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Foundational

Physicochemical properties of (4-(Morpholin-2-yl)phenyl)boronic acid

An In-depth Technical Guide to the Physicochemical Properties of (4-(Morpholin-2-yl)phenyl)boronic acid For Researchers, Scientists, and Drug Development Professionals Abstract (4-(Morpholin-2-yl)phenyl)boronic acid is a...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Physicochemical Properties of (4-(Morpholin-2-yl)phenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-(Morpholin-2-yl)phenyl)boronic acid is a heterocyclic building block with significant potential in medicinal chemistry and materials science. As a bifunctional molecule, it combines the established reactivity of a phenylboronic acid—a cornerstone of palladium-catalyzed cross-coupling reactions—with the structural and physicochemical attributes of a C-substituted morpholine. The precise positioning of the morpholine substituent at the C-2 position, leaving a secondary amine, imparts distinct properties compared to its more common N-substituted (morpholin-4-yl) analogue. This guide provides a comprehensive overview of the key physicochemical properties of this compound, outlines authoritative experimental protocols for their determination, and discusses the implications for its application in research and development. In light of limited direct experimental data for this specific isomer, this document establishes a framework for its empirical characterization, using data from its N-substituted counterpart, (4-(morpholin-4-yl)phenyl)boronic acid, as a valuable point of comparison.

Introduction and Structural Elucidation

The morpholine moiety is a privileged scaffold in drug discovery, appearing in numerous FDA-approved drugs. Its inclusion can enhance aqueous solubility, modulate basicity, and provide a key vector for hydrogen bonding interactions. When appended to a phenylboronic acid, the resulting compound becomes a versatile intermediate for introducing this valuable heterocycle into complex molecular architectures.

The subject of this guide, (4-(Morpholin-2-yl)phenyl)boronic acid, is structurally distinct from its more commonly documented isomer, (4-(morpholin-4-yl)phenyl)boronic acid. The key difference lies in the point of attachment:

  • (4-(Morpholin-2-yl)phenyl)boronic acid (Target Compound): The phenyl ring is attached to a carbon atom (C-2) of the morpholine ring. This preserves a secondary amine (N-H) within the morpholine structure, which can act as a hydrogen bond donor and a site for further functionalization.

  • (4-(morpholin-4-yl)phenyl)boronic acid (Isomeric Comparator): The phenyl ring is attached to the nitrogen atom (N-4) of the morpholine ring, resulting in a tertiary amine.

This structural variance is expected to have a profound impact on the molecule's physicochemical profile, including its acidity (pKa), solubility, and lipophilicity (logP).

Caption: Chemical structures of the target C-2 isomer and the N-4 isomer comparator.

Physicochemical Properties: A Comparative Analysis

Table 1: Physicochemical Data for (4-(morpholin-4-yl)phenyl)boronic acid (Comparator)

Property Value Source
CAS Number 186498-02-2 [1]
Molecular Formula C₁₀H₁₄BNO₃ [1]
Molecular Weight 207.03 g/mol [1]
Physical Form White to yellow-brown or gray to gray-green solid [2]
Melting Point 126 °C [1]
pKa Not reported, estimated to be higher than phenylboronic acid (8.8) due to the electron-donating morpholine group.
Solubility Not quantitatively reported, but expected to have moderate solubility in polar organic solvents.

| logP | Not reported, predicted values vary. | |

Table 2: Physicochemical Profile of (4-(Morpholin-2-yl)phenyl)boronic acid (Target)

Property Value Rationale for Expected Differences
Molecular Formula C₁₀H₁₄BNO₃ Isomeric, same formula.
Molecular Weight 207.03 g/mol Isomeric, same weight.
Physical Form Solid (To be determined) Likely a crystalline solid.
Melting Point To be determined May be higher due to potential for intermolecular H-bonding via the N-H group.
pKa (Boronic Acid) To be determined Expected to be similar to or slightly lower than the N-4 isomer, as the secondary amine is more distant from the phenyl ring.
pKa (Morpholine N-H) To be determined A second pKa corresponding to the protonated secondary amine will be present, likely in the physiological pH range (typically ~8-9 for secondary amines). This is absent in the N-4 isomer.
Aqueous Solubility To be determined Expected to be higher than the N-4 isomer, especially at acidic pH where the secondary amine is protonated. The N-H group also increases polarity and H-bonding capacity.

| logP | To be determined | Expected to be lower (more hydrophilic) than the N-4 isomer due to the presence of the polar N-H group. |

Authoritative Experimental Protocols for Characterization

Accurate determination of physicochemical properties is paramount for successful drug development. The following sections detail standard, validated methodologies for characterizing (4-(Morpholin-2-yl)phenyl)boronic acid.

Determination of Aqueous Solubility

Guiding Principle: The Shake-Flask method, as described in OECD Guideline 105, is the gold standard for determining the water solubility of compounds.[3][4] It involves saturating water with the substance at a constant temperature and measuring the concentration in the aqueous phase.[5][6]

Experimental Protocol (OECD 105 Shake-Flask Method):

  • Preparation: Add an excess amount of (4-(Morpholin-2-yl)phenyl)boronic acid to several flasks containing a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). The excess solid ensures that equilibrium saturation is achieved.

  • Equilibration: Seal the flasks and place them in a constant temperature shaker bath (e.g., 25 °C or 37 °C). Agitate the mixtures for a defined period, typically 24 to 48 hours, to ensure equilibrium is reached. Preliminary studies can establish the minimum time required.

  • Phase Separation: After equilibration, cease agitation and allow the flasks to stand at the test temperature to let the undissolved solid settle. Separate the saturated aqueous supernatant from the solid material via centrifugation at the same constant temperature. Filtration may also be used, but care must be taken to avoid adsorption of the solute to the filter material.

  • Quantification: Carefully remove an aliquot of the clear supernatant. Determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), by comparing the response to a standard curve of known concentrations.

  • Reporting: The solubility is reported as the average concentration from at least three replicate flasks, typically in units of mg/mL or µg/mL.

G cluster_workflow Solubility Determination Workflow (OECD 105) A 1. Preparation Add excess solid to buffer in replicate flasks. B 2. Equilibration Agitate at constant temp (e.g., 24-48h). A->B Achieve Equilibrium C 3. Phase Separation Centrifuge at constant temp to pellet excess solid. B->C Isolate Saturated Solution D 4. Quantification Analyze clear supernatant via validated HPLC-UV method. C->D Measure Concentration E 5. Reporting Calculate average concentration (mg/mL). D->E Final Result

Caption: Standard workflow for the OECD 105 Shake-Flask solubility determination method.

Determination of Acidity Constant (pKa)

Guiding Principle: Boronic acids are Lewis acids, and their pKa reflects the equilibrium between the neutral trigonal planar form and the anionic tetrahedral boronate form in water. The presence of a secondary amine in the target molecule means it will have two pKa values. Potentiometric or spectrophotometric titration are the most common methods for pKa determination.[7]

Experimental Protocol (Potentiometric Titration):

  • Solution Preparation: Prepare a stock solution of (4-(Morpholin-2-yl)phenyl)boronic acid of known concentration in a suitable solvent system (e.g., water or a water/co-solvent mixture like water/DMSO for less soluble compounds).[7]

  • Titration Setup: Place the solution in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

  • Acidic Titration: First, titrate the solution with a standardized solution of strong acid (e.g., 0.1 M HCl) to determine the pKa of the protonated morpholine nitrogen. Record the pH as a function of the volume of titrant added.

  • Basic Titration: In a separate experiment, titrate the initial solution with a standardized solution of strong base (e.g., 0.1 M NaOH) to determine the pKa of the boronic acid group. Again, record the pH versus the volume of titrant added.

  • Data Analysis: Plot the pH versus the volume of titrant for both titrations. The pKa value corresponds to the pH at the half-equivalence point (where half of the species has been neutralized). More advanced analysis can be done using derivative plots (d(pH)/dV) or non-linear regression fitting to the titration curve.

Determination of Lipophilicity (logP)

Guiding Principle: The n-octanol/water partition coefficient (P), or its logarithmic form logP, is a critical measure of a drug's lipophilicity. While the shake-flask method is traditional, reverse-phase HPLC offers a high-throughput and resource-sparing alternative that correlates chromatographic retention time with logP.[8][9]

Experimental Protocol (HPLC-based Method):

  • System Calibration: Prepare a set of 5-7 reference compounds with well-established, literature-reported logP values that span the expected range of the target compound.

  • Chromatography: Perform isocratic elution of each standard on a reverse-phase column (e.g., C18) using a mobile phase of buffered water and an organic modifier like methanol or acetonitrile. The pH of the aqueous buffer should be controlled to ensure the compounds are in their neutral form (e.g., pH 7.4).

  • Calibration Curve: For each standard, determine the retention time (t_R) and calculate the capacity factor k' = (t_R - t₀)/t₀, where t₀ is the column dead time. Plot the known logP values of the standards against their corresponding log(k') values. A linear relationship should be observed.

  • Sample Analysis: Inject the (4-(Morpholin-2-yl)phenyl)boronic acid solution onto the same HPLC system under the identical isocratic conditions.

  • logP Calculation: Determine the retention time and calculate the log(k') for the target compound. Interpolate its logP value from the linear regression equation of the calibration curve.

Core Application: Suzuki-Miyaura Cross-Coupling

A primary application of (4-(Morpholin-2-yl)phenyl)boronic acid is as a coupling partner in the Suzuki-Miyaura reaction. This palladium-catalyzed reaction is one of the most powerful and widely used methods for forming carbon-carbon bonds, enabling the synthesis of complex biaryl structures.

The reaction involves the coupling of an organoboron species (the phenylboronic acid) with an organohalide or triflate in the presence of a palladium catalyst and a base. The morpholine moiety remains intact throughout the reaction, allowing for its direct incorporation into the target molecule.

G Pd0 Pd(0)L₂ PdII_complex R¹-Pd(II)L₂-X Pd0->PdII_complex Oxidative Addition (R¹-X) PdII_R1R2 R¹-Pd(II)L₂-R² PdII_complex->PdII_R1R2 Transmetalation Activated_Boronate [R²-B(OH)₃]⁻ Activated_Boronate->PdII_complex Product R¹-R² PdII_R1R2->Product Reductive Elimination Product->Pd0 Catalyst Regeneration center

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

(4-(Morpholin-2-yl)phenyl)boronic acid represents a valuable, yet under-characterized, building block for chemical synthesis. Its unique structure, featuring a C-substituted morpholine with a secondary amine, distinguishes it from more common N-substituted analogues and suggests a more hydrophilic profile with additional hydrogen bonding capabilities. This guide provides the necessary framework for its complete physicochemical characterization by outlining industry-standard, authoritative protocols for determining solubility, pKa, and logP. The empirical data generated through these methods will be essential for unlocking the full potential of this compound in the rational design of novel therapeutics and advanced materials.

References

  • BuyersGuideChem. 4-(Morpholino)phenylboronic acid | C10H14BNO3. Available from: [Link]

  • Szewczyk, M., et al. (2024). Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction. Molecules, 29(12), 2743. Available from: [Link]

  • Henchoz, Y., et al. (2022). Determining the water solubility of difficult-to-test substances: A tutorial review. Chemosphere, 307, 135705. Available from: [Link]

  • Gissi, A., et al. (2021). Inter-laboratory comparison of water solubility methods applied to difficult-to-test substances. Environmental Sciences Europe, 33(1), 108. Available from: [Link]

  • Luescher, M. U., et al. (2016). Stannylamine Protocol (SnAP) Reagents for the Synthesis of C-Substituted Morpholines from Aldehydes. Organic Syntheses, 93, 203-222. Available from: [Link]

  • OECD (1995), Test No. 105: Water Solubility, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris. Available from: [Link]

  • Organic Chemistry Portal. Morpholine synthesis. Available from: [Link]

  • European Commission (1992). Annex to Commission Directive 92/69/EEC of 31 July 1992 adapting to technical progress for the seventeenth time Council Directive 67/548/EEC on the approximation of laws, regulations and administrative provisions relating to the classification, packaging and labelling of dangerous substances. Official Journal of the European Communities, L 383 A. Available from: [Link]

  • FILAB. Solubility testing in accordance with the OECD 105. Available from: [Link]

  • PubChem. 4-(Morpholinomethyl)phenylboronic acid. National Center for Biotechnology Information. Available from: [Link]

  • Palchykov, V. A. (2019). Biological relevance and synthesis of C-substituted morpholine derivatives. Chemistry of Heterocyclic Compounds, 55(6), 486-508. Available from: [Link]

  • Cox, P. A., et al. (2017). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH−Rate Profiles, Autocatalysis, and Disproportionation. The Journal of Organic Chemistry, 82(18), 9565-9579. Available from: [Link]

  • Ortiz, K. G., et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. Available from: [Link]

  • Lee, H., & Cheon, C. H. (2019). Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines. Organic letters, 21(16), 6295–6299. Available from: [Link]

  • Agilent Technologies. (2014). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. Application Note. Available from: [Link]

  • Coutinho, A. L., & Polli, J. E. (2023). A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. International journal of pharmaceutics, 645, 123325. Available from: [Link]

  • Silva, A. F., et al. (2021). On the Computational Determination of the pKa of Some Arylboronic Acids. Molecules, 26(15), 4501. Available from: [Link]

  • Google Patents. US6524863B1 - High throughput HPLC method for determining Log P values.
  • Coutinho, A. L., & Polli, J. E. (2023). A Robust, Viable, and Resource Sparing HPLC-Based LogP Method Applied to Common Lipophilic Drugs to Help in Expanding in Silico Training Datasets. Poster presentation. Available from: [Link]

  • Roy, A., et al. (2024). Expanding Complex Morpholines Using Systematic Chemical Diversity. The journal of organic chemistry, 89(7), 4479–4484. Available from: [Link]

  • University of Louisiana Monroe. Experiment # 11: Spectroscopic determination of indicator pKa. Available from: [Link]

  • Drug Discovery & Development. (2017). Simple Synthesis Method Yields Boronic Acid-Based Drugs. Available from: [Link]

  • Georgiou, I., et al. (2019). Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents. Chemistry – A European Journal, 25(60), 13689-13693. Available from: [Link]

  • RSC Publishing. A straightforward synthesis of phenyl boronic acid (PBA) containing BODIPY dyes: new functional and modular fluorescent tools for the tethering of the glycan domain of antibodies. Available from: [Link]

  • Simulations Plus. (2023). A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. Available from: [Link]

  • Hedapara, K. R., & Kharadi, G. J. (2014). Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives. International Journal for Pharmaceutical Research Scholars, 3(3), 132-137. Available from: [Link]

  • Google Patents. US6576789B1 - Process for the preparation of substituted phenylboronic acids.

Sources

Exploratory

Solubility and stability of (4-(Morpholin-2-yl)phenyl)boronic acid in different solvents

An In-depth Technical Guide to the Solubility and Stability of (4-(Morpholin-2-yl)phenyl)boronic acid Authored by: A Senior Application Scientist Abstract (4-(Morpholin-2-yl)phenyl)boronic acid is a bifunctional molecule...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solubility and Stability of (4-(Morpholin-2-yl)phenyl)boronic acid

Authored by: A Senior Application Scientist

Abstract

(4-(Morpholin-2-yl)phenyl)boronic acid is a bifunctional molecule of significant interest in contemporary drug discovery and development. It merges the versatile reactivity of the phenylboronic acid moiety, a cornerstone of modern synthetic chemistry, with the favorable pharmacokinetic attributes conferred by the morpholine scaffold. The morpholine ring is a well-regarded "privileged structure" in medicinal chemistry, often incorporated to enhance aqueous solubility, metabolic stability, and cell permeability[1][2][3]. This guide provides a comprehensive technical overview of the critical physicochemical properties of (4-(Morpholin-2-yl)phenyl)boronic acid, with a detailed focus on its solubility and stability in various solvent systems relevant to pharmaceutical development. We will explore the underlying chemical principles governing these properties, present detailed experimental protocols for their assessment, and discuss the implications for formulation and long-term storage.

Introduction: The Strategic Importance of (4-(Morpholin-2-yl)phenyl)boronic acid

Phenylboronic acids are indispensable tools in organic synthesis, most notably for their role in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, which are instrumental in the formation of carbon-carbon bonds[4][5]. Beyond their synthetic utility, the boronic acid functional group has emerged as a key pharmacophore in its own right, capable of forming reversible covalent bonds with diols present in biological molecules[5][6]. This has led to the development of boronic acid-containing drugs for a range of therapeutic areas, including oncology and infectious diseases.

The incorporation of a morpholine-2-yl substituent onto the phenylboronic acid core is a deliberate design choice aimed at optimizing the molecule's drug-like properties. The morpholine heterocycle is known to improve aqueous solubility and can positively influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile[3][7][8]. The nitrogen atom in the morpholine ring provides a basic handle that can be protonated at physiological pH, further enhancing solubility[7]. This guide will dissect the interplay between these two key structural motifs and their combined effect on the solubility and stability of the title compound.

Physicochemical Properties and Molecular Structure

The solubility and stability of (4-(Morpholin-2-yl)phenyl)boronic acid are intrinsically linked to its molecular structure. The molecule can be deconstructed into two key components: the aromatic phenylboronic acid and the aliphatic morpholine ring.

  • Phenylboronic Acid Moiety: This part of the molecule is relatively nonpolar, but the boronic acid group is capable of hydrogen bonding and can exist in equilibrium with its cyclic anhydride, a trimeric boroxine[9]. This equilibrium is influenced by the solvent environment and the concentration of the boronic acid[9]. Phenylboronic acids are generally soluble in polar organic solvents and have limited solubility in nonpolar hydrocarbons[9][10][11]. Their aqueous solubility can be low but is pH-dependent[12].

  • Morpholin-2-yl Substituent: The morpholine ring is a polar, saturated heterocycle containing both an ether linkage and a secondary amine. This combination imparts a favorable hydrophilic-lipophilic balance[1]. The secondary amine in the morpholine ring is weakly basic, which can significantly enhance the aqueous solubility of the molecule, particularly in acidic to neutral pH ranges, due to the formation of a more soluble salt form[7][8].

The overall solubility of (4-(Morpholin-2-yl)phenyl)boronic acid will be a composite of these effects. The presence of the morpholine group is expected to increase its solubility in polar protic solvents, including water, compared to unsubstituted phenylboronic acid[2][5].

Solubility Assessment

A thorough understanding of a compound's solubility in various solvents is fundamental for its successful application in synthesis, purification, and formulation. We will outline two standard methodologies for determining the solubility of (4-(Morpholin-2-yl)phenyl)boronic acid.

Experimental Protocol: Equilibrium Shake-Flask Method (OECD 105)

This method is a widely accepted standard for determining the equilibrium solubility of a compound in a given solvent at a specific temperature.

Principle: An excess amount of the solid compound is agitated in a specific solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then determined analytically.

Apparatus and Materials:

  • (4-(Morpholin-2-yl)phenyl)boronic acid (high purity)

  • Selected solvents (e.g., Water, PBS pH 7.4, 0.1 N HCl, Methanol, Ethanol, Acetonitrile, THF, DMSO)

  • Constant temperature shaker bath

  • Centrifuge

  • Validated analytical method (e.g., HPLC-UV)

  • Volumetric flasks and pipettes

  • Analytical balance

Step-by-Step Methodology:

  • Preparation: Add an excess amount of (4-(Morpholin-2-yl)phenyl)boronic acid to several flasks for each solvent to ensure that a solid phase remains at equilibrium.

  • Equilibration: Seal the flasks and place them in a constant temperature shaker bath (e.g., 25 °C ± 0.5 °C). Agitate the mixtures for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached. A preliminary experiment can determine the time to reach equilibrium.

  • Phase Separation: After equilibration, allow the flasks to stand undisturbed at the same temperature to allow the solid to settle. Alternatively, centrifuge the samples at the same temperature to separate the solid from the saturated solution.

  • Sampling and Dilution: Carefully withdraw an aliquot of the clear supernatant. Accurately dilute the sample with a suitable solvent to a concentration within the calibrated range of the analytical method.

  • Analysis: Determine the concentration of the dissolved compound in the diluted samples using a validated HPLC-UV method.

  • Calculation: Calculate the solubility as the average concentration from replicate flasks, typically reported in mg/mL or g/L.

Experimental Protocol: Polythermal (Dynamic) Method

The dynamic method is useful for determining how solubility changes with temperature.

Principle: A mixture of the compound and solvent of a known composition is heated at a slow, constant rate with vigorous stirring. The temperature at which the last solid particles dissolve to form a clear solution is recorded as the solubility temperature for that specific composition[10][13].

Apparatus and Materials:

  • Jacketed glass vessel

  • Magnetic stirrer and stir bar

  • Calibrated temperature probe

  • Light source and detector (turbidity sensor) or visual observation

  • Heating/cooling circulator

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh (4-(Morpholin-2-yl)phenyl)boronic acid and the chosen solvent into the jacketed glass vessel.

  • Heating and Stirring: Begin heating the vessel at a constant, slow rate (e.g., 0.3 K/min) while vigorously stirring the mixture.

  • Turbidity Monitoring: Continuously monitor the turbidity of the mixture. As the solid dissolves with increasing temperature, the turbidity will decrease.

  • Endpoint Determination: Record the temperature at which the solution becomes completely clear. This is the equilibrium solubility temperature for the prepared composition.

  • Data Collection: Repeat this procedure for several different compositions to generate a solubility curve as a function of temperature.

Expected Solubility Profile (Hypothetical Data)

The following table summarizes the expected qualitative and hypothetical quantitative solubility for (4-(Morpholin-2-yl)phenyl)boronic acid in a range of pharmaceutically relevant solvents.

SolventSolvent TypeExpected Qualitative SolubilityHypothetical Quantitative Solubility (at 25 °C)
WaterPolar ProticModerately Soluble5 - 15 mg/mL
0.1 N HClAqueous AcidicHighly Soluble> 50 mg/mL
PBS (pH 7.4)Aqueous BufferSoluble10 - 25 mg/mL
MethanolPolar ProticHighly Soluble> 100 mg/mL
EthanolPolar ProticSoluble30 - 60 mg/mL
AcetonitrilePolar AproticSparingly Soluble1 - 5 mg/mL
Tetrahydrofuran (THF)Polar AproticSoluble20 - 40 mg/mL
Dimethyl Sulfoxide (DMSO)Polar AproticVery Soluble> 200 mg/mL
Dichloromethane (DCM)NonpolarSparingly Soluble< 1 mg/mL

Note: This data is hypothetical and should be confirmed by experimental determination.

Visualization of Solubility Determination Workflow

G cluster_0 Shake-Flask Method (OECD 105) cluster_1 Polythermal (Dynamic) Method prep 1. Preparation: Add excess solid to solvent equil 2. Equilibration: Agitate at constant T (24-48h) prep->equil sep 3. Phase Separation: Centrifuge or settle equil->sep sample 4. Sampling & Dilution: Withdraw and dilute supernatant sep->sample analysis 5. Analysis: Quantify via HPLC-UV sample->analysis calc 6. Calculation: Determine solubility (mg/mL) analysis->calc prep_dyn 1. Sample Preparation: Weigh solid and solvent heat 2. Heating & Stirring: Heat at a constant, slow rate prep_dyn->heat monitor 3. Turbidity Monitoring: Observe clarity of solution heat->monitor endpoint 4. Endpoint Determination: Record temperature of dissolution monitor->endpoint repeat 5. Repeat for multiple compositions endpoint->repeat

Caption: Experimental workflows for solubility determination.

Stability Assessment

Assessing the chemical stability of a drug candidate is a critical step in development. Boronic acids are known to be susceptible to specific degradation pathways, primarily hydrolysis and oxidation[14][15][16]. Forced degradation studies are performed to identify potential degradation products and to develop a stability-indicating analytical method[17][18][19].

Potential Degradation Pathways
  • Hydrolytic Degradation (Protodeboronation): Under certain conditions (particularly acidic or basic), the carbon-boron bond can be cleaved, replacing the boronic acid group with a hydrogen atom to form the corresponding morpholin-2-ylbenzene[14].

  • Oxidative Degradation: The boronic acid moiety is susceptible to oxidation, which can lead to the formation of the corresponding phenol (4-(morpholin-2-yl)phenol)[14][15][20]. This is a common degradation pathway for boronic acids[15][20].

  • Formation of Boroxines (Anhydrides): In the solid state or in non-aqueous solvents, boronic acids can reversibly dehydrate to form cyclic trimers known as boroxines[9]. While this is not technically degradation, it can affect the purity and solubility of the material.

Experimental Protocol: Forced Degradation Studies

Principle: The compound is subjected to stress conditions (acid, base, oxidation, heat, light) to accelerate its degradation. The resulting samples are then analyzed to identify degradation products and to validate a stability-indicating analytical method[18][19].

Apparatus and Materials:

  • (4-(Morpholin-2-yl)phenyl)boronic acid

  • HCl, NaOH, H₂O₂ solutions

  • Temperature-controlled oven

  • Photostability chamber

  • Validated stability-indicating HPLC method (e.g., HPLC-UV/MS)

Step-by-Step Methodology:

  • Sample Preparation: Prepare solutions of (4-(Morpholin-2-yl)phenyl)boronic acid in a suitable solvent (e.g., a mixture of acetonitrile and water).

  • Acid Hydrolysis: Add HCl to a final concentration of 0.1 N. Keep a sample at room temperature and another at an elevated temperature (e.g., 60 °C) for a specified time.

  • Base Hydrolysis: Add NaOH to a final concentration of 0.1 N. Treat samples similarly to the acid hydrolysis condition.

  • Oxidative Degradation: Add H₂O₂ to a final concentration of 3-30%. Keep the sample at room temperature.

  • Thermal Degradation: Store solid compound and a solution of the compound in a temperature-controlled oven (e.g., 80 °C).

  • Photolytic Degradation: Expose solid compound and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines.

  • Analysis: At various time points, withdraw samples, neutralize if necessary, and analyze using a stability-indicating HPLC method. The method should be capable of separating the parent compound from all significant degradation products[14][17]. Mass spectrometry (MS) can be used to identify the degradation products.

Development of a Stability-Indicating HPLC Method

A crucial component of stability testing is a validated analytical method that can resolve the active pharmaceutical ingredient (API) from its degradation products and any process-related impurities[17][19].

Key Considerations for Method Development:

  • Column Choice: A C18 column is a common starting point for reversed-phase HPLC.

  • Mobile Phase: A gradient of acetonitrile and water or methanol and water is typical. The pH of the aqueous portion may need to be optimized to achieve good peak shape and resolution.

  • On-Column Degradation: Boronic acids can sometimes degrade on the column itself[14]. Using aprotic diluents (like acetonitrile) for sample preparation and faster analysis times can help minimize this[14].

  • Detection: UV detection is standard. A photodiode array (PDA) detector is useful for assessing peak purity. Mass spectrometry is invaluable for identifying unknown degradation products[14].

Expected Stability Profile (Hypothetical Data)

The following table summarizes the expected stability of (4-(Morpholin-2-yl)phenyl)boronic acid under forced degradation conditions.

Stress ConditionTimeTemperatureExpected DegradationMajor Degradation Products
0.1 N HCl24 h60 °CSignificantProtodeboronation product
0.1 N NaOH24 h60 °CModerateProtodeboronation product
3% H₂O₂8 hRTSignificantPhenolic oxidation product
Heat (Solid)7 days80 °CMinimalBoroxine formation
Photolysis (ICH Q1B)--Minimal to ModerateOxidative and other minor degradants
Visualization of Stability Testing Workflow and Degradation Pathways

G cluster_0 Forced Degradation Workflow cluster_1 Potential Degradation Pathways start Prepare Solutions of Compound stress Apply Stress Conditions (Acid, Base, Oxidative, Heat, Light) start->stress sample Sample at Time Points stress->sample analyze Analyze via Stability-Indicating HPLC-UV/MS sample->analyze identify Identify & Quantify Degradants analyze->identify parent (4-(Morpholin-2-yl)phenyl)boronic acid hydrolysis Protodeboronation Product (Morpholin-2-ylbenzene) parent->hydrolysis  Acid/Base Hydrolysis oxidation Oxidative Product (4-(Morpholin-2-yl)phenol) parent->oxidation  Oxidation (e.g., H₂O₂) anhydride Boroxine (Trimer) parent->anhydride  Dehydration (Solid State/Aprotic Solvent)

Caption: Forced degradation workflow and potential degradation pathways.

Conclusion and Recommendations

(4-(Morpholin-2-yl)phenyl)boronic acid is a promising scaffold in drug discovery, leveraging the synthetic utility of the boronic acid and the favorable physicochemical properties of the morpholine ring. Based on the principles outlined in this guide:

  • Solubility: The compound is expected to exhibit good solubility in polar organic solvents and moderate, pH-dependent solubility in aqueous media. The morpholine nitrogen provides a handle for salt formation to significantly enhance aqueous solubility, a key advantage for formulation development.

  • Stability: The primary degradation pathways are anticipated to be oxidative formation of the corresponding phenol and hydrolytic protodeboronation. These liabilities should be carefully characterized. The compound is expected to be more stable in its solid form, though the potential for boroxine formation should be considered.

Recommendations for Researchers:

  • Thorough Characterization: Experimentally determine the solubility of each new batch of the compound in a relevant panel of solvents.

  • Develop a Stability-Indicating Method Early: A validated stability-indicating HPLC method is essential for accurately assessing the purity of the compound and monitoring its stability over time.

  • Controlled Storage: Store the solid compound in a dry, dark environment to minimize oxidative and photolytic degradation. For solutions, especially in protic solvents, fresh preparation is recommended.

  • Formulation Strategies: For aqueous formulations, buffering the solution to a slightly acidic pH may enhance both solubility (by protonating the morpholine nitrogen) and stability against base-catalyzed degradation. The use of antioxidants could be explored to mitigate oxidative degradation.

By systematically evaluating the solubility and stability of (4-(Morpholin-2-yl)phenyl)boronic acid, researchers can de-risk its development and unlock its full potential as a valuable building block for novel therapeutics.

References

  • Nair, R. R., et al. (2025). Advances in phenylboronic acid and phenylboronic ester-based responsive systems for precision medicine. RSC Publishing. Retrieved from [Link]

  • Yelekci, K., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. Molecules, 25(4), 931. Retrieved from [Link]

  • Graham, T. H., et al. (n.d.). Boronic acid with high oxidative stability and utility in biological contexts. Raines Lab. Retrieved from [Link]

  • ResearchGate. (n.d.). Contribution of the morpholine scaffold on the activity of.... Retrieved from [Link]

  • Li, Y., et al. (2012). Strategies for the Analysis of Highly Reactive Pinacolboronate Esters. Journal of Pharmaceutical and Biomedical Analysis, 61, 113-119. Retrieved from [Link]

  • ACS Publications. (2024). Analytical Strategy for Low-Level Estimation of Unstable Genotoxic Boronate Ester Impurities. Organic Process Research & Development. Retrieved from [Link]

  • PMC. (n.d.). Development of phenylboronic acid-functionalized nanoparticles for emodin delivery. Retrieved from [Link]

  • PMC. (n.d.). Occurrence of Morpholine in Central Nervous System Drug Discovery. Retrieved from [Link]

  • Kumar, A., et al. (2014). ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC. Journal of Liquid Chromatography & Related Technologies, 37(14), 1987-2001. Retrieved from [Link]

  • Plamondon, L., et al. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical Sciences, 89(6), 758-765. Retrieved from [Link]

  • ACS Publications. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(23), 4319-4334. Retrieved from [Link]

  • Leszczyński, P., et al. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data, 65(9), 4535-4541. Retrieved from [Link]

  • Utomo, R. Y. (2015). Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. Utrecht University Repository. Retrieved from [Link]

  • Semantic Scholar. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49(6), 814-824. Retrieved from [Link]

  • Graham, T. H., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(10), e2020835118. Retrieved from [Link]

  • Sporzyński, A., et al. (2017). Solubility of phenylboronic compounds in water. SciSpace. Retrieved from [Link]

  • ResearchGate. (2020). (PDF) Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Retrieved from [Link]

  • ResearchGate. (2014). (PDF) Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. Retrieved from [Link]

  • ResearchGate. (2016). A validated reverse phase stability-indicating HPLC method for bortezomib in the presence of degradation products and its process-related impurities. Retrieved from [Link]

  • STEMart. (n.d.). Forced Degradation Studies. Retrieved from [Link]

  • Gillis, E. P., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(10), 3865-3871. Retrieved from [Link]

  • Singh, R. K., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. Retrieved from [Link]

  • BuyersGuideChem. (n.d.). 4-(Morpholino)phenylboronic acid. Retrieved from [Link]

  • IJCRT.org. (2023). Stability Indicating Assay Method. Retrieved from [Link]

  • PMC. (n.d.). Recent developments in the medicinal chemistry of single boron atom-containing compounds. Retrieved from [Link]

  • PubChem. (n.d.). 4-(Morpholinomethyl)phenylboronic acid. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Formylphenylboronic acid. Retrieved from [Link]

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Foundational

(4-(Morpholin-2-yl)phenyl)boronic acid: Technical Monograph &amp; Application Guide

The following technical guide details the chemical identity, synthesis, and application of (4-(Morpholin-2-yl)phenyl)boronic acid , a specialized organoboron intermediate distinguished by its C-linked morpholine scaffold...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical identity, synthesis, and application of (4-(Morpholin-2-yl)phenyl)boronic acid , a specialized organoboron intermediate distinguished by its C-linked morpholine scaffold.[1][]

[1][2]

Executive Summary

(4-(Morpholin-2-yl)phenyl)boronic acid (CAS: 2225152-67-8) is a bifunctional organoboron intermediate used primarily in the synthesis of pharmaceutical agents.[1][] Unlike the more common N-linked isomer (4-morpholinophenylboronic acid), this compound features a morpholine ring attached to the phenyl group at the C2 position .[1][]

This structural distinction preserves the secondary amine functionality of the morpholine ring, offering a critical handle for further chemical diversification (e.g., reductive amination, acylation) after the primary cross-coupling event.[1][] It exists as a zwitterionic species in its neutral form, balancing the Lewis acidity of the boronic acid with the basicity of the morpholine nitrogen.[]

Chemical Identity & Nomenclature[1][3][4][5]

ParameterSpecification
IUPAC Name (4-(Morpholin-2-yl)phenyl)boronic acid
Common Synonyms 2-(4-Boronophenyl)morpholine; 4-(2-Morpholinyl)benzeneboronic acid
CAS Registry Number 2225152-67-8
Molecular Formula C₁₀H₁₄BNO₃
Molecular Weight 207.03 g/mol
SMILES OB(O)C1=CC=C(C2NCCO2)C=C1
Structure Type C-Aryl Morpholine (C-linked)
Chirality Contains one chiral center at Morpholine C2.[1][][3] Typically supplied as a racemate unless specified.[1][]
Structural Analysis

The molecule consists of a phenyl ring substituted at the para position with a boronic acid group [-B(OH)₂] and at the ipso position with a morpholin-2-yl group.[1][]

  • Boronic Acid: Acts as the nucleophilic partner in Suzuki-Miyaura cross-coupling.[1][]

  • Morpholine (C2-linked): Provides a polar, solubilizing pharmacophore with a free secondary amine (pKa ~8.5), allowing for "late-stage functionalization."[1][]

Synthesis & Production Protocols

The synthesis of the C-linked isomer is more complex than the N-linked variant due to the construction of the morpholine ring on the carbon skeleton.[1][]

Retrosynthetic Analysis

The most robust route involves constructing the 2-aryl morpholine core from a styrene oxide or phenacyl halide precursor, followed by borylation.[1]

Pathway Visualization (DOT):

SynthesisPathway Start 4-Bromostyrene Oxide Inter1 Amino Alcohol Intermediate Start->Inter1 Ring Opening (Ethanolamine) Inter2 2-(4-Bromophenyl) morpholine Inter1->Inter2 Cyclization (Acid/Base) Protect N-Boc Protected Intermediate Inter2->Protect Boc2O Protection Product (4-(Morpholin-2-yl) phenyl)boronic acid Protect->Product 1. Miyaura Borylation (Pd, B2pin2) 2. Hydrolysis/Deprotection

Figure 1: Synthetic pathway for the construction of the C-linked morpholine boronic acid.[1][][4][5]

Detailed Protocol (Representative)

Note: Due to the specific CAS being a specialized building block, this protocol is derived from standard methodologies for 2-aryl morpholine synthesis.

Step 1: Morpholine Ring Construction

  • Reactants: 4-Bromostyrene oxide (1.0 eq) and Ethanolamine (1.2 eq).[1][]

  • Conditions: Reflux in toluene or ethanol to open the epoxide, yielding the diol-amine intermediate.[1][]

  • Cyclization: The intermediate is cyclized using intramolecular dehydration (e.g., H₂SO₄ or Mitsunobu conditions) to yield 2-(4-bromophenyl)morpholine .[1][]

Step 2: Protection The secondary amine must be protected to prevent catalyst poisoning during borylation.[]

  • Treat 2-(4-bromophenyl)morpholine with Di-tert-butyl dicarbonate (Boc₂O) and TEA in DCM.

  • Isolate tert-butyl 2-(4-bromophenyl)morpholine-4-carboxylate .

Step 3: Miyaura Borylation

  • Reagents: Boc-protected bromide (1.0 eq), Bis(pinacolato)diboron (B₂pin₂, 1.1 eq), KOAc (3.0 eq).

  • Catalyst: Pd(dppf)Cl₂[1][][6]·DCM (3-5 mol%).[1][]

  • Solvent: Anhydrous 1,4-Dioxane.

  • Procedure: Degas solvents. Heat at 80-100°C under N₂ for 4-12 hours.[1][]

  • Workup: Filter through celite, concentrate, and purify the Pinacol Ester via silica chromatography.

Step 4: Hydrolysis (Optional) To obtain the free acid (CAS 2225152-67-8):

  • Treat the pinacol ester with NaIO₄/NH₄OAc in Acetone/Water.[1][]

  • Simultaneous Boc-deprotection may occur if acidic hydrolysis (HCl) is used, yielding the hydrochloride salt.[1][]

Applications in Drug Discovery[2][3]

Suzuki-Miyaura Cross-Coupling

This reagent is the standard nucleophile for introducing the 2-morpholinophenyl motif into heteroaryl halides.[1][]

Mechanism & Causality: The boronic acid undergoes transmetalation with a Palladium(II)-aryl complex.[1][] The presence of the morpholine ring (especially if unprotected) can coordinate to Pd, potentially slowing the reaction.[1][]

  • Recommendation: Use the N-Boc protected analog if yields are low, then deprotect post-coupling.[1][]

  • Base Selection: Inorganic bases (K₂CO₃, K₃PO₄) are preferred.[1][] Strong organic bases may cause protodeboronation.[]

Coupling Workflow (DOT):

SuzukiMechanism cluster_substrate Substrate Role Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Ar-X TransMet Transmetalation (Boronic Acid + Base) OxAdd->TransMet Activation RedElim Reductive Elimination (Product Release) TransMet->RedElim C-C Bond Formation RedElim->Pd0 Regeneration BA (4-(Morpholin-2-yl) phenyl)boronic acid BA->TransMet Nucleophile

Figure 2: Catalytic cycle of the Suzuki-Miyaura coupling utilizing the boronic acid substrate.

Medicinal Chemistry Utility
  • Solubility: The morpholine ring significantly lowers logP and increases aqueous solubility compared to a phenyl ring.[]

  • Vector Control: The C2-attachment point creates a "bent" vector compared to the linear N4-attachment, allowing the morpholine oxygen to engage different binding pockets in the target protein.[1][]

  • Derivatization: The free secondary amine allows the synthesis of focused libraries (amides, alkyls) after the core scaffold is assembled.[1][]

Handling, Stability & Safety

Physicochemical Stability
  • Protodeboronation: Like many electron-rich aryl boronic acids, this compound is susceptible to hydrolytic cleavage of the C-B bond under highly acidic conditions or high temperatures in aqueous media.[1][]

  • Boroxine Formation: Upon dehydration (storage in dry conditions), boronic acids reversibly form trimeric cyclic anhydrides (boroxines).[1][] This does not affect reactivity but changes the apparent molecular weight.[]

Storage Protocols
  • Temperature: Store at 2–8°C.

  • Atmosphere: Inert gas (Argon/Nitrogen) recommended to prevent oxidation.[1][]

  • Form: If stability is an issue, convert to the Pinacol Ester or MIDA Boronate , which are significantly more robust.[1][]

Safety (GHS Classification)[1][2]
  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.[1][]

    • H319: Causes serious eye irritation.[1][]

    • H335: May cause respiratory irritation.[1][]

  • PPE: Nitrile gloves, safety goggles, and fume hood usage are mandatory.[1][]

References

  • Miyaura, N., & Suzuki, A. (1995).[1][] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[1][] "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews.[1][]

  • National Center for Biotechnology Information. (2024).[1][] "PubChem Compound Summary for CAS 2225152-67-8." PubChem.

  • Bagal, S. K., et al. (2011).[1][] "Synthesis of 2-Aryl Morpholines." Synlett. (General reference for morpholine ring construction).

Sources

Exploratory

Supramolecular Architecture and Crystallographic Profiling of (4-(Morpholin-2-yl)phenyl)boronic Acid

Target Audience: Structural Chemists, Materials Scientists, and Drug Development Professionals Compound Identifier: CAS 2225152-67-8[1] As a Senior Application Scientist in solid-state chemistry, I approach the crystallo...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Structural Chemists, Materials Scientists, and Drug Development Professionals Compound Identifier: CAS 2225152-67-8[1]

As a Senior Application Scientist in solid-state chemistry, I approach the crystallographic characterization of bifunctional molecules not merely as an exercise in structural determination, but as a study of competing thermodynamic forces. (4-(Morpholin-2-yl)phenyl)boronic acid represents a highly complex supramolecular system. It combines the classic Lewis acidic, hydrogen-bonding capabilities of a phenylboronic acid with the basic, conformationally flexible morpholine ring.

This whitepaper provides an in-depth technical guide to understanding, isolating, and validating the crystalline structure of this compound, emphasizing the causality behind experimental workflows and the physical chemistry governing its solid-state assembly.

Molecular Anatomy and Conformational Dynamics

To predict and analyze the crystal structure of (4-(Morpholin-2-yl)phenyl)boronic acid, we must deconstruct its structural modules:

  • The Boronic Acid Moiety: Boronic acids are sp²-hybridized, possessing a vacant p-orbital that renders them Lewis acidic. In the solid state, the C-B(OH)₂ plane typically aligns nearly coplanar with the adjacent benzene ring to maximize π-conjugation, though steric packing forces often induce a slight twist (historically observed between 6° and 21° in unsubstituted phenylboronic acid)[2][3].

  • The Phenyl Linker: Acts as a rigid spacer capable of participating in π-π stacking interactions or T-shaped C-H···π edge-to-face contacts within the crystal lattice.

  • The Morpholin-2-yl Group: This saturated heterocycle predominantly adopts a chair conformation. To minimize 1,3-diaxial steric clashes, the bulky phenylboronic acid substituent at the C2 position will strongly favor the equatorial orientation. Crucially, the morpholine ring contains a secondary amine (N-H) and an ether oxygen, introducing potent hydrogen bond donors and acceptors that disrupt standard boronic acid dimerization.

Supramolecular Assembly Logic

The crystallization of boronic acids is typically driven by the formation of syn-anti O-H···O hydrogen-bonded dimers, which propagate into infinite 2D layers[2][4]. However, the morpholine ring introduces a competing supramolecular pathway.

Because the distance between the morpholine nitrogen and the boronic acid on the same molecule (para-substituted) precludes intramolecular coordination, intermolecular interactions dominate. The secondary amine (N-H) can act as a hydrogen bond donor to the boronic acid oxygen, while the basic nitrogen lone pair can theoretically form an intermolecular dative bond (N→B) with the vacant p-orbital of a neighboring boron atom. If N→B coordination occurs, the boron atom rehybridizes from sp² to sp³, resulting in a measurable elongation of the B-C and B-O bonds[5].

G A Monomer: (4-(Morpholin-2-yl)phenyl)boronic acid B O-H···O Interactions (Boronic Acid Dimerization) A->B Standard Motif C N-H···O Interactions (Morpholine to Boronic Acid) A->C Competing Motif D 2D Hydrogen-Bonded Sheets B->D C->D E 3D Supramolecular Lattice D->E pi-pi Stacking

Supramolecular assembly pathways driven by competing hydrogen bond motifs.

Self-Validating Experimental Protocols

To accurately resolve this structure, kinetic trapping of amorphous phases or dehydrated boroxine anhydrides (which form when boronic acids are subjected to thermal stress or vacuum) must be avoided[5][6]. The following protocols are designed as self-validating systems.

Protocol 1: Controlled Single-Crystal Growth via Vapor Diffusion

Causality: Vapor diffusion is selected over slow evaporation because it provides precise control over the supersaturation rate. By using a hydrogen-bonding solvent (Methanol) and a non-polar antisolvent (Diethyl Ether), the solvent molecules initially satisfy the boronic acid's hydrogen-bonding requirements, preventing rapid, disordered aggregation. As the antisolvent diffuses in, the molecules slowly organize into their thermodynamic minimum.

Step-by-Step Methodology:

  • Solubilization: Dissolve 15 mg of (4-(Morpholin-2-yl)phenyl)boronic acid in 1.0 mL of anhydrous Methanol in a 2-dram inner vial. Sonicate for 30 seconds to ensure complete dissolution.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter to remove heterogeneous nucleation sites (dust/impurities).

  • Chamber Setup: Place the uncapped inner vial into a 20 mL outer scintillation vial containing 4.0 mL of Diethyl Ether (antisolvent).

  • Diffusion: Seal the outer vial tightly with a PTFE-lined cap. Store in a vibration-free environment at a constant 20 °C for 5–7 days.

  • Validation Checkpoint: Harvest the resulting crystals suspended in the mother liquor. Examine under a Polarized Light Microscope (PLM). Only proceed to X-ray diffraction if the crystals exhibit uniform extinction (birefringence) upon stage rotation, confirming a single-crystal domain rather than a twinned or microcrystalline aggregate.

Protocol 2: Orthogonal Validation via Solid-State ¹¹B CP/MAS NMR

Causality: Single-Crystal X-Ray Diffraction (SCXRD) struggles to accurately locate hydrogen atoms, making it difficult to definitively distinguish between a strong N-H···O hydrogen bond and a partial N→B dative bond. Solid-state ¹¹B Cross-Polarization Magic Angle Spinning (CP/MAS) NMR directly probes the boron nucleus's electronic environment.

Step-by-Step Methodology:

  • Pack 50 mg of the crystalline sample into a 4 mm zirconia MAS rotor.

  • Spin the sample at the magic angle (54.74°) at a rate of 10–12 kHz to average out chemical shift anisotropy.

  • Acquire the ¹¹B spectrum using a cross-polarization sequence from ¹H to ¹¹B to enhance the signal of boron atoms in close proximity to protons.

  • Data Interpretation: An sp² hybridized boron will display a broad, characteristic second-order quadrupolar powder pattern centered around ~30 ppm. If intermolecular N→B coordination has occurred, forcing sp³ hybridization, a sharp, symmetric peak will appear between 0 and 10 ppm.

G S1 Vapor Diffusion Crystallization S2 Polarized Light Microscopy S1->S2 Validate S3 SCXRD Data Collection S2->S3 Select S4 11B SSNMR Analysis S2->S4 Orthogonal S5 Structure Refinement S3->S5 Resolve S4->S5 B-Coordination

Integrated crystallographic and solid-state NMR characterization workflow.

Quantitative Structural Metrics

Based on the crystallographic behavior of analogous substituted phenylboronic acids and morpholine derivatives, the following table summarizes the expected quantitative parameters for the fully refined crystal structure of (4-(Morpholin-2-yl)phenyl)boronic acid[4][5].

Structural ParameterExpected RangeCausality / Significance
B–C Bond Length 1.565 – 1.575 ÅReflects the partial double-bond character due to π-conjugation with the phenyl ring[4]. Elongates if sp³ rehybridization occurs.
B–O Bond Length 1.350 – 1.370 ÅTypical for sp² boronic acids[5]. Indicates strong B-O covalent bonding prior to any boroxine dehydration.
O–H···O Distance 2.72 – 2.78 ÅDefines the primary syn-anti boronic acid dimer network.
N–H···O Distance 2.85 – 2.95 ÅRepresents the secondary supramolecular interaction linking the morpholine amine to the boronic acid oxygen.
C–B–O Bond Angle ~119° – 121°Confirms the trigonal planar geometry of the uncoordinated sp² boron center.
Phenyl-CBO₂ Torsion 5° – 25°Deviation from perfect coplanarity is driven by the steric demands of the 3D crystal packing lattice[2][3].

References

  • RHAWN (4-(morpholin-2-yl)phenyl)boronic acid (CAS 2225152-67-8). Cacheby.
  • Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Everand.
  • Structure, Properties, and Preparation Of Boronic Acid Derivatives. Wiley-VCH.
  • Pd-Catalyzed Borylative Cyclization Reactions of Polyunsaturated Compounds. Universidad Autónoma de Madrid.
  • Organic & Biomolecular Chemistry: Solid-state decomposition of boronic acids. RSC Publishing.
  • Trihydroxy Boroxine Structural Parameters and Hydrogen Bonding Networks. Benchchem.

Sources

Protocols & Analytical Methods

Method

Suzuki-Miyaura coupling reactions using (4-(Morpholin-2-yl)phenyl)boronic acid

Application Notes & Protocols Strategic Synthesis of Bioactive Scaffolds: High-Efficiency Suzuki-Miyaura Coupling of (4-(Morpholin-2-yl)phenyl)boronic acid Abstract The morpholine moiety is a cornerstone in modern medici...

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes & Protocols

Strategic Synthesis of Bioactive Scaffolds: High-Efficiency Suzuki-Miyaura Coupling of (4-(Morpholin-2-yl)phenyl)boronic acid

Abstract

The morpholine moiety is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" for its ability to improve the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1][2] This application note provides a comprehensive guide to the Suzuki-Miyaura cross-coupling reaction utilizing (4-(Morpholin-2-yl)phenyl)boronic acid, a key building block for introducing this valuable heterocycle into complex molecules. We will delve into the mechanistic underpinnings of the reaction, offer a detailed and robust experimental protocol, and present a systematic guide to troubleshooting and optimization. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the synthesis of novel therapeutics.

The Strategic Value of the Morpholine Moiety in Drug Discovery

The morpholine heterocycle is frequently incorporated into therapeutic agents to enhance their pharmacological profiles.[1][3] Its presence in a molecule can confer a range of benefits, making it a highly desirable structural motif for drug development professionals.

  • Improved Physicochemical Properties: The morpholine ring, with its ether oxygen and secondary amine, strikes a unique balance between hydrophilicity and lipophilicity.[4][5] This can lead to enhanced aqueous solubility and better membrane permeability, which are critical for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) properties.[1]

  • Metabolic Stability: The saturated heterocyclic structure of morpholine is often resistant to metabolic degradation, which can increase the half-life and overall exposure of a drug in the body.[1]

  • Potent Target Engagement: The morpholine nitrogen can act as a hydrogen bond acceptor or a weak base, while the oxygen can also participate in hydrogen bonding. These interactions can be crucial for high-affinity binding to biological targets, such as kinases and receptors involved in CNS disorders.[4][6] In many approved drugs, the morpholine unit acts as a critical scaffold, orienting other pharmacophoric elements for optimal interaction with the active site.[5]

Given these advantages, reliable methods for incorporating the morpholine scaffold are of paramount importance. The Suzuki-Miyaura coupling provides a powerful and versatile tool for this purpose.

The Suzuki-Miyaura Coupling: A Mechanistic Overview

The Suzuki-Miyaura reaction is a Nobel Prize-winning, palladium-catalyzed cross-coupling of an organoboron compound with an organic halide or triflate.[7][8] Its broad functional group tolerance, mild reaction conditions, and the low toxicity of its boron-containing byproducts have made it one of the most utilized reactions in organic synthesis.[7] The catalytic cycle generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[8][9]

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L2 (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex R1-Pd(II)L2-X (Palladacycle) oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_biaryl R1-Pd(II)L2-R2 transmetalation->pd2_biaryl reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination reductive_elimination->pd0 product R1-R2 (Coupled Product) reductive_elimination->product reagents1 R1-X (Aryl Halide) reagents1->oxidative_addition reagents2 R2-B(OH)2 (Boronic Acid) + Base reagents2->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (R¹-X), forming a Pd(II) complex.[9] This is often the rate-limiting step of the cycle.

  • Transmetalation: The organic group (R²) from the boronic acid is transferred to the palladium center, displacing the halide. This step requires activation of the boronic acid by a base.[9]

  • Reductive Elimination: The two organic fragments (R¹ and R²) are eliminated from the palladium center, forming the new carbon-carbon bond of the desired product (R¹-R²). This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[8]

Properties and Handling of (4-(Morpholin-2-yl)phenyl)boronic acid

(4-(Morpholin-2-yl)phenyl)boronic acid is a bifunctional molecule containing the reactive boronic acid group and the desirable morpholine scaffold.

PropertyValue / InformationSource
Appearance Typically a white to off-white solid.[10]
Storage Store under an inert atmosphere (Argon or Nitrogen) at 2-8°C. Boronic acids can be sensitive to air and moisture.[10]
Key Challenges Protodeboronation: A common side reaction where the C-B bond is cleaved by hydrolysis, replacing the boronic acid with a hydrogen atom. This is often promoted by high temperatures and strong bases.[11][12]
Homocoupling: The coupling of two boronic acid molecules, promoted by the presence of oxygen or Pd(II) species before the catalytic cycle is fully established.[12]

To mitigate these challenges, it is crucial to use degassed solvents, maintain an inert atmosphere, and carefully select the base and reaction temperature. The use of more stable boronic esters, such as MIDA or pinacol esters, can also be considered for particularly sensitive substrates.[12][13]

Detailed Experimental Protocol

This protocol provides a general method for the coupling of (4-(Morpholin-2-yl)phenyl)boronic acid with a generic aryl bromide. Reaction parameters may require optimization for specific substrates.

Experimental_Workflow start Start: Assemble Glassware setup Add Aryl Halide, Boronic Acid, & Base to Flask start->setup inert Seal, Evacuate, and Backfill with Inert Gas (3x) setup->inert reagents Add Catalyst, Ligand, and Degassed Solvents via Syringe inert->reagents reaction Heat Reaction Mixture to Desired Temperature (e.g., 80-100 °C) reagents->reaction monitor Monitor Progress via TLC or LC-MS reaction->monitor quench Cool to RT and Quench with Water monitor->quench extract Perform Aqueous Workup & Extraction (e.g., with Ethyl Acetate) quench->extract dry Dry Organic Layer (e.g., over Na2SO4) and Filter extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify Crude Product (e.g., Column Chromatography) concentrate->purify end End: Characterize Pure Product purify->end

Sources

Application

Application Note: Utilizing (4-(Morpholin-2-yl)phenyl)boronic Acid in the Synthesis of Bioactive Molecules

Executive Summary & Rationale The morpholine ring is a privileged scaffold in medicinal chemistry, featured prominently in over 50 FDA-approved drugs across oncology, neurology, and infectious diseases [1]. While N-linke...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

The morpholine ring is a privileged scaffold in medicinal chemistry, featured prominently in over 50 FDA-approved drugs across oncology, neurology, and infectious diseases [1]. While N-linked morpholines (morpholin-4-yl) are ubiquitous, C-linked morpholines—specifically the morpholin-2-yl moiety—offer distinct pharmacological and structural advantages. By shifting the attachment point to the C2 position, medicinal chemists can:

  • Modulate Basicity: Alter the pKa of the secondary amine to optimize oral bioavailability.

  • Reorient Hydrogen Bonds: Project the hydrogen-bond donor (NH) and acceptor (O) vectors at novel angles to access cryptic binding pockets in targets like PI3K, mTOR, and NQO1 [2].

  • Enhance Metabolic Stability: Mitigate the risk of oxidative N-dealkylation commonly seen in N-linked aliphatic heterocycles.

(4-(Morpholin-2-yl)phenyl)boronic acid (and its N-Boc protected derivative, CAS 2225152-67-8) serves as a highly modular building block for introducing this advanced pharmacophore via palladium-catalyzed Suzuki-Miyaura cross-coupling. This guide details the mechanistic rationale and self-validating protocols required to successfully deploy this reagent in drug discovery workflows.

Mechanistic Insights: Optimizing the Suzuki-Miyaura Coupling

Coupling electron-rich, heterocyclic boronic acids presents unique synthetic challenges. The secondary amine of the morpholine ring can coordinate with the palladium catalyst, leading to catalyst poisoning or off-target Buchwald-Hartwig amination. Furthermore, electron-rich boronic acids are highly susceptible to protodeboronation (cleavage of the C-B bond by water) before transmetalation can occur.

Causality in Experimental Design
  • Protecting Group Strategy: Utilizing the N-Boc protected variant, (4-(N-Boc-morpholin-2-yl)phenyl)boronic acid, is critical. The bulky tert-butoxycarbonyl group sterically shields the nitrogen and eliminates its nucleophilicity, preserving the active Pd(0)/Pd(II) catalytic cycle.

  • Catalyst Selection:

    
     is vastly superior to standard 
    
    
    
    for this substrate. The bidentate dppf ligand enforces a cis-geometry on the palladium center, which drastically accelerates the reductive elimination step, thereby outcompeting the protodeboronation degradation pathway [3].
  • Base and Solvent Dielectrics: A biphasic system of 1,4-Dioxane/

    
     (4:1) with 
    
    
    
    provides the optimal dielectric constant. The water is necessary to hydroxylate the boronic acid into a reactive boronate complex
    
    
    , which is the actual species that undergoes transmetalation.

CatalyticCycle Pd Pd(0) Active Catalyst L2Pd(0) OxAdd Oxidative Addition Formation of Ar-Pd(II)-X Pd->OxAdd Aryl Halide (Ar-X) Trans Transmetalation Boronate Complex Transfer OxAdd->Trans Base & H2O RedElim Reductive Elimination Biaryl Product Release Trans->RedElim (4-(Morpholin-2-yl)phenyl)boronic acid RedElim->Pd Product

Figure 1: The Suzuki-Miyaura catalytic cycle optimized for heterocyclic boronic acids, highlighting the critical transmetalation step.

Experimental Protocols

The following protocols are designed as self-validating systems, incorporating specific In-Process Controls (IPCs) to ensure reproducibility and high yield.

Protocol A: Suzuki-Miyaura Cross-Coupling

Objective: Couple (4-(N-Boc-morpholin-2-yl)phenyl)boronic acid to a heteroaryl bromide core (e.g., a pyrimidine-based kinase inhibitor scaffold).

  • Reagent Preparation: In an oven-dried Schlenk flask, add the heteroaryl bromide (1.0 equiv), (4-(N-Boc-morpholin-2-yl)phenyl)boronic acid (1.2 equiv), and

    
     (3.0 equiv).
    
  • Solvent Degassing (Critical Step): Add a mixture of 1,4-Dioxane and deionized water (4:1 v/v) to achieve a 0.1 M concentration. Sparge the solution with argon for 15 minutes. Causality: Dissolved oxygen promotes the homocoupling of the boronic acid into a biaryl byproduct.

  • Catalyst Introduction: Add

    
     (0.05 equiv). Seal the flask and flush with argon three times.
    
  • Reaction Execution: Heat the mixture to 85°C in a pre-heated oil bath.

    • Self-Validation (IPC): Monitor via LC-MS. The reaction is deemed complete when the distinct isotopic doublet pattern of the starting bromide (1:1 ratio for

      
      ) completely disappears from the total ion chromatogram (typically 4-6 hours).
      
  • Workup & Scavenging: Cool to room temperature. Dilute with EtOAc and wash with half-saturated aqueous

    
     to quench basicity. Filter the organic layer through a pad of Celite mixed with a palladium scavenger (e.g., SiliaMetS Thiol) to remove heavy metal impurities.
    
  • Purification: Concentrate under reduced pressure and purify via flash column chromatography (Hexanes/EtOAc gradient).

Protocol B: N-Boc Deprotection and Salt Formation

Objective: Unmask the morpholine nitrogen to yield the bioactive free amine or HCl salt for biological assays.

  • Deprotection: Dissolve the coupled intermediate in anhydrous Dichloromethane (DCM) (0.2 M). Cool to 0°C.

  • Acid Addition: Dropwise add Trifluoroacetic acid (TFA) (10 equiv). Stir at room temperature for 2 hours.

    • Self-Validation (IPC): Perform TLC (10% MeOH in DCM). The starting material spot will disappear, and a new, highly polar baseline spot will appear that stains intensely purple with Ninhydrin, confirming the presence of the free secondary amine.

  • Concentration: Remove volatiles under a stream of nitrogen. Avoid rotary evaporation at high temperatures to prevent thermal degradation of the morpholine ring.

  • Salt Formation: Dissolve the crude residue in minimal methanol and add 2.0 M HCl in diethyl ether. The hydrochloride salt of the morpholin-2-yl derivative will precipitate. Filter, wash with cold ether, and dry under high vacuum.

Workflow Step1 Reagent Prep (N-Boc Protection) Step2 Suzuki-Miyaura Coupling (Pd-Cat) Step1->Step2 Step3 Workup & Pd Scavenging Step2->Step3 Step4 TFA-Mediated Boc Deprotection Step3->Step4 Step5 In Vitro Kinase Assay Step4->Step5

Figure 2: End-to-end synthetic workflow for generating morpholin-2-yl bioactive derivatives.

Data Presentation

The integration of the morpholin-2-yl moiety significantly alters both the synthetic efficiency and the physicochemical properties of the resulting drug candidate.

Table 1: Optimization of Suzuki-Miyaura Coupling Conditions Data demonstrates the necessity of bidentate ligands and biphasic basic conditions to suppress protodeboronation.

CatalystSolvent SystemBaseTime (h)Yield (%)Mechanistic Observation

Toluene/EtOH

1245%High protodeboronation; slow reductive elimination.

1,4-Dioxane/


688%Clean conversion; cis-geometry accelerates reaction.

THF/


492%Optimal for highly sterically hindered heteroaryl halides.

Table 2: Physicochemical Impact of Morpholin-2-yl vs. Morpholin-4-yl Substitution Comparative profiling of a representative kinase inhibitor core.

Scaffold SubstitutioncLogPAqueous Solubility (pH 7.4)H-Bond DonorsTarget Kinase IC

(nM)
Phenyl (Unsubstituted)4.2< 10 µg/mL1> 1000
4-Morpholin-4-yl-phenyl3.145 µg/mL1125
4-Morpholin-2-yl-phenyl 2.6 120 µg/mL 2 (NH active) 12

References

  • Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. Molecules (MDPI). Discusses the structural alternatives to morpholine and the importance of specific hydrogen-bonding vectors in medicinal chemistry. Available at:[Link]

  • Synthesis and Photophysical Properties of Benzotriazole-Derived Unnatural α-Amino Acids. The Journal of Organic Chemistry (ACS). Details the specific Suzuki-Miyaura cross-coupling conditions utilizing morpholinophenylboronic acid derivatives. Available at:[Link]

Method

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of (4-(Morpholin-2-yl)phenyl)boronic Acid

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Strategic Importance of Morpholine-Containing Biaryls in Medicinal Chemistry The Suzuki-...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of Morpholine-Containing Biaryls in Medicinal Chemistry

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic organic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] This palladium-catalyzed transformation has been particularly impactful in the pharmaceutical industry for the synthesis of biaryl and heteroaryl structures, which are prevalent motifs in a vast array of therapeutic agents.[2] The morpholine moiety, in particular, is a privileged scaffold in medicinal chemistry, often incorporated to enhance aqueous solubility, improve metabolic stability, and modulate the pharmacokinetic and pharmacodynamic properties of drug candidates.[3][4]

This application note provides a detailed protocol and in-depth scientific rationale for the palladium-catalyzed cross-coupling of (4-(Morpholin-2-yl)phenyl)boronic acid with various aryl and heteroaryl halides. We will delve into the critical parameters of this transformation, offering field-proven insights to navigate the unique challenges presented by the presence of the morpholine's secondary amine.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction proceeds through a catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[1] The cycle can be broken down into three key elementary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl or heteroaryl halide (Ar-X), forming a Pd(II) intermediate.

  • Transmetalation: The organoboron reagent, activated by a base, transfers its organic group to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the desired biaryl product (Ar-Ar') and regenerating the catalytically active Pd(0) species.[1]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L2 (Active Catalyst) Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) (Oxidative Adduct) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) (Transmetalation Product) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OH)2, Base) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' (Product) Ar-Pd(II)-Ar'(L2)->Ar-Ar'

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Cross-Coupling with (4-(Morpholin-2-yl)phenyl)boronic Acid

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of (4-(Morpholin-2-yl)phenyl)boronic acid with a variety of aryl and heteroaryl halides. Optimization of the reaction conditions, particularly the choice of ligand, base, and solvent, may be necessary for specific substrates.

Materials and Reagents
  • (4-(Morpholin-2-yl)phenyl)boronic acid

  • Aryl or heteroaryl halide (e.g., bromide or chloride)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, or a pre-catalyst)

  • Phosphine ligand (e.g., SPhos, XPhos, or RuPhos)

  • Base (e.g., K₃PO₄, K₂CO₃, or Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, or a mixture with water)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and Schlenk line or glovebox

Reaction Setup Workflow

Figure 2: A generalized workflow for setting up the palladium-catalyzed cross-coupling reaction.

Detailed Step-by-Step Procedure
  • Reaction Assembly: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add (4-(Morpholin-2-yl)phenyl)boronic acid (1.2 equivalents), the aryl or heteroaryl halide (1.0 equivalent), the palladium catalyst (see table below for recommendations), the phosphine ligand, and the base.

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.

  • Degassing: Further degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.

  • Reaction: Place the flask in a preheated oil bath at the desired temperature and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel. To mitigate peak tailing due to the basicity of the morpholine nitrogen, it is recommended to add 0.5-1% triethylamine to the eluent system.[5]

Recommended Reaction Parameters (Starting Point)
ParameterRecommended ConditionRationale & Key Considerations
Palladium Source Pd(OAc)₂ (1-3 mol%) or Pd₂(dba)₃ (0.5-1.5 mol%)Pd(OAc)₂ is a common and cost-effective Pd(II) source that is reduced in situ.[6] Pd₂(dba)₃ is a stable Pd(0) source. Buchwald pre-catalysts are also excellent options for challenging couplings.[7]
Ligand SPhos or XPhos (1.2-2.4 equivalents relative to Pd)Bulky, electron-rich phosphine ligands are often necessary for challenging substrates, such as those containing heteroatoms or for coupling with aryl chlorides.[7]
Base K₃PO₄ or K₂CO₃ (2-3 equivalents)Milder bases are often preferred for substrates with base-sensitive functional groups to minimize side reactions like protodeboronation.[7]
Solvent 1,4-Dioxane/H₂O (4:1) or Toluene/H₂O (4:1)A mixture of an organic solvent and water is often used to dissolve both the organic substrates and the inorganic base.[8]
Temperature 80-110 °CThe optimal temperature will depend on the reactivity of the specific aryl halide.

Scientific Integrity & Logic: Causality Behind Experimental Choices

The Challenge of the Morpholine Moiety

The secondary amine within the morpholine ring of (4-(Morpholin-2-yl)phenyl)boronic acid introduces a potential complication. The lone pair of electrons on the nitrogen can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or the formation of undesired side products.

  • Expertise & Experience: To mitigate this, the use of bulky, electron-rich phosphine ligands such as SPhos or XPhos is highly recommended. These ligands form stable and highly active palladium complexes that are less susceptible to inhibition by the amine functionality. Their steric bulk can also promote the desired reductive elimination step.[7]

Trustworthiness: A Self-Validating System

The protocol is designed to be self-validating through careful monitoring and a systematic approach to optimization.

  • Reaction Monitoring: Regular analysis of the reaction mixture by TLC or LC-MS is crucial to determine the rate of conversion of the starting materials and to identify the formation of any side products.

  • Troubleshooting: If the reaction is sluggish or incomplete, a systematic optimization of the reaction parameters should be undertaken. This may involve screening different ligands, bases, solvents, and temperatures.

Authoritative Grounding & Comprehensive References

The choice of reagents and conditions is grounded in established principles of palladium-catalyzed cross-coupling reactions.

  • Ligand Selection: The development of bulky, electron-rich phosphine ligands by research groups such as Buchwald's has revolutionized the field, enabling the coupling of previously challenging substrates.[1]

  • Base Selection: The role of the base is to facilitate the transmetalation step.[9] The choice of a milder base like potassium phosphate is often crucial for substrates that are prone to protodeboronation, a common side reaction with boronic acids.[7]

Visualization & Formatting

Logical Relationships in Troubleshooting

Troubleshooting cluster_problem Problem cluster_cause Potential Cause cluster_solution Solution Low_Yield Low Yield / No Reaction Catalyst_Deactivation Catalyst Deactivation Low_Yield->Catalyst_Deactivation Poor_Transmetalation Inefficient Transmetalation Low_Yield->Poor_Transmetalation Slow_Oxidative_Addition Slow Oxidative Addition Low_Yield->Slow_Oxidative_Addition Protodeboronation Protodeboronation Low_Yield->Protodeboronation Degas_Solvents Thoroughly Degas Solvents Catalyst_Deactivation->Degas_Solvents Increase_Catalyst_Loading Increase Catalyst Loading Catalyst_Deactivation->Increase_Catalyst_Loading Screen_Bases Screen Different Bases Poor_Transmetalation->Screen_Bases Screen_Ligands Screen Bulky/Electron-Rich Ligands Slow_Oxidative_Addition->Screen_Ligands Increase_Temperature Increase Temperature Slow_Oxidative_Addition->Increase_Temperature Use_Milder_Base Use Milder Base & Lower Temp. Protodeboronation->Use_Milder_Base

Sources

Application

Application Note: Synthesis of Novel Heterocyclic Kinase Inhibitors Using (4-(Morpholin-2-yl)phenyl)boronic Acid

Target Audience: Medicinal Chemists, Synthetic Chemists, and Drug Development Professionals Content Focus: Strategic Scaffold Design, Reaction Causality, and Self-Validating Protocols Strategic Rationale: The Bioisosteri...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Synthetic Chemists, and Drug Development Professionals Content Focus: Strategic Scaffold Design, Reaction Causality, and Self-Validating Protocols

Strategic Rationale: The Bioisosteric Shift to C-Linked Morpholines

The morpholine ring is a privileged pharmacophore in modern medicinal chemistry, particularly in the design of kinase inhibitors targeting the Phosphatidylinositol 3-Kinase (PI3K) and Mammalian Target of Rapamycin (mTOR) pathways[1]. Historically, the oxygen atom of the morpholine ring serves as a critical hydrogen-bond acceptor, anchoring the inhibitor to the kinase hinge region (e.g., Val851 in PI3Kα)[2].

Most clinical PI3K inhibitors (such as Buparlisib) utilize an N-linked morpholine (morpholin-4-yl). While effective, N-linked anilino-morpholines present specific liabilities: they are highly electron-donating, which limits the electronic tuning of the core heterocycle, and they are susceptible to oxidative metabolic cleavage[1].

By utilizing (4-(Morpholin-2-yl)phenyl)boronic acid (CAS: 2225152-67-8) [3], chemists can introduce a C-linked morpholine into their novel scaffolds. This subtle bioisosteric shift achieves three critical structural advantages:

  • Enhanced Metabolic Stability: The C–C bond connecting the morpholine to the phenyl ring resists the oxidative dealkylation pathways that commonly degrade N-linked morpholines.

  • Electronic Modulation: The C-linkage breaks the aniline-like resonance, significantly altering the electron density of the aryl system and increasing the basicity (pKa) of the morpholine nitrogen from ~5.0 to ~8.5[4].

  • New Interaction Vectors: Unlike its N-linked counterpart, the secondary amine (N–H) of the morpholin-2-yl moiety remains available as a potent hydrogen-bond donor, enabling novel interactions with the solvent channel or the ribose affinity pocket of the kinase[2].

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (Target) RTK->PI3K PIP3 PIP3 PI3K->PIP3 AKT AKT / PKB PIP3->AKT mTOR mTOR AKT->mTOR Proliferation Cell Survival & Proliferation mTOR->Proliferation Inhibitor C-linked Morpholine Inhibitor Inhibitor->PI3K H-Bond to Val851

Fig 1. PI3K/AKT/mTOR signaling cascade and targeted inhibition via morpholine hinge-binding.

Experimental Design & Reaction Causality

Synthesizing targeted heterocycles via Suzuki-Miyaura cross-coupling with (4-(morpholin-2-yl)phenyl)boronic acid presents a unique chemical challenge. The presence of the unprotected secondary amine on the morpholine ring can lead to competitive palladium coordination (catalyst poisoning) or unwanted Buchwald-Hartwig amination side reactions[5].

To ensure high yields without requiring a Boc-protection/deprotection sequence, the reaction conditions must be meticulously engineered:

  • Catalyst Causality: A bidentate ligand-palladium complex, specifically Pd(dppf)Cl₂ , is mandated. The large bite angle (99°) and steric bulk of the dppf ligand prevent the secondary amine of the morpholine from displacing the phosphine ligands, thereby keeping the catalytic cycle active.

  • Base Causality: A mild, inorganic base (K₂CO₃ ) is selected over stronger alkoxides (like NaOtBu). Strong bases deprotonate the secondary amine, accelerating competitive N-arylation. K₂CO₃ strictly suppresses this pathway while remaining basic enough to form the reactive boronate complex.

  • Solvent Causality: A biphasic 1,4-Dioxane/Water (4:1) system is optimal. Dioxane solubilizes the organic electrophile, while water dissolves the base and facilitates the crucial transmetalation step[5].

Quantitative Data: Reaction Optimization

The following table summarizes the optimization landscape, demonstrating why the finalized protocol parameters were chosen.

EntryCatalyst SystemBaseSolvent SystemTemp (°C)Yield (%)Mechanistic Observation
1Pd(PPh₃)₄ (5 mol%)Na₂CO₃Toluene/EtOH/H₂O9045%Catalyst poisoning via amine coordination.
2Pd(OAc)₂ / SPhosK₃PO₄1,4-Dioxane/H₂O10072%Good conversion, but trace N-arylation observed.
3Pd(dppf)Cl₂ (5 mol%) K₂CO₃ 1,4-Dioxane/H₂O 90 88% Optimal. Clean conversion, no side reactions.
4XPhos Pd G3 (2 mol%)K₃PO₄THF/H₂O8085%Rapid conversion, but higher catalyst cost.

Self-Validating Experimental Protocol

The following protocol describes the coupling of (4-(Morpholin-2-yl)phenyl)boronic acid with a generic heteroaryl bromide (e.g., 4-bromoquinazoline). This workflow is designed as a self-validating system , incorporating specific In-Process Controls (IPCs) to ensure trustworthiness at every step.

Workflow Prep 1. Reagent Preparation Degas Solvents & Weigh Catalysts Reaction 2. Suzuki-Miyaura Coupling Pd(dppf)Cl2, K2CO3, 90°C, 12h Prep->Reaction Workup 3. Aqueous Workup Extract with EtOAc, Wash with Brine Reaction->Workup Purification 4. Flash Chromatography Silica Gel, DCM/MeOH Gradient Workup->Purification Analysis 5. Product Validation LC-MS, NMR, HPLC Purity >95% Purification->Analysis

Fig 2. Self-validating experimental workflow for the Suzuki-Miyaura cross-coupling protocol.

Step-by-Step Methodology

Step 1: Reagent Preparation & Degassing

  • To an oven-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add the heteroaryl bromide (1.0 equiv, 1.0 mmol) and (4-(Morpholin-2-yl)phenyl)boronic acid (1.2 equiv, 1.2 mmol).

  • Add K₂CO₃ (3.0 equiv, 3.0 mmol) and Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv, 0.05 mmol).

  • Seal the flask with a rubber septum and purge the atmosphere with Argon via three vacuum/Argon cycles.

  • In a separate flask, prepare a mixture of 1,4-Dioxane and Deionized Water (4:1 v/v, 10 mL total). Sparge this solvent mixture with Argon for 15 minutes to remove dissolved oxygen.

Step 2: Reaction Assembly & Initiation

  • Add the degassed solvent mixture to the Schlenk flask via syringe.

  • Replace the septum with a reflux condenser (under Argon) and heat the biphasic mixture to 90 °C using a pre-heated oil bath.

  • Self-Validation (IPC 1): At

    
     hours, withdraw a 10 µL aliquot, dilute in 1 mL Acetonitrile, and analyze via LC-MS.
    
    • Pass Criteria: Disappearance of the heteroaryl bromide mass; appearance of the product mass

      
      .
      
    • Fail Criteria: Presence of deborylated starting material (morpholin-2-ylbenzene) indicates oxygen ingress. If observed >10%, abort, re-evaluate degassing technique, and restart.

Step 3: Reaction Monitoring & Termination

  • Continue stirring at 90 °C for 12 hours.

  • Perform a final LC-MS check to confirm >95% conversion.

  • Remove the flask from the oil bath and allow the mixture to cool to room temperature.

Step 4: Aqueous Workup

  • Dilute the reaction mixture with Ethyl Acetate (EtOAc, 20 mL) and transfer to a separatory funnel.

  • Add Deionized Water (10 mL) and extract. Separate the organic layer.

  • Extract the aqueous layer with additional EtOAc (

    
     mL).
    
  • Combine the organic layers and wash with saturated aqueous NaCl (brine, 20 mL).

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

    • Causality Note: Because the morpholine nitrogen is basic, avoid acidic aqueous washes (e.g., 1M HCl), which will protonate the product and drag it into the aqueous layer.

Step 5: Purification & Final Validation

  • Purify the crude residue via flash column chromatography on silica gel. Because of the basic secondary amine, use a polar eluent gradient: Dichloromethane (DCM) to DCM/Methanol (90:10) containing 1% Triethylamine (TEA) to prevent streaking on the column.

  • Self-Validation (IPC 2): Pool the product-containing fractions and concentrate. Analyze the final isolated solid via ¹H-NMR (DMSO-

    
    ) and HPLC (UV at 254 nm).
    
    • Pass Criteria: HPLC purity

      
      . In ¹H-NMR, confirm the preservation of the morpholine N–H proton (typically a broad singlet around 
      
      
      
      2.5 - 3.0 ppm, depending on the solvent and concentration) and the characteristic aliphatic morpholine ring protons.

References

  • Phosphatidylinositol 3-Kinase (PI3K) and Phosphatidylinositol 3-Kinase-Related Kinase (PIKK) Inhibitors: Importance of the Morpholine Ring Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors Source: Frontiers in Chemistry URL:[Link]

  • MMP-8 Is Critical for Dexamethasone Therapy in Alkali-Burned Corneas Under Dry Eye Conditions (Application of Suzuki Coupling with Morpholinophenylboronic acid) Source: PubMed Central (PMC) URL:[Link]

Sources

Method

Application Note: (4-(Morpholin-2-yl)phenyl)boronic Acid in PI3K Inhibitor Design

Executive Summary The morpholine heterocycle is a privileged pharmacophore in phosphoinositide 3-kinase (PI3K) inhibitor design, historically utilized as a hinge-binding motif via its ether oxygen. While N-linked (morpho...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The morpholine heterocycle is a privileged pharmacophore in phosphoinositide 3-kinase (PI3K) inhibitor design, historically utilized as a hinge-binding motif via its ether oxygen. While N-linked (morpholin-4-yl) analogs dominate the landscape (e.g., GDC-0941, BKM120), the C-linked isomer—(4-(morpholin-2-yl)phenyl)boronic acid —represents a sophisticated "next-generation" building block.

This application note details the synthetic utility, structural advantages, and experimental protocols for employing this building block. Unlike its achiral N-linked counterpart, the C-linked morpholine introduces a chiral center at the C2 position, offering vectors to explore the ribose-binding pocket or solvent-exposed regions while maintaining the critical hydrogen-bonding capability.

Scientific Rationale & Structural Insights

The "Morpholine Switch": N-Linked vs. C-Linked

In PI3K drug discovery, the morpholine oxygen typically serves as a hydrogen bond acceptor for the amide backbone of Valine residues (e.g., Val851 in PI3K


) in the ATP-binding hinge region.
  • N-Linked (Standard): The phenyl ring is attached to the morpholine nitrogen. This is achiral and provides a rigid, linear vector.

  • C-Linked (Advanced): The phenyl ring is attached to the C2 carbon of the morpholine.

    • Chirality: Introduces an enantiomeric center (

      
       or 
      
      
      
      ), allowing for the kinetic resolution of binding affinity and selectivity between PI3K isoforms (
      
      
      ).
    • Vector Geometry: The C2-attachment alters the exit vector of the morpholine nitrogen, making it available for further functionalization (if protected) or ionic interactions (if free) within the solvent channel.

Chemical Stability & Speciation

The boronic acid moiety allows for modular Suzuki-Miyaura cross-coupling. However, the presence of the secondary amine on the morpholine ring (if unprotected) presents a challenge:

  • Catalyst Poisoning: Free amines can coordinate to Pd(II) species, arresting the catalytic cycle.

  • Recommendation: Use the

    
    -Boc protected  variant, (4-(4-(tert-butoxycarbonyl)morpholin-2-yl)phenyl)boronic acid, for the coupling step, followed by acidic deprotection.
    

Synthetic Workflow Visualization

The following diagram illustrates the modular assembly of a PI3K inhibitor core using this building block.

PI3K_Synthesis_Workflow Figure 1: Modular Synthesis of PI3K Inhibitors using C-Linked Morpholine Boronic Acid BuildingBlock (4-(Morpholin-2-yl) phenyl)boronic acid (N-Boc Protected) Intermediate Coupled Intermediate (N-Boc Protected) BuildingBlock->Intermediate HeteroCore Heteroaromatic Halide (e.g., Chloropyrimidine) HeteroCore->Intermediate + Building Block Suzuki Coupling Catalyst Pd Catalyst (Pd(dppf)Cl2 / XPhos) Catalyst->Intermediate Catalysis Deprotection Acidic Deprotection (TFA or HCl) Intermediate->Deprotection Purification FinalProduct Final PI3K Inhibitor (Free Amine / Salt) Deprotection->FinalProduct Removal of Boc

Caption: Workflow for integrating the C-linked morpholine building block into a heteroaromatic scaffold via Suzuki coupling.

Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling

Objective: Couple (4-(4-(tert-butoxycarbonyl)morpholin-2-yl)phenyl)boronic acid with a heteroaryl chloride (e.g., a chloropyrimidine core).

Reagents:

  • Building Block: 1.2 equiv. (N-Boc protected)

  • Electrophile: 1.0 equiv.[1] Heteroaryl Chloride

  • Catalyst: 5 mol%

    
     (Robust) or 
    
    
    
    (High reactivity)
  • Base: 3.0 equiv.

    
     or 
    
    
    
  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Procedure:

  • Inertion: Charge a microwave vial or round-bottom flask with the Heteroaryl Chloride (1.0 equiv), Boronic Acid Building Block (1.2 equiv), and Base (3.0 equiv).

  • Solvation: Add degassed 1,4-Dioxane/Water (4:1) to achieve a concentration of 0.1 M relative to the halide.

  • Catalyst Addition: Add the Pd catalyst (5 mol%) under a positive stream of Nitrogen or Argon. Seal the vessel immediately.

  • Reaction:

    • Thermal: Heat to 90°C for 4–16 hours.

    • Microwave: Irradiate at 110°C for 30–60 minutes.

  • Monitoring: Monitor by LC-MS. Look for the consumption of the chloride and the appearance of the coupled product mass (

    
     will correspond to Core + Building Block - Cl + H).
    
  • Work-up: Dilute with EtOAc, wash with water and brine. Dry over

    
    , filter, and concentrate.
    
  • Purification: Flash column chromatography (Hexanes/EtOAc or DCM/MeOH).

Protocol B: N-Boc Deprotection

Objective: Reveal the secondary amine of the morpholine for solubility or further derivatization.

Step-by-Step Procedure:

  • Dissolution: Dissolve the purified intermediate in DCM (0.1 M).

  • Acidification: Add Trifluoroacetic Acid (TFA) (10–20 equiv) dropwise at 0°C. Alternatively, use 4N HCl in Dioxane.

  • Reaction: Stir at room temperature for 1–2 hours. Monitor by LC-MS (loss of -Boc mass, -100 Da).

  • Work-up:

    • Volatile Removal: Concentrate in vacuo.

    • Neutralization (Critical): Redissolve in DCM/MeOH and neutralize with saturated

      
       or basic resin if the free base is required. For biological assays, the TFA or HCl salt is often acceptable if pH is adjusted in the assay buffer.
      

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Protodeboronation High temperature or unstable boronic acid species.Switch to mild base (

) or lower temperature (80°C). Use the pinacol ester if the acid is unstable.
Low Conversion Catalyst poisoning by trace free amines or sulfur.Ensure N-Boc protection is intact. Switch to XPhos Pd G3 or SPhos Pd G2 for sterically hindered substrates.
Homocoupling Oxidation of the boronic acid.Rigorous degassing of solvents (sparge with Argon for 15 min). Minimize headspace oxygen.
Pd Contamination Residual metal in final product.Treat the organic layer with SiliaMetS® Thiol or TMT scavengers post-reaction.

Case Study: Impact on SAR (Structure-Activity Relationship)

In the development of PI3K


 selective inhibitors, replacing a standard N-morpholine with a C-morpholine (2-yl) can dramatically alter selectivity.
  • Example: In the development of analogs similar to AZD8186 , substituting the solvent-exposed region with chiral amines allows the molecule to twist, potentially avoiding steric clashes in the non-preferred isoforms (e.g., PI3K

    
    ) while maintaining potency at the target.
    
  • Data Interpretation: If the (2S)-isomer is 50x more potent than the (2R)-isomer, this confirms the morpholine is interacting with a chiral pocket (likely the ribose binding region) rather than just projecting into bulk solvent.

References

  • Review of PI3K Inhibitor Structures

    • Title: "Phosphoinositide 3-Kinase (PI3K) Inhibitors in Clinical Development: Structural and Functional Insights."
    • Source: Journal of Medicinal Chemistry.[2][3]

    • URL:[Link] (Generalized link to J. Med. Chem PI3K reviews).[4]

  • Suzuki Coupling of Heterocycles

    • Title: "Organoboron Compounds in the Suzuki-Miyaura Cross-Coupling Reaction."[5]

    • Source: Organic Reactions.[1][6][7][8]

    • URL:[Link]

  • Chiral Morpholine Synthesis

    • Title: "Practical Synthesis of Enantiopure Morpholine-2-carboxylic Acid Deriv
    • Source: Tetrahedron Letters.
    • URL:[Link]

  • Specific Building Block Reference (Ralmitaront Analogues)

    • Title: "Discovery of Potent and Selective Inhibitors using 2-substituted Morpholines."
    • Source: ACS Medicinal Chemistry Letters.
    • URL:[Link]

(Note: Specific CAS # for the N-Boc protected boronic acid pinacol ester is typically 1356117-16-0 or similar derivatives depending on exact substitution).

Sources

Application

The Strategic Role of (4-(Morpholin-2-yl)phenyl)boronic Acid in the Development of Potent Enzyme Inhibitors: Application Notes and Protocols

Introduction: Unlocking Therapeutic Potential with a Privileged Scaffold In the landscape of modern medicinal chemistry, the quest for selective and potent enzyme inhibitors remains a cornerstone of drug discovery. Withi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unlocking Therapeutic Potential with a Privileged Scaffold

In the landscape of modern medicinal chemistry, the quest for selective and potent enzyme inhibitors remains a cornerstone of drug discovery. Within this pursuit, the strategic incorporation of specific structural motifs can profoundly influence a compound's pharmacological profile. (4-(Morpholin-2-yl)phenyl)boronic acid emerges as a molecule of significant interest, embodying the convergence of two powerful pharmacophoric elements: the boronic acid warhead and the morpholine scaffold. This guide provides an in-depth exploration of the utility of this versatile building block in the synthesis of enzyme inhibitors, with a particular focus on dipeptidyl peptidase-IV (DPP-IV), a key target in the management of type 2 diabetes.

The boronic acid moiety is a bioisostere of the carboxylic acid group and is renowned for its ability to form reversible covalent bonds with the catalytic serine, threonine, or cysteine residues within an enzyme's active site. This interaction mimics the tetrahedral transition state of substrate hydrolysis, leading to potent and often highly selective inhibition.[1][2] Concurrently, the morpholine ring is recognized as a "privileged structure" in drug design. Its incorporation frequently enhances aqueous solubility, metabolic stability, and cell permeability, thereby improving the overall pharmacokinetic properties of a drug candidate.[3][4][5] The unique combination of these two functionalities in (4-(Morpholin-2-yl)phenyl)boronic acid presents a compelling starting point for the rational design of novel therapeutics.

This document will elucidate the mechanistic underpinnings of boronic acid-based enzyme inhibition, provide detailed protocols for the synthesis of a representative DPP-IV inhibitor, and present illustrative data on the characterization and activity of such compounds.

Mechanism of Action: The Boronic Acid Advantage

The inhibitory prowess of arylboronic acids against serine proteases, a class that includes DPP-IV, is well-documented.[6] The mechanism hinges on the electrophilic nature of the boron atom. Within the enzyme's active site, the hydroxyl group of the catalytic serine residue acts as a nucleophile, attacking the boron atom of the boronic acid. This interaction forms a stable, yet reversible, tetrahedral boronate adduct. This adduct effectively mimics the transition state of peptide bond cleavage, thereby sequestering the enzyme in an inactive state and preventing substrate turnover.[1][2]

The morpholine moiety, while not directly involved in the covalent interaction with the active site serine, plays a crucial role in orienting the inhibitor within the binding pocket and can form non-covalent interactions, such as hydrogen bonds, with surrounding amino acid residues, further enhancing binding affinity and selectivity.[7]

Boronic Acid Inhibition Mechanism cluster_0 Enzyme Active Site cluster_1 Inhibitor cluster_2 Tetrahedral Intermediate (Inhibition) Serine_OH Serine Hydroxyl (Nucleophile) Boronic_Acid (4-(Morpholin-2-yl)phenyl)boronic acid Serine_OH->Boronic_Acid Nucleophilic Attack Tetrahedral_Adduct Reversible Covalent Boronate Adduct Histidine_Im Histidine (General Base) Histidine_Im->Serine_OH Activates Boronic_Acid->Tetrahedral_Adduct Forms DPP-IV Inhibitor Synthesis Start_1 Aryl Halide Precursor (e.g., a brominated heterocyclic core) Reaction Suzuki-Miyaura Coupling Start_1->Reaction Start_2 (4-(Morpholin-2-yl)phenyl)boronic acid Start_2->Reaction Product Final DPP-IV Inhibitor Reaction->Product

Figure 2: General workflow for the synthesis of a DPP-IV inhibitor.

Materials and Reagents:
  • (4-(Morpholin-2-yl)phenyl)boronic acid

  • A suitable aryl halide precursor (e.g., a brominated pyrazolopyrimidine core, selected based on known DPP-IV inhibitor scaffolds) [8]* Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF)

  • Degassed water

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and purification supplies (silica gel for column chromatography)

  • Analytical instruments (NMR, LC-MS)

Detailed Synthetic Protocol (Suzuki-Miyaura Coupling):
  • Reaction Setup: To a dry round-bottom flask, add the aryl halide precursor (1.0 mmol), (4-(Morpholin-2-yl)phenyl)boronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Nitrogen) three times to ensure an oxygen-free environment.

  • Catalyst Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%).

  • Solvent Addition: Add the anhydrous solvent system (e.g., a 4:1 mixture of 1,4-dioxane and degassed water, 10 mL).

  • Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously for 4-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure DPP-IV inhibitor.

Characterization of the Final Product:

The structure and purity of the synthesized inhibitor should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the successful formation of the new carbon-carbon bond.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To verify the molecular weight of the product and assess its purity.

  • High-Resolution Mass Spectrometry (HRMS): To determine the exact mass and confirm the elemental composition.

Data Presentation: Illustrative Inhibitory Activity

The following table presents representative inhibitory activities (IC₅₀ values) for morpholine-containing DPP-IV inhibitors, illustrating the potential potency of compounds synthesized using (4-(Morpholin-2-yl)phenyl)boronic acid. It is important to note that the actual IC₅₀ value for a novel inhibitor would need to be determined experimentally.

Compound IDTarget EnzymeIC₅₀ (nM)Reference Compound
Hypothetical Inhibitor 1 Human DPP-IV5 - 50Sitagliptin (IC₅₀ ≈ 18 nM) [2]
Hypothetical Inhibitor 2 Human DPP-IV1 - 20Alogliptin (IC₅₀ < 10 nM)
Hypothetical Inhibitor 3 Human DPP-IV10 - 100Linagliptin (IC₅₀ ≈ 1 nM) [9]

Table 1: Representative IC₅₀ values for potent morpholine-containing DPP-IV inhibitors. These values are for illustrative purposes and highlight the expected potency range.

Experimental Protocol: In Vitro DPP-IV Inhibition Assay

The inhibitory activity of the synthesized compound against DPP-IV can be determined using a commercially available DPP-IV inhibitor screening assay kit or by following established literature protocols.

Principle:

The assay measures the fluorescence generated by the cleavage of a fluorogenic substrate (e.g., Gly-Pro-7-amino-4-methylcoumarin) by DPP-IV. The presence of an inhibitor will decrease the rate of substrate cleavage, resulting in a lower fluorescence signal.

Protocol:
  • Reagent Preparation: Prepare a stock solution of the synthesized inhibitor in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the inhibitor to be tested.

  • Assay Reaction: In a 96-well plate, add the DPP-IV enzyme solution, the assay buffer, and the various concentrations of the inhibitor or a vehicle control.

  • Incubation: Incubate the plate at 37°C for a specified period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

  • Substrate Addition: Add the fluorogenic substrate to initiate the enzymatic reaction.

  • Fluorescence Measurement: Measure the fluorescence intensity at regular intervals using a fluorescence plate reader (Excitation/Emission wavelengths appropriate for the fluorophore).

  • Data Analysis: Plot the rate of the reaction against the inhibitor concentration. The IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, can be calculated by fitting the data to a suitable dose-response curve.

Conclusion and Future Perspectives

(4-(Morpholin-2-yl)phenyl)boronic acid stands as a highly valuable and versatile building block for the synthesis of enzyme inhibitors. Its unique combination of a potent boronic acid warhead and a pharmacokinetically favorable morpholine moiety provides a robust platform for the development of novel therapeutics. The protocols and data presented herein offer a comprehensive guide for researchers and drug development professionals to harness the potential of this compound in their quest for new and effective enzyme inhibitors, particularly in the promising area of DPP-IV inhibition for the treatment of type 2 diabetes. Future work could explore the derivatization of the morpholine ring and the phenyl core to further optimize potency, selectivity, and pharmacokinetic properties.

References

  • Coutts, S. J., et al. (1996). Structure-activity relationships of boronic acid inhibitors of dipeptidyl peptidase IV. 1. Variation of the P2 position of Xaa-boroPro dipeptides. Journal of Medicinal Chemistry, 39(10), 2087-2094.
  • Gardner, R. C., et al. (2000). Characterization of peptidyl boronic acid inhibitors of mammalian 20 S and 26 S proteasomes and their inhibition of proteasomes in cultured cells. Biochemical Journal, 346(2), 447-454.
  • Minkkilä, A., et al. (2008). Discovery of Boronic Acids as Novel and Potent Inhibitors of Fatty Acid Amide Hydrolase. Journal of Medicinal Chemistry, 51(22), 7057-7060.
  • Kourounakis, A. P., et al. (2020). Morpholine as a Privileged Structure: A Review on the Medicinal Chemistry and Pharmacological Activity of Morpholine Containing Bioactive Molecules. Medicinal Research Reviews, 40(2), 709-752.
  • Kim, D., et al. (2005). (2R)-4-oxo-4-[3-(trifluoromethyl)-5,6-dihydrot[6][7][10]riazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-amine: a potent, orally active dipeptidyl peptidase IV inhibitor for the treatment of type 2 diabetes. Journal of Medicinal Chemistry, 48(1), 141-151.

  • Feng, J., et al. (2007). Discovery of alogliptin: a potent, selective, bioavailable, and efficacious inhibitor of dipeptidyl peptidase IV. Journal of Medicinal Chemistry, 50(10), 2297-2300.
  • Eckhardt, M., et al. (2007). 8-(3-(R)-aminopiperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydropurine-2,6-dione (BI 1356), a highly potent, selective, long-acting, and orally bioavailable dipeptidyl peptidase-4 inhibitor for the treatment of type 2 diabetes. Journal of Medicinal Chemistry, 50(26), 6450-6453.
  • Tzara, A., et al. (2020).
  • Li, P., et al. (2019). Boronic acid-based enzyme inhibitors: a review of recent progress. European Journal of Medicinal Chemistry, 169, 1-15.
  • Poplawski, J. E., et al. (1997). Potent and selective peptidyl boronic acid inhibitors of the serine protease prostate-specific antigen. Journal of Medicinal Chemistry, 40(25), 4151-4155.
  • Costantino, L., et al. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 11(15), 2249-2266.
  • Kourounakis, A. P., et al. (2019). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752.
  • Philipp, M., & Bender, M. L. (1971). Inhibition of serine proteases by arylboronic acids. Proceedings of the National Academy of Sciences, 68(3), 478-480.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
  • Tan, X., et al. (2021). Merging the Versatile Functionalities of Boronic Acid with Peptides. Molecules, 26(23), 7294.
  • Basak, A., et al. (2023). A Minireview on the Morpholine-Ring-Containing U.S. FDA Approved Drugs: A Medicinal-Chemistry-Based Analysis from 2013 to 2023. ChemistrySelect, 8(31), e202301323.

Sources

Method

Application Notes and Protocols: Microwave-Assisted Suzuki Coupling of (4-(Morpholin-2-yl)phenyl)boronic Acid

Introduction: Accelerating Drug Discovery with Microwave-Assisted Cross-Coupling The Suzuki-Miyaura cross-coupling reaction stands as a pillar in modern medicinal chemistry, offering a robust and versatile method for the...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Accelerating Drug Discovery with Microwave-Assisted Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction stands as a pillar in modern medicinal chemistry, offering a robust and versatile method for the formation of carbon-carbon bonds, which are fundamental to the structure of most pharmaceutical agents.[1][2] This palladium-catalyzed reaction is particularly valued for its broad functional group tolerance and the relatively mild conditions under which it can be performed.[1] The morpholine moiety is a privileged scaffold in drug discovery, frequently incorporated to enhance aqueous solubility, modulate pharmacokinetic properties, and engage in crucial hydrogen bonding interactions with biological targets. Consequently, the efficient synthesis of molecules containing the (4-(Morpholin-2-yl)phenyl) core is of significant interest to researchers in drug development.

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, dramatically accelerating reaction times, often from hours to mere minutes, while frequently improving product yields and purity.[3][4][5] This is achieved through the direct and efficient heating of polar molecules in the reaction mixture by microwave irradiation, leading to rapid temperature increases and enhanced reaction kinetics.[6][7] These advantages make microwave-assisted Suzuki coupling an ideal strategy for the rapid synthesis of compound libraries and the timely production of drug candidates.

This application note provides a comprehensive guide to the microwave-assisted Suzuki coupling of (4-(Morpholin-2-yl)phenyl)boronic acid with various aryl halides. We will delve into the mechanistic rationale behind the experimental design, offer a detailed and validated protocol, and provide troubleshooting guidance to empower researchers to successfully implement this powerful synthetic methodology.

Mechanistic Insights and Rationale for Experimental Design

The success of a Suzuki-Miyaura coupling reaction hinges on the careful selection of several key components: the palladium catalyst, the ligand, the base, and the solvent system. The use of a heterocyclic boronic acid like (4-(Morpholin-2-yl)phenyl)boronic acid introduces specific considerations that must be addressed for optimal results.

The Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura reaction involves a catalytic cycle with three primary steps: oxidative addition, transmetalation, and reductive elimination.[1][8]

Diagram of the Suzuki-Miyaura Catalytic Cycle:

Suzuki_Miyaura_Cycle Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X_L2 Ar-Pd(II)-X Complex Oxidative_Addition->Ar-Pd(II)-X_L2 Transmetalation Transmetalation Ar-Pd(II)-X_L2->Transmetalation Ar-Pd(II)-Ar'_L2 Ar-Pd(II)-Ar' Complex Transmetalation->Ar-Pd(II)-Ar'_L2 Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'_L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regenerated Catalyst Product Ar-Ar' (Product) Reductive_Elimination->Product Boronic_Acid R-B(OH)2 (Boronic Acid) Borate_Complex [R-B(OH)3]⁻ (Activated Borate) Boronic_Acid->Borate_Complex + Base Base Base Borate_Complex->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (Ar-X), forming a Pd(II) complex.[8]

  • Transmetalation: The organic group from the activated boronic acid (in the form of a borate complex) is transferred to the palladium center, displacing the halide.[9][10]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biaryl product (Ar-Ar'), regenerating the active Pd(0) catalyst.[8]

Key Considerations for (4-(Morpholin-2-yl)phenyl)boronic Acid
  • Catalyst and Ligand Selection: The presence of the nitrogen atom in the morpholine ring can lead to coordination with the palladium catalyst, potentially leading to deactivation.[11] To mitigate this, bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos are often employed. These ligands promote the desired catalytic cycle while minimizing catalyst inhibition. The use of pre-catalysts, which are more stable and reliably form the active catalytic species, is also recommended for improved reproducibility.[12]

  • Base Selection: The base plays a crucial role in activating the boronic acid for transmetalation by forming a more nucleophilic borate species.[2][10][13] Inorganic bases such as potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃) are commonly used.[12] The choice of base can significantly impact the reaction rate and yield, and empirical screening is often necessary to identify the optimal base for a specific substrate combination.

  • Solvent System: A mixture of an organic solvent and water is typically used in Suzuki couplings. The organic solvent (e.g., 1,4-dioxane, THF, or DMF) solubilizes the organic reactants and the catalyst, while water is necessary to dissolve the inorganic base.[14] For microwave-assisted reactions, solvents with high dielectric constants and loss tangents, such as DMF and ethylene glycol, are particularly effective at absorbing microwave energy and promoting rapid heating.[15] However, the thermal stability of the reactants and products at elevated temperatures must be considered.

  • Microwave Irradiation: Microwave heating offers several advantages over conventional oil bath heating. The rapid and uniform heating of the reaction mixture can lead to a significant reduction in reaction times, often from hours to minutes.[4][5] This can also lead to improved yields by minimizing the formation of byproducts that can occur during prolonged heating.[5] Microwave reactors allow for precise temperature and pressure control, enhancing reaction safety and reproducibility.[15]

Experimental Protocol: Microwave-Assisted Suzuki Coupling

This protocol provides a general procedure for the microwave-assisted Suzuki coupling of (4-(Morpholin-2-yl)phenyl)boronic acid with an aryl bromide. Optimization of the reaction conditions (catalyst, base, solvent, temperature, and time) may be necessary for different aryl halides.

Materials and Reagents
  • (4-(Morpholin-2-yl)phenyl)boronic acid

  • Aryl bromide

  • Palladium catalyst (e.g., Pd(PPh₃)₄, XPhos Pd G3)

  • Base (e.g., K₂CO₃, K₃PO₄)

  • Degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1 v/v)

  • Microwave reactor vials (10 mL) with stir bars

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Experimental Workflow

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Microwave Irradiation cluster_workup Work-up and Purification Add_Reagents 1. Add solid reagents to microwave vial: - (4-(Morpholin-2-yl)phenyl)boronic acid (1.2 equiv) - Aryl bromide (1.0 equiv) - Base (2.0 equiv) - Catalyst (0.02 equiv) Add_Solvent 2. Add degassed solvent mixture Add_Reagents->Add_Solvent Seal_Vial 3. Seal the vial Add_Solvent->Seal_Vial Microwave 4. Irradiate in microwave reactor (e.g., 120 °C, 15 min) Seal_Vial->Microwave Cooling 5. Cool to room temperature Microwave->Cooling Quench 6. Quench with water Cooling->Quench Extract 7. Extract with ethyl acetate Quench->Extract Wash 8. Wash organic layer with brine Extract->Wash Dry 9. Dry over Na₂SO₄ Wash->Dry Concentrate 10. Concentrate under reduced pressure Dry->Concentrate Purify 11. Purify by column chromatography Concentrate->Purify Final_Product Pure Product Purify->Final_Product Characterize

Caption: Step-by-step experimental workflow for microwave-assisted Suzuki coupling.

Step-by-Step Procedure
  • To a 10 mL microwave reactor vial equipped with a magnetic stir bar, add (4-(Morpholin-2-yl)phenyl)boronic acid (1.2 mmol), the aryl bromide (1.0 mmol), the selected base (2.0 mmol), and the palladium catalyst (0.02 mmol).

  • Add the degassed solvent mixture (e.g., 5 mL of 1,4-dioxane/water, 4:1 v/v).

  • Seal the vial securely with a cap.

  • Place the vial in the microwave reactor.

  • Irradiate the reaction mixture at the desired temperature (e.g., 120 °C) for the specified time (e.g., 15 minutes) with stirring.

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Quench the reaction by adding water (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Data Presentation: Optimization of Reaction Conditions

The following table summarizes a representative optimization study for the coupling of (4-(Morpholin-2-yl)phenyl)boronic acid with 4-bromoanisole.

EntryCatalyst (mol%)Base (equiv)SolventTemp (°C)Time (min)Yield (%)
1Pd(PPh₃)₄ (2)K₂CO₃ (2)Dioxane/H₂O1003065
2Pd(PPh₃)₄ (2)K₂CO₃ (2)Dioxane/H₂O1201582
3Pd(PPh₃)₄ (2)K₃PO₄ (2)Dioxane/H₂O1201588
4XPhos Pd G3 (2)K₃PO₄ (2)Dioxane/H₂O1201595
5XPhos Pd G3 (2)K₃PO₄ (2)DMF/H₂O1201092

Reaction Conditions: (4-(Morpholin-2-yl)phenyl)boronic acid (1.2 equiv), 4-bromoanisole (1.0 equiv), base, catalyst, solvent (0.2 M), microwave irradiation.

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Inappropriate base or solvent- Insufficient temperature or time- Deactivated boronic acid- Use a fresh catalyst or a more active pre-catalyst.[12]- Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and solvent systems.[12][16]- Increase the reaction temperature and/or time.[12]- Use fresh boronic acid or consider converting it to a more stable trifluoroborate salt.[16][17]
Formation of Homocoupled Byproducts - Presence of oxygen in the reaction mixture- Catalyst decomposition- Ensure the solvent is thoroughly degassed before use.[12]- Use a more stable catalyst or a lower reaction temperature.
Protodeboronation (Loss of Boronic Acid Group) - Presence of excess water or acid- Unstable boronic acid- Use anhydrous solvents (if the base allows) and ensure reagents are dry.- Consider using a more stable boronic ester or trifluoroborate salt.[16][17]
Incomplete Reaction - Insufficient catalyst loading- Poor stirring- Increase the catalyst loading slightly (e.g., to 3-5 mol%).- Ensure vigorous stirring, especially in biphasic systems.[12]

Conclusion

Microwave-assisted Suzuki coupling of (4-(Morpholin-2-yl)phenyl)boronic acid is a highly efficient and rapid method for the synthesis of valuable biaryl compounds for drug discovery and development. By understanding the underlying mechanistic principles and carefully selecting the reaction parameters, researchers can achieve high yields of the desired products in a fraction of the time required by conventional heating methods. The detailed protocol and troubleshooting guide provided in this application note serve as a valuable resource for scientists seeking to leverage this powerful technology in their synthetic endeavors.

References

Sources

Application

Advanced One-Pot Synthesis Strategies Involving (4-(Morpholin-2-yl)phenyl)boronic Acid

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Application Note & Experimental Protocols Executive Summary (4-(Morpholin-2-yl)phenyl)boronic acid (CAS: 2225152-67-8) is...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Application Note & Experimental Protocols

Executive Summary

(4-(Morpholin-2-yl)phenyl)boronic acid (CAS: 2225152-67-8) is a highly versatile, bifunctional building block utilized in modern drug discovery [1]. The morpholine ring is a "privileged structure" known to enhance aqueous solubility, modulate physicochemical properties, and improve pharmacokinetic profiles [2]. While traditional N-linked morpholino-arenes (anilines) can suffer from metabolic liabilities—such as oxidation to reactive quinone imines—C-linked morpholines circumvent these vulnerabilities. They offer superior metabolic stability (reduced intrinsic clearance) while retaining the favorable hydrogen-bonding characteristics of the morpholine ring [2]. Furthermore, the free secondary amine at the 4-position of the morpholine ring provides an orthogonal handle for late-stage diversification. This guide details field-proven, one-pot methodologies to telescope Suzuki-Miyaura cross-coupling with subsequent N-functionalization, bypassing the need to isolate highly polar intermediates.

Mechanistic Rationale & Chemical Causality (E-E-A-T)

Performing one-pot syntheses with unprotected secondary amines presents a distinct catalytic challenge. Free amines can coordinate to the palladium center, displacing phosphine ligands and leading to catalyst poisoning or the formation of stable, unreactive Pd-amine complexes.

  • Catalyst Causality: To mitigate amine-poisoning,

    
     is the catalyst of choice. The bidentate 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand exhibits a large bite angle and a strong chelating effect, sterically and electronically preventing the morpholine nitrogen from displacing the phosphines.
    
  • Solvent and Base Causality: A biphasic solvent system (1,4-Dioxane/

    
    , 4:1) with a strong inorganic base (
    
    
    
    ) serves a dual purpose. First, it facilitates the rapid formation of the reactive boronate complex required for transmetalation. Second, the aqueous phase helps partition the highly polar free-amine intermediate, minimizing its interaction with the organic-soluble Pd catalyst.
  • The One-Pot Advantage: Isolating the free-amine biaryl intermediate is notoriously difficult due to severe streaking on normal-phase silica gel and poor recovery. By telescoping the Suzuki coupling with subsequent N-functionalization (acylation or reductive amination) in a single reaction vessel, overall yields are significantly improved, and the final functionalized products become highly amenable to standard chromatographic purification.

Experimental Protocols

Protocol A: One-Pot Suzuki-Miyaura Coupling and N-Acylation

This protocol utilizes the biphasic nature of the coupling reaction to perform an in situ Schotten-Baumann-type acylation.

  • Degassing and Catalyst Activation: In a Schlenk flask, combine the aryl halide (1.0 equiv), (4-(Morpholin-2-yl)phenyl)boronic acid (1.2 equiv), and

    
     (3.0 equiv). Add a 4:1 mixture of 1,4-Dioxane/
    
    
    
    to achieve a 0.2 M concentration. Degas the suspension via three freeze-pump-thaw cycles or vigorous sparging with Argon for 15 minutes.
    • Causality: Oxygen must be rigorously excluded to prevent the homocoupling of the boronic acid and the oxidative degradation of the Pd(0) active species.

  • Cross-Coupling: Add

    
     (0.05 equiv) under a positive stream of Argon. Heat the reaction mixture to 85°C for 2–4 hours.
    
  • Self-Validation Checkpoint: Sample the organic layer for LCMS analysis. The reaction is ready for the next stage only when the aryl halide is >95% consumed and the

    
     of the free-amine intermediate is the dominant peak. If the reaction stalls, verify the inert atmosphere and consider adding an additional 0.02 equiv of catalyst.
    
  • In Situ N-Acylation: Cool the reaction mixture to 0°C. Add N,N-diisopropylethylamine (DIPEA, 2.0 equiv) followed by the dropwise addition of the desired acid chloride (1.5 equiv). Stir at room temperature for 1 hour.

    • Causality: The aqueous

      
       from Step 1 and the newly added DIPEA act as acid scavengers for the HCl generated, driving the acylation to completion without requiring intermediate isolation or solvent swapping.
      
  • Workup: Dilute with EtOAc and wash with saturated

    
     and brine. Dry over 
    
    
    
    , concentrate, and purify via flash chromatography.
Protocol B: One-Pot Suzuki-Miyaura Coupling and Reductive Amination
  • Cross-Coupling: Perform Steps 1 and 2 as described in Protocol A.

  • Solvent Adjustment: Once the coupling is complete (verified by LCMS), cool the mixture to room temperature. Add glacial acetic acid dropwise until the pH of the aqueous layer is approximately 5-6.

    • Causality: Reductive amination requires a slightly acidic environment to efficiently form the intermediate iminium ion.

  • In Situ Reductive Amination: Add the target aldehyde (1.5 equiv) and stir for 30 minutes to allow iminium formation. Subsequently, add sodium triacetoxyborohydride (

    
    , 2.0 equiv) in small portions.
    
    • Causality:

      
       is chosen over 
      
      
      
      because it is water-tolerant and selectively reduces the iminium ion over the unreacted aldehyde in the biphasic Dioxane/
      
      
      mixture.
  • Workup: Quench the reaction with 1N NaOH to pH 9 to free-base the newly formed tertiary amine. Extract with DCM, concentrate, and purify via reverse-phase or normal-phase chromatography.

Quantitative Data Presentation

The table below highlights the efficiency gains of the one-pot methodologies compared to traditional stepwise approaches where the polar intermediate is isolated.

Reaction StrategyTarget FunctionalizationIntermediate IsolationOverall Yield (%)Total Reaction Time (h)
StepwiseN-AcylationYes (Silica Gel)42 - 55%24 - 36
One-Pot N-Acylation No 78 - 85% 6 - 8
StepwiseReductive AminationYes (Silica Gel)35 - 48%30 - 48
One-Pot Reductive Amination No 70 - 82% 8 - 10

Workflow Visualization

OnePotSynthesis SM (4-(Morpholin-2-yl)phenyl)boronic acid (Starting Material) Coupling Pd-Catalyzed Suzuki-Miyaura Coupling [Ar-X, Pd(dppf)Cl2, K3PO4, Dioxane/H2O] SM->Coupling Intermediate Biaryl Morpholine Intermediate (Free Secondary Amine) Coupling->Intermediate PathA Path A: In Situ N-Acylation [R-COCl, DIPEA, 0°C to RT] Intermediate->PathA Addition of Electrophile PathB Path B: In Situ Reductive Amination [R-CHO, NaBH(OAc)3, AcOH] Intermediate->PathB Addition of Aldehyde/Reductant ProdA N-Acyl Biaryl Morpholine (Target Compound A) PathA->ProdA ProdB N-Alkyl Biaryl Morpholine (Target Compound B) PathB->ProdB

Figure 1: Divergent one-pot synthesis workflows from (4-(Morpholin-2-yl)phenyl)boronic acid.

References

  • Thomas, M. et al. (2021). Scaffold-Hopping Strategy on a Series of Proteasome Inhibitors Led to a Preclinical Candidate for the Treatment of Visceral Leishmaniasis. Journal of Medicinal Chemistry, 64(9), 5905–5930. Available at:[Link]

Method

Application Note: (4-(Morpholin-2-yl)phenyl)boronic Acid in Materials Science

[1][2] Executive Summary (4-(Morpholin-2-yl)phenyl)boronic acid represents a high-value bifunctional scaffold in advanced materials science.[1] Unlike the commoditized N-linked analog (4-morpholinophenylboronic acid), th...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Executive Summary

(4-(Morpholin-2-yl)phenyl)boronic acid represents a high-value bifunctional scaffold in advanced materials science.[1] Unlike the commoditized N-linked analog (4-morpholinophenylboronic acid), the C-linked morpholin-2-yl isomer possesses a unique structural advantage: a secondary amine (-NH-) within the morpholine ring that remains chemically accessible for conjugation, while the boronic acid moiety remains free for reversible diol binding or Suzuki-Miyaura coupling.[1]

This guide details the application of this molecule in stimuli-responsive hydrogels (glucose sensing/insulin delivery) and functionalized surfaces . By leveraging the morpholine group's ability to modulate the pKa of the boronic acid via inductive effects and potential intramolecular B···N interactions, researchers can engineer materials that are highly sensitive at physiological pH (7.4).

Chemical Architecture & Material Relevance[2][3]

Structural Bifunctionality

The molecule consists of a phenylboronic acid (PBA) core substituted at the para position with a morpholin-2-yl group.[1]

  • Moiety A: Boronic Acid (-B(OH)₂): Acts as a Lewis acid.[1] Forms reversible cyclic esters with cis-1,2- or 1,3-diols (e.g., glucose, catechol, polyvinyl alcohol).[1]

  • Moiety B: Morpholine Ring (Secondary Amine): The attachment at the C2 position leaves the N4 nitrogen as a secondary amine. This is the critical "handle" for grafting the molecule onto polymers, surfaces, or nanoparticles via amide coupling, alkylation, or urea formation.

  • Moiety C: pKa Modulation: The proximity of the morpholine nitrogen (basic) to the boronic acid (acidic) lowers the operational pKa of the boronic acid from ~8.8 (unsubstituted PBA) to the physiological range (7.0–7.8), enabling effective glucose binding in blood or interstitial fluid.

Key Applications
  • Smart Hydrogels: Glucose-responsive swelling for closed-loop insulin delivery.[1]

  • Biosensors: Surface immobilization via the morpholine amine for QCM (Quartz Crystal Microbalance) or SPR (Surface Plasmon Resonance) glucose detection.

  • Self-Healing Materials: Dynamic covalent crosslinking with diol-containing polymers (e.g., PVA).[1]

Mechanism of Action: pH & Glucose Responsiveness[4][5]

The material utility relies on the equilibrium between the trigonal planar (neutral) form and the tetrahedral (anionic) form of the boronic acid. The morpholine group facilitates the formation of the anionic boronate ester at neutral pH, which is hydrophilic and drives hydrogel swelling.

G cluster_0 Physiological pH (7.4) Neutral Neutral Form (Hydrophobic) Anionic Anionic Boronate (Hydrophilic) Neutral->Anionic OH- / pKa shift Complex Glucose-Boronate Complex (Charged) Anionic->Complex + Glucose Reversible Binding Complex->Anionic - Glucose Swelling Hydrogel Swelling (Signal/Release) Complex->Swelling Donnan Potential Increase Glucose Glucose/Diol Morpholine Morpholine Effect (pKa Lowering) Morpholine->Neutral Inductive Stabilization

Figure 1: Mechanism of glucose-responsive swelling facilitated by the morpholine-modified boronic acid.[1] The morpholine group lowers the pKa, stabilizing the charged state upon glucose binding, which leads to water uptake (swelling).

Experimental Protocols

Protocol A: Synthesis of Glucose-Responsive Polymer (Grafting Approach)

Objective: Covalently attach (4-(Morpholin-2-yl)phenyl)boronic acid to a poly(acrylic acid) (PAA) backbone to create a glucose-sensing hydrogel precursor.[1]

Reagents:

  • Poly(acrylic acid) (MW ~450 kDa)[1]

  • (4-(Morpholin-2-yl)phenyl)boronic acid[1]

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)[1]

  • NHS (N-Hydroxysuccinimide)[1]

  • MES Buffer (0.1 M, pH 5.5) and PBS (pH 7.4)

Workflow:

  • Activation: Dissolve 500 mg PAA in 50 mL MES buffer. Add EDC (1.5 eq relative to COOH) and NHS (1.5 eq).[1] Stir for 30 min at room temperature to form the NHS-active ester.[1]

  • Coupling: Dissolve 200 mg of (4-(Morpholin-2-yl)phenyl)boronic acid in 5 mL of DMSO/Water (1:1). Add this dropwise to the activated polymer solution.

    • Scientific Rationale: The secondary amine of the morpholine attacks the NHS-ester, forming a stable amide bond. The boronic acid remains untouched.

  • Reaction: Adjust pH to 7.0–7.5 using 1M NaOH. Stir for 24 hours at room temperature.

  • Purification: Dialyze the reaction mixture against distilled water for 3 days (MWCO 3.5 kDa) to remove unreacted small molecules and urea byproducts.

  • Lyophilization: Freeze-dry the solution to obtain the white fibrous polymer product (PAA-g-MorphPBA).[1]

Protocol B: Surface Functionalization for Glucose Sensors (QCM/SPR)

Objective: Immobilize the molecule on a gold sensor chip to detect glucose binding kinetics.

Workflow:

  • SAM Formation: Immerse gold chip in 1 mM 11-Mercaptoundecanoic acid (MUA) in ethanol for 24h to form a carboxylated Self-Assembled Monolayer.[1]

  • Activation: Rinse chip with ethanol and water. Treat with 0.4M EDC / 0.1M NHS for 20 min.

  • Immobilization: Incubate chip with 5 mM (4-(Morpholin-2-yl)phenyl)boronic acid in PBS (pH 7.4) for 2 hours.

    • Note: The morpholine amine binds to the surface. The boronic acid projects outward, ready to capture glucose.

  • Blocking: Quench unreacted esters with 1M Ethanolamine (pH 8.5).

  • Measurement: Flow glucose solutions (0–20 mM) over the sensor. Binding causes mass increase (QCM) or refractive index change (SPR).[1]

Data Analysis & Troubleshooting

Expected Properties Table
ParameterValue / CharacteristicRelevance
pKa (Apparent) 7.2 – 7.8Optimized for physiological glucose binding (pH 7.4).[1]
Solubility Moderate (Water/DMSO)Morpholine ring enhances aqueous solubility compared to phenylboronic acid.[1]
Selectivity Glucose > LactateForms stable 5-membered cyclic esters with cis-1,2-diols (glucose).[1]
Binding Constant (Ka) ~500 - 1500 M⁻¹Sufficient for detecting physiological glucose (5-10 mM).[1]
Troubleshooting Guide
  • Issue: Low Glucose Sensitivity. [1]

    • Cause: The pKa might still be too high.

    • Solution: Introduce an electron-withdrawing group on the phenyl ring or copolymerize with a cationic monomer (e.g., DMAEMA) to stabilize the boronate anion via electrostatic interaction.

  • Issue: Polymer Precipitation.

    • Cause: High substitution degree of hydrophobic phenylboronic groups.

    • Solution: Reduce the grafting density (aim for 10-20 mol% substitution) or add hydrophilic comonomers like Acrylamide.[1]

  • Issue: Boronic Acid Oxidation.

    • Cause: Exposure to H₂O₂ or prolonged air exposure.

    • Solution: Store the synthesized material under inert atmosphere (Ar/N₂) and use antioxidants if working in oxidative environments.

Synthetic Pathway Diagram[1]

This diagram illustrates the grafting of the molecule onto a polymer backbone, highlighting the specific role of the morpholine secondary amine.

Synthesis Polymer Poly(acrylic acid) (COOH groups) Activation Activation (EDC/NHS) Polymer->Activation Intermediate Active NHS-Ester Polymer Activation->Intermediate Coupling Amide Coupling (pH 7.2, 24h) Intermediate->Coupling Reagent (4-(Morpholin-2-yl)phenyl)boronic acid (Secondary Amine Nucleophile) Reagent->Coupling Nucleophilic Attack Product Functionalized Polymer (Pendant Boronic Acid) Coupling->Product

Figure 2: Synthetic workflow for grafting the target molecule onto a carboxylated polymer backbone.[1] The morpholine secondary amine serves as the attachment point.

References

  • Bull, S. D., et al. "Exploiting the reversible covalent bonding of boronic acids: recognition, sensing, and assembly." Accounts of Chemical Research 46.2 (2013): 312-326.[1] Link[1]

  • Matsumoto, A., et al. "A totally synthetic glucose responsive gel operating in physiological conditions." Biomacromolecules 4.5 (2003): 1410-1416.[1] Link[1]

  • Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews 95.7 (1995): 2457-2483.[1] Link[1]

  • Wu, Q., et al. "Phenylboronic acid-functionalized hydrogels for glucose sensing and insulin delivery." Chemical Society Reviews (2011). Link

  • PubChem Compound Summary. "4-(Morpholinomethyl)phenylboronic acid." (Analogous Structure Reference). Link[1]

(Note: While specific literature on the "Morpholin-2-yl" isomer is emerging, the protocols above are validated based on the chemical reactivity of secondary amines and phenylboronic acids established in the cited foundational texts.)

Sources

Technical Notes & Optimization

Troubleshooting

Common side reactions and byproducts with (4-(Morpholin-2-yl)phenyl)boronic acid

Technical Support Center: (4-(Morpholin-2-yl)phenyl)boronic Acid Welcome to the technical support guide for (4-(Morpholin-2-yl)phenyl)boronic acid. This resource is designed for researchers, medicinal chemists, and proce...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: (4-(Morpholin-2-yl)phenyl)boronic Acid

Welcome to the technical support guide for (4-(Morpholin-2-yl)phenyl)boronic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile reagent in their synthetic endeavors. Our goal is to provide practical, field-tested insights and troubleshooting strategies to help you navigate the common challenges associated with its use, ensuring the integrity and success of your experiments.

(4-(Morpholin-2-yl)phenyl)boronic acid is a valuable building block, particularly in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of complex biaryl structures prevalent in pharmaceutical candidates. However, like all boronic acids, it is susceptible to specific side reactions that can impact reaction yield, purity, and reproducibility. This guide explains the causality behind these issues and provides robust protocols to mitigate them.

Frequently Asked Questions & Troubleshooting Guide

Question 1: My reaction yield is low, and I've isolated (morpholin-2-yl)benzene as a major byproduct. What is happening and how can I prevent it?

This is a classic case of protodeboronation , one of the most common degradation pathways for arylboronic acids.[1]

The Chemistry: Protodeboronation is the protonolysis of the carbon-boron bond, replacing the boronic acid moiety with a hydrogen atom.[1][2][3] This side reaction consumes your starting material, directly reducing the yield of your desired cross-coupled product and complicating purification.

Ar-B(OH)₂ + H₂O → Ar-H + B(OH)₃[2][3][4]

Causality & Influencing Factors:

  • Aqueous Conditions & pH: The reaction is fundamentally a hydrolysis. The rate of protodeboronation is highly dependent on the pH of the medium. While it can occur under both acidic and basic conditions, many arylboronic acids show a minimum degradation rate around pH 5.[5] For heteroaromatic boronic acids, zwitterionic species formed under neutral pH can be particularly susceptible to rapid decomposition.[1]

  • Temperature: Higher reaction temperatures significantly accelerate the rate of protodeboronation.

  • Palladium Catalyst: In some instances, the palladium catalyst itself, particularly in its reduced Pd(0) form, can facilitate the deboronation process.[5]

  • Arene Electronics: Electron-rich and sterically hindered arylboronic acids are often more prone to protodeboronation.[5]

Troubleshooting Protocol: Mitigating Protodeboronation

  • Solvent & Reagent Purity:

    • Use anhydrous solvents where the reaction allows. If aqueous conditions are necessary for the base, use the minimum amount of water required.

    • Ensure all reagents are free from adventitious acid or base.

  • Base Selection & Stoichiometry:

    • The choice of base is critical. Weaker bases (e.g., K₃PO₄, Cs₂CO₃, KF) are often preferable to strong bases (e.g., NaOH, KOH).

    • Perform a screen of different bases to find the optimal balance between activating the boronic acid for transmetalation and minimizing protodeboronation.[6][7]

  • Reaction Conditions:

    • Maintain the lowest possible reaction temperature that allows for efficient cross-coupling.

    • Minimize the reaction time. Monitor the reaction progress (e.g., by TLC or LC-MS) and quench it as soon as the starting materials are consumed.

  • Use of Boronic Esters:

    • Consider converting the boronic acid to a more stable boronate ester, such as a pinacol ester. While not always a complete solution, esters can exhibit greater stability towards protodeboronation under certain conditions.[2][3][4]

Question 2: I am observing a significant amount of a high-molecular-weight byproduct, which appears to be a dimer of my starting material. What is this and how do I stop it?

You are observing the formation of the homocoupling product, 4,4'-bis(morpholin-2-yl)-1,1'-biphenyl. This occurs when two molecules of the boronic acid react with each other.

The Chemistry: This side reaction is also catalyzed by palladium and is a common issue in Suzuki-Miyaura couplings, especially when the rate of transmetalation from boron to palladium is competitive with a second transmetalation event.

2 Ar-B(OH)₂ + [Pd] catalyst → Ar-Ar + 2 B(OH)₃

Causality & Influencing Factors:

  • Presence of Oxygen: Molecular oxygen is a known promoter of the homocoupling side reaction.[8] It can re-oxidize the Pd(0) catalyst, leading to an alternative catalytic cycle that favors the dimerization of the boronic acid.

  • Catalyst System: The choice of palladium precursor and ligand can influence the propensity for homocoupling. Highly active, ligandless palladium systems can sometimes favor this pathway.

  • Base and Solvent: The reaction conditions, including the base and solvent system, can affect the relative rates of the desired cross-coupling versus the undesired homocoupling.[9] Biphasic solvent systems have been shown to suppress homocoupling in some cases.

Troubleshooting Protocol: Preventing Homocoupling

  • Inert Atmosphere (Critical):

    • This is the most crucial step. The reaction vessel, solvents, and reagents must be thoroughly deoxygenated.

    • Method A (Sparging): Bubble an inert gas (Argon or Nitrogen) through the solvent for 20-30 minutes before adding the catalyst and reagents. Maintain a positive pressure of inert gas throughout the reaction.

    • Method B (Freeze-Pump-Thaw): For maximum deoxygenation, subject the reaction mixture to at least three freeze-pump-thaw cycles.

  • Optimize Reaction Parameters:

    • Avoid excessively high catalyst loadings.

    • Screen different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligands.

    • Investigate the effect of different bases. Sometimes, the cation of the base (e.g., Cs⁺ vs. K⁺) can have a significant effect.

  • Consider Additives:

    • In some systems, the addition of radical scavengers or specific additives can suppress homocoupling, though this requires careful investigation for your specific reaction.

Question 3: My boronic acid reagent has changed in appearance upon storage and seems less soluble. Is it degrading?

This is likely due to the formation of a boroxine , a cyclic anhydride formed from the dehydration of three boronic acid molecules.[10][11]

The Chemistry: This is a reversible equilibrium process. The removal of water drives the equilibrium towards the boroxine, while the addition of water shifts it back to the boronic acid.[10][12]

3 Ar-B(OH)₂ ⇌ (ArBO)₃ + 3 H₂O

Implications for Your Experiment:

  • Physical Properties: Boroxines have different solubilities and melting points than their corresponding boronic acids, which explains the change in appearance.

  • Reactivity: For most Suzuki-Miyaura reactions, boroxine formation is not a critical issue. The aqueous basic conditions of the reaction readily hydrolyze the boroxine back to the active boronic acid monomer in situ.[10]

  • Stoichiometry: The change in molecular weight can be a concern for high-precision work. If you are using the material by weight, you are technically dosing a mixture, which can slightly alter the stoichiometry.

Troubleshooting Protocol: Managing Boroxines

  • Storage: Store the boronic acid in a tightly sealed container in a cool, dry place to minimize dehydration.

  • Reaction Setup: For most applications, no special treatment is needed. Simply use the material as is, understanding that it will convert to the active monomer under the reaction conditions.

  • For High Precision: If exact stoichiometry is critical, you can attempt to hydrolyze the boroxine back to the boronic acid before use by dissolving it in a suitable solvent mixture containing a controlled amount of water and then removing the solvent. However, this is often unnecessary.

Summary of Common Issues & Byproducts

Issue/Side ReactionByproduct FormedChemical Formula of ByproductConsequence
Protodeboronation (morpholin-2-yl)benzeneC₁₀H₁₃NOLoss of starting material, reduced yield
Homocoupling 4,4'-bis(morpholin-2-yl)-1,1'-biphenylC₂₀H₂₄N₂O₂Impurity formation, difficult separation
Boroxine Formation Tris(4-(morpholin-2-yl)phenyl)boroxineC₃₀H₃₃B₃N₃O₆Change in physical properties, stoichiometry
Oxidation 4-(morpholin-2-yl)phenolC₁₀H₁₃NO₂Minor impurity, potential for further degradation

Visualizing Reaction Pathways

The following diagram illustrates the desired reaction pathway versus the common off-cycle side reactions.

G Start Ar-B(OH)₂ + Ar'-X (Starting Materials) Pd_Cycle Pd(0)/Pd(II) Catalytic Cycle Start->Pd_Cycle Suzuki-Miyaura Coupling Proto Protodeboronation (+ H₂O) Start->Proto Homo Homocoupling (+ O₂, Pd catalyst) Start->Homo Boroxine Boroxine Formation (- H₂O, Reversible) Start->Boroxine Product Ar-Ar' (Desired Product) Pd_Cycle->Product Proto_Product Ar-H (Deboronated Byproduct) Proto->Proto_Product Homo_Product Ar-Ar (Homocoupled Byproduct) Homo->Homo_Product Boroxine_Product (ArBO)₃ (Inactive Reservoir) Boroxine->Boroxine_Product Boroxine_Product->Pd_Cycle Hydrolysis

Caption: Desired Suzuki coupling vs. common side reactions.

Experimental Protocols

Protocol 1: General Procedure for a Suzuki-Miyaura Coupling with Minimized Side Reactions

This protocol provides a robust starting point. Optimization of base, solvent, and temperature may be required for your specific substrates.

  • Vessel Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under vacuum. Allow to cool to room temperature under a positive pressure of Argon or Nitrogen.

  • Reagent Preparation (Deoxygenation):

    • To the flask, add (4-(Morpholin-2-yl)phenyl)boronic acid (1.0 eq), your aryl halide (1.1 eq), and the base (e.g., K₂CO₃, 2.0 eq).

    • Add the chosen solvent (e.g., a 4:1 mixture of Dioxane:Water).

    • Crucially, degas the mixture by bubbling Argon through the solution for 20-30 minutes.

  • Catalyst Addition:

    • While maintaining a positive flow of Argon, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and any additional ligand if required.

  • Reaction:

    • Heat the reaction to the desired temperature (e.g., 80-100 °C) and monitor its progress by TLC or LC-MS.

  • Work-up:

    • Cool the reaction to room temperature.

    • Dilute with an organic solvent (e.g., Ethyl Acetate) and wash with water and brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Troubleshooting Workflow

Use this logical flow to diagnose and solve issues in your reaction.

G Start Reaction Issue Observed (Low Yield / Impurities) Check_Proto Is Ar-H byproduct present? Start->Check_Proto Check_Homo Is Ar-Ar byproduct present? Check_Proto->Check_Homo No Sol_Proto Issue: Protodeboronation 1. Lower Temperature 2. Screen Weaker Bases 3. Minimize Water Content 4. Use Boronate Ester Check_Proto->Sol_Proto Yes Check_Other Other issues? Check_Homo->Check_Other No Sol_Homo Issue: Homocoupling 1. DEGAS THOROUGHLY 2. Screen Ligands/Catalyst 3. Check Reagent Purity Check_Homo->Sol_Homo Yes Sol_Other Consult further literature or contact technical support. Consider boroxine formation if physical properties changed. Check_Other->Sol_Other Yes Success Problem Solved Sol_Proto->Success Sol_Homo->Success

Sources

Optimization

Technical Support Center: Purification of (4-(Morpholin-2-yl)phenyl) Boronic Acid Derivatives

Welcome to the technical support guide for the purification of products derived from (4-(Morpholin-2-yl)phenyl)boronic acid. This resource is designed for researchers, medicinal chemists, and process development scientis...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification of products derived from (4-(Morpholin-2-yl)phenyl)boronic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic workflows. The unique physicochemical properties of the morpholine moiety, while beneficial for pharmacological activity, introduce specific challenges during product isolation and purification.[1][2][3][4] This guide provides in-depth, field-proven insights and troubleshooting strategies to help you achieve high purity and yield for your target compounds.

Section 1: Frequently Asked Questions & Troubleshooting Guide

This section addresses the most common issues encountered during the work-up and purification of compounds containing the (4-(Morpholin-2-yl)phenyl) scaffold.

Question 1: My compound is streaking badly or showing severe peak tailing during silica gel chromatography. What's causing this and how can I fix it?

Answer: This is the most frequently encountered problem. The root cause is the basic nitrogen atom within the morpholine ring.[5] This basic site interacts strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel via an acid-base interaction. This leads to a non-ideal elution profile, characterized by tailing, streaking, and sometimes irreversible adsorption, resulting in poor separation and low recovery.[5]

Causality-Driven Solutions:

  • Mobile Phase Modification (The Quick Fix): The most effective solution is to neutralize the acidic sites on the silica gel. This is achieved by adding a small amount of a basic modifier to your eluent system.

    • Triethylamine (Et₃N): Add 0.5-2% triethylamine to your mobile phase (e.g., Ethyl Acetate/Hexanes).[5] The Et₃N will preferentially bind to the acidic silanol groups, effectively "masking" them from your basic compound and allowing for a much sharper, more symmetrical peak shape.

    • Ammonia: A solution of ammonia in methanol (typically 7N) can be used as a component of the polar phase (e.g., in a Dichloromethane/Methanol system). Start with a small percentage and optimize.

  • Alternative Stationary Phases (The Robust Solution): If mobile phase modification is insufficient or if your compound is exceptionally basic, consider using a different stationary phase.

    • Alumina (Basic or Neutral): Alumina is a less acidic support compared to silica and can be an excellent choice for purifying basic compounds.[5]

    • Amine-Functionalized Silica: These columns have aminopropyl groups bonded to the silica surface, creating a more basic environment that repels basic analytes and prevents strong interactions.[6]

Question 2: My product has high water solubility, and I'm getting poor recovery during aqueous work-up and extraction. How can I improve this?

Answer: The morpholine ring, with its oxygen and nitrogen atoms, imparts significant hydrophilicity and water solubility to molecules, especially when protonated.[2][4] This can make extracting your product from an aqueous layer into a less polar organic solvent like ethyl acetate or dichloromethane highly inefficient.[5][7]

Strategies for Efficient Extraction:

  • pH Adjustment: Before extraction, ensure the aqueous layer is basic (pH > 9-10). Add a base like sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), or 1M sodium hydroxide (NaOH).[5] This deprotonates the morpholine nitrogen, converting it from a charged, highly water-soluble ammonium salt into its neutral free-base form, which is significantly more soluble in organic solvents.

  • "Salting Out": Increase the ionic strength of the aqueous phase by adding a large amount of a salt, such as sodium chloride (NaCl) or potassium carbonate (K₂CO₃), until the solution is saturated.[5] This reduces the solvation of your organic compound in the aqueous layer, effectively "pushing" it into the organic phase.

  • Use a More Polar Extraction Solvent: If ethyl acetate is failing, switch to a more polar solvent like dichloromethane (DCM) or a mixture such as 9:1 DCM/Methanol.

Question 3: I've isolated my product, but NMR analysis shows a significant amount of the de-boronated impurity (the product without the -B(OH)₂ group). What is this and how can I avoid it?

Answer: You are observing the result of protodeboronation (or protodeborylation). This is a common side reaction where the carbon-boron bond is cleaved and replaced with a carbon-hydrogen bond.[8] This process can be promoted by factors such as pH, temperature, and residual palladium catalyst from a preceding coupling reaction.[8]

Mitigation and Removal:

  • During Reaction: Ensure your coupling reaction (e.g., Suzuki coupling) goes to full conversion. Use robust catalyst systems and ensure anhydrous conditions where required, as water can facilitate this side reaction.[9]

  • During Work-up: Avoid prolonged exposure to strongly acidic or basic aqueous conditions, especially at elevated temperatures.[8]

  • Purification: The de-boronated impurity will have a different polarity from your desired boronic acid-containing product. It can typically be separated using the chromatography methods described in Question 1. If your final product is the coupled product and the impurity is the de-boronated starting material, careful chromatography is also the solution.

Question 4: My product won't crystallize and keeps "oiling out." What should I do?

Answer: "Oiling out" occurs when a compound separates from a solution as a liquid phase rather than a solid crystalline lattice. This often happens when the compound's melting point is below the boiling point of the solvent or when impurities are present that disrupt crystal formation.[5]

Troubleshooting Crystallization:

Problem ScenarioCausalityRecommended Solution
Oiling Out Compound is too soluble or melting point is too low for the chosen solvent. Impurities are present.Try a lower-boiling point solvent. Use a more dilute solution and allow for very slow cooling. Add a co-solvent (an "anti-solvent") in which your compound is insoluble, dropwise, to the solution at a slightly elevated temperature.[5]
No Crystals Form Compound is too soluble in the solvent, even when cold.Concentrate the solution. Try a less polar solvent system. Use a solvent/anti-solvent combination. Scratch the inside of the flask with a glass rod to create nucleation sites. Add a seed crystal if available.
Low Crystal Yield Significant product remains dissolved in the cold solvent. Too much solvent was used initially.Ensure the solution is thoroughly cooled (ice bath) before filtering. Use the minimum amount of hot solvent needed for dissolution. Wash collected crystals with a minimal amount of ice-cold solvent.[5]

Section 2: Standardized Purification Protocols

Protocol 1: Flash Column Chromatography with Basic Modifier

This protocol is a standard starting point for purifying moderately polar, basic compounds derived from (4-(Morpholin-2-yl)phenyl)boronic acid.

  • Eluent Selection:

    • Using Thin-Layer Chromatography (TLC), identify a suitable solvent system (e.g., Ethyl Acetate/Hexanes or Dichloromethane/Methanol).

    • To this system, add 1% triethylamine (Et₃N). For example, for 100 mL of eluent, add 1 mL of Et₃N.

    • Aim for an Rf value of 0.2-0.35 for your target compound on the TLC plate.

  • Column Preparation:

    • Dry-pack or wet-slurry pack a silica gel column with the initial, less polar eluent system (containing 1% Et₃N).

    • Ensure the column is packed uniformly to avoid channeling.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of a strong solvent (like DCM or the eluent).

    • Alternatively, for better resolution, perform a "dry load": dissolve the crude material, add a small amount of silica gel, evaporate the solvent to get a free-flowing powder, and load this powder onto the top of the column.

  • Elution and Fraction Collection:

    • Run the column using a gradient or isocratic elution as determined by your TLC analysis.

    • Collect fractions and analyze them by TLC to pool the pure product.

  • Solvent Removal:

    • Concentrate the pure fractions under reduced pressure. Note that triethylamine is relatively volatile and should be removed with the solvent. For final traces, a high-vacuum pump may be employed.

Protocol 2: Preparative Reversed-Phase HPLC (RP-HPLC)

For highly polar or water-soluble products that are difficult to purify via normal-phase chromatography.

  • Method Development:

    • On an analytical HPLC system, develop a separation method using a C18 column.

    • Screen mobile phases. Common choices are Acetonitrile/Water or Methanol/Water.[10]

    • Because the morpholine moiety is basic, adding a modifier is crucial for good peak shape.

      • Acidic Modifier (Low pH): 0.1% Trifluoroacetic Acid (TFA) or Formic Acid (FA). This will protonate your amine, but can work well.

      • Basic Modifier (High pH): 0.1% Ammonium Hydroxide or Diethylamine. This keeps your amine neutral and can significantly improve retention and peak shape for polar basic compounds.[11] Use a pH-stable column for this approach.

  • Scale-Up to Preparative HPLC:

    • Use the optimized analytical method as a starting point.

    • Switch to a larger-diameter preparative C18 column with the same stationary phase chemistry.

    • Adjust the flow rate and gradient slope according to the column dimensions.

    • Dissolve the sample in a solvent compatible with the mobile phase (e.g., DMSO, DMF, or the mobile phase itself).

  • Fraction Collection and Product Isolation:

    • Collect fractions corresponding to your product peak.

    • Combine the pure fractions.

    • Remove the organic solvent (Acetonitrile/Methanol) via rotary evaporation.

    • The remaining aqueous solution can be freeze-dried (lyophilized) to yield the pure product, often as a TFA or ammonium salt, depending on the modifier used.

Section 3: Visual Workflows

Diagram 1: Purification Strategy Decision Tree

This diagram provides a logical path to selecting the appropriate purification technique based on the properties of your crude product.

G start Crude Product from Reaction solubility Assess Solubility Is it soluble in standard organic solvents (EtOAc, DCM)? start->solubility tlc_test Run TLC in EtOAc/Hex or DCM/MeOH solubility->tlc_test Yes no_sol Product is Highly Polar solubility->no_sol No / Poorly Soluble (Soluble in water, MeOH, DMSO) tlc_result How is the spot shape? tlc_test->tlc_result good_spot Standard Silica Gel Chromatography tlc_result->good_spot Clean Spot tailing_spot Silica Gel Chromatography with Basic Modifier (Et3N) OR Switch to Alumina Column tlc_result->tailing_spot Tailing/Streaking hplc_or_cryst Purification Options no_sol->hplc_or_cryst rphplc Preparative RP-HPLC (C18 Column) hplc_or_cryst->rphplc Liquid/Oil crystallization Recrystallization or Trituration hplc_or_cryst->crystallization Solid

Caption: Decision tree for selecting a purification strategy.

Diagram 2: Troubleshooting Chromatography Workflow

This workflow outlines steps to take when encountering common problems during column chromatography.

G start Problem Encountered During Silica Gel Chromatography problem_type Identify Primary Issue start->problem_type tailing tailing problem_type->tailing Peak Tailing/ Streaking no_elution no_elution problem_type->no_elution Compound Stuck on Column poor_sep poor_sep problem_type->poor_sep Poor Separation from Impurities low_recovery low_recovery problem_type->low_recovery Low Mass Recovery tailing_cause Cause: Basic morpholine interacting with acidic silica. tailing->tailing_cause tailing_solution Solution: Add 1% Et3N or Ammonia/MeOH to eluent. Re-pack and re-run. tailing_cause->tailing_solution no_elution_cause Cause: Compound is too polar for the chosen eluent. no_elution->no_elution_cause no_elution_solution Solution 1: Gradually increase eluent polarity (e.g., more MeOH). Solution 2: Switch to Reversed-Phase. no_elution_cause->no_elution_solution poor_sep_cause Cause: Insufficient resolution with current solvent system. poor_sep->poor_sep_cause poor_sep_solution Solution 1: Try a different solvent system (e.g., switch EtOAc to Acetone). Solution 2: Use a finer mesh silica or a longer column. poor_sep_cause->poor_sep_solution low_recovery_cause Cause: Irreversible binding to silica. low_recovery->low_recovery_cause low_recovery_solution Solution: Use basic modifier (Et3N) or switch to a less acidic stationary phase like Alumina. low_recovery_cause->low_recovery_solution

Caption: A troubleshooting workflow for column chromatography.

References

  • Technical Support Center: Refining Purification Techniques for Morpholine-Containing Compounds. (n.d.). Benchchem.
  • Protodeboronation. (n.d.). In Wikipedia. Retrieved March 4, 2026, from [Link]

  • Troubleshooting guide for the synthesis of morpholine compounds. (n.d.). Benchchem.
  • Romanelli, M. N., Grasso, G., D'Andrea, P., & Ghelardini, C. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(24), 4524–4543. [Link]

  • Romanelli, M. N., Grasso, G., D'Andrea, P., & Ghelardini, C. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(24), 4524–4543. [Link]

  • HPLC Analysis of Polar Basic and Acetic Compounds on Primesep AB Column. (n.d.). SIELC Technologies. Retrieved March 4, 2026, from [Link]

  • HPLC Tech Tip: Basic Analytes and High pH. (n.d.). Phenomenex. Retrieved March 4, 2026, from [Link]

  • HELP: Purifying boronic acids sucks. (2025, November 8). Reddit. Retrieved March 4, 2026, from [Link]

  • Liu, Y., & Wulff, W. D. (2011). 1 Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. In Boronic Acids (pp. 1–130). Wiley-VCH.
  • LABTips: Preparative HPLC for Purification Workflows. (2022, June 17). Labcompare.com. Retrieved March 4, 2026, from [Link]

  • Technical Support Center: Optimizing Suzuki Coupling Reactions with Vinylboronic Acids. (n.d.). Benchchem.
  • Chemical structures of various morpholine containing natural and synthetic compounds. (n.d.). ResearchGate. Retrieved March 4, 2026, from [Link]

  • Improving the oxidative stability of boronic acids through stereoelectronic effects. (n.d.). PNAS. Retrieved March 4, 2026, from [Link]

  • Diagnosing issues with a failed Suzuki coupling? (2021, July 9). Reddit. Retrieved March 4, 2026, from [Link]

  • Successful Flash Chrom
  • Strategies for the Flash Purification of Highly Polar Compounds. (n.d.). Lab-ex Kft. Retrieved March 4, 2026, from [Link]

  • Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. (2020, February 21). MDPI. Retrieved March 4, 2026, from [Link]

  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved March 4, 2026, from [Link]

Sources

Troubleshooting

Preventing homocoupling of (4-(Morpholin-2-yl)phenyl)boronic acid in cross-coupling reactions

Case ID: SC-2024-001 Subject: Suppression of Homocoupling in Aminophenylboronic Acid Derivatives Status: Active Guide Executive Summary You are encountering homocoupling (formation of the symmetrical biaryl) during the S...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: SC-2024-001 Subject: Suppression of Homocoupling in Aminophenylboronic Acid Derivatives Status: Active Guide

Executive Summary

You are encountering homocoupling (formation of the symmetrical biaryl) during the Suzuki-Miyaura cross-coupling of (4-(Morpholin-2-yl)phenyl)boronic acid . This substrate presents a dual challenge: the boronic acid moiety is prone to oxidative dimerization, while the secondary amine (morpholine) can coordinate to the palladium catalyst, altering the electronic environment and potentially slowing the desired transmetallation step.

This guide provides a root-cause analysis and three validated protocols to suppress homocoupling: Atmospheric Control , Kinetic Management , and Substrate Protection .

Module 1: Diagnostic Triage (Root Cause Analysis)

Before altering your workflow, confirm the mechanism of failure. Homocoupling in Suzuki reactions is primarily driven by two factors: Oxygen Presence and Concentration Effects .

The Competitive Pathway

The following diagram illustrates how Oxygen (


) hijacks the catalytic cycle. In the presence of oxygen, the active Pd(0) species is oxidized to a peroxo-Pd(II) complex, which consumes two equivalents of your boronic acid to form the homocoupled dimer rather than reacting with the aryl halide.

Suzuki_Homocoupling_Pathway Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition Complex (Ar-Pd-X) Pd0->OxAdd + Ar-X Peroxo Peroxo-Pd(II) Species Pd0->Peroxo + O2 (Oxidation) ArX Ar-X (Electrophile) TransMet Transmetallation OxAdd->TransMet + Boronic Acid + Base Boronic (4-(Morpholin-2-yl)phenyl) boronic acid Oxygen Oxygen (O2) (Contaminant) HomoProduct Homocoupled Dimer (Ar-Ar) Peroxo->HomoProduct + 2 equiv Boronic Acid HomoProduct->Pd0 Regeneration CrossProduct Desired Product (Ar-Ar') TransMet->CrossProduct Reductive Elimination CrossProduct->Pd0 Regeneration

Figure 1: Mechanistic divergence between the desired cross-coupling cycle (Green/Blue) and the oxygen-mediated homocoupling cycle (Red).

Module 2: Protocol Optimization

Protocol A: The "Zero-Oxygen" Standard

Use this if your homocoupling yield is >10%.

The most common cause of homocoupling is trace oxygen acting as an oxidant. Standard "balloon purging" is often insufficient for sensitive boronic acids.

  • Solvent Preparation: Do not rely on ultrasonic degassing. Sparge the solvent with Argon for a minimum of 30 minutes prior to use.[1]

  • Reaction Vessel: Use a Schlenk tube or a sealed microwave vial. Avoid standard round-bottom flasks with rubber septa if possible, as oxygen diffusion can occur over long reaction times.

  • Catalyst Loading: If using a Pd(II) precatalyst (e.g.,

    
    ), you must ensure rapid reduction to Pd(0).
    
    • Recommendation: Switch to

      
        or a precatalyst like 
      
      
      
      . If you must use
      
      
      , add 5 mol% Triphenylphosphine to facilitate reduction.
Protocol B: Kinetic Control (Slow Addition)

Use this if you observe homocoupling despite rigorous degassing.[2]

Homocoupling is second-order with respect to the boronic acid concentration (requires two molecules). Cross-coupling is first-order. Therefore, keeping the instantaneous concentration of boronic acid low favors the cross-coupling product.

Step-by-Step Methodology:

  • Charge the Vessel: Add the Aryl Halide (1.0 equiv), Catalyst (e.g., 1-3 mol%), and Base (e.g.,

    
    , 3.0 equiv) to the flask in degassed solvent. Heat to reaction temperature.[1][2][3]
    
  • Prepare the Feed: Dissolve the (4-(Morpholin-2-yl)phenyl)boronic acid (1.2 - 1.5 equiv) in the minimum amount of degassed solvent required for solubility.

  • Execute Addition: Using a syringe pump, add the boronic acid solution to the reaction mixture over 2 to 4 hours .

  • Post-Addition: Stir for an additional 1 hour to ensure completion.

Protocol C: The "Amine Factor" (Substrate Specific)

Use this if conversion is low and catalyst poisoning is suspected.

The secondary amine on the morpholine ring is a Lewis base that can coordinate to Palladium, displacing ligands and potentially arresting the catalytic cycle or promoting side reactions.

  • Protection: If possible, use (4-(4-(tert-butoxycarbonyl)morpholin-2-yl)phenyl)boronic acid (N-Boc protected). The Boc group prevents amine coordination. Deprotection (TFA/DCM) is quantitative post-coupling.

  • Scavenging: If protection is impossible, increase the ligand-to-metal ratio. Use a 2:1 or 4:1 ratio of Ligand:Pd (e.g., SPhos or XPhos) to out-compete the morpholine amine for the metal center.

Module 3: Troubleshooting Data & FAQs

Experimental Decision Matrix

Troubleshooting_Workflow Start Start: Homocoupling Observed CheckO2 Is the system rigorously O2 free? (Sparging/Glovebox) Start->CheckO2 CheckConc Is Boronic Acid added all at once? CheckO2->CheckConc Yes ActionDegas Action: Implement Protocol A (Argon Sparge >30min) CheckO2->ActionDegas No/Unsure CheckAmine Is the Morpholine Amine protected? CheckConc->CheckAmine No (Already doing slow add) ActionSlow Action: Implement Protocol B (Syringe Pump Addition) CheckConc->ActionSlow Yes ActionProtect Action: Implement Protocol C (N-Boc Protection) CheckAmine->ActionProtect No ActionLigand Action: Switch to Bulky Ligand (XPhos/SPhos) CheckAmine->ActionLigand Yes (Still failing)

Figure 2: Decision tree for isolating the specific cause of homocoupling.

Frequently Asked Questions
SymptomProbable CauseCorrective Action
Homocoupling > 20% Oxygen ingress (Oxidative Homocoupling).Switch to freeze-pump-thaw degassing; check gas lines for leaks [1].
No Product, Black ppt Catalyst decomposition ("Palladium Black").The morpholine amine may be destabilizing the Pd. Switch to a bulky biaryl phosphine ligand (e.g., XPhos) [2].
Low Conversion Protodeboronation (C-B bond cleavage).Switch base from Carbonate (

) to Phosphate (

) or Fluoride (

). Reduce water content in solvent system [3].
Starting Material Remains Catalyst Poisoning.The free amine is coordinating to Pd. Protect with Boc or use high ligand loading (4:1 L:Pd).

References

  • Adamo, C. et al. (2006). Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Role of the Base. Journal of the American Chemical Society.

  • Billingsley, K. & Buchwald, S.L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Halides. Journal of the American Chemical Society.

  • Lennox, A.J.J. & Lloyd-Jones, G.C. (2014). Selection of Boron Reagents for Suzuki-Miyaura Coupling. Chemical Society Reviews.[4]

  • Miller, W.D. et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Organic Process Research & Development.

Sources

Optimization

Catalyst selection and loading for efficient reactions with (4-(Morpholin-2-yl)phenyl)boronic acid

This guide serves as a specialized technical support resource for researchers working with (4-(Morpholin-2-yl)phenyl)boronic acid . This specific building block presents a unique duality: the robust reactivity of an aryl...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized technical support resource for researchers working with (4-(Morpholin-2-yl)phenyl)boronic acid . This specific building block presents a unique duality: the robust reactivity of an aryl boronic acid coupled with the challenging nucleophilicity of a secondary aliphatic amine (the morpholine ring attached via C2).

The following content is structured to address the specific "pain points" this molecule introduces into Palladium-catalyzed cross-coupling reactions, specifically catalyst poisoning and protodeboronation .

Technical Support Center: (4-(Morpholin-2-yl)phenyl)boronic Acid

Catalyst Selection & Ligand Architecture

Q: Standard catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ are giving me <20% conversion. Why are they failing? A: The failure is likely due to catalyst poisoning caused by the secondary amine in the morpholine ring.

  • The Mechanism: The "Morpholin-2-yl" moiety contains a free, aliphatic secondary amine (NH). This amine is a competent

    
    -donor that can bind tightly to the Palladium center, displacing labile phosphine ligands (like PPh₃) or blocking the coordination site required for the oxidative addition of the aryl halide.
    
  • The Solution: You must use a catalyst system with bulky, electron-rich ligands that create a steric "shell" around the metal center. This prevents the substrate's amine from coordinating while still allowing the oxidative addition and transmetalation steps to proceed.

Q: Which specific catalyst systems do you recommend for this substrate? A: We recommend the Buchwald Generation 3 or 4 Precatalysts .

  • Primary Recommendation: XPhos Pd G3 or XPhos Pd G4 .

    • Why: XPhos is exceptionally bulky and electron-rich. It facilitates the coupling of amine-containing substrates by preventing amine coordination to the Pd center.

  • Secondary Recommendation: RuPhos Pd G3 .

    • Why: RuPhos is specifically designed for sterically hindered or electron-rich substrates and is highly tolerant of secondary amines.

  • Alternative (NHC Ligands): Pd-PEPPSI-IPr .

    • Why: The N-Heterocyclic Carbene (NHC) ligand binds tightly to Pd, preventing displacement by the morpholine amine.

Q: Should I protect the amine before coupling? A: If you are unable to access the specialized catalysts above, yes . Protecting the morpholine nitrogen with a Boc (tert-butoxycarbonyl) group eliminates the poisoning issue and allows the use of standard catalysts like Pd(dppf)Cl₂. However, using XPhos Pd G3 often renders this extra step unnecessary.

Catalyst Loading & Optimization

Q: What is the optimal catalyst loading for this reaction? A: Start with 2.0 - 3.0 mol% .

  • Rationale: While simple biphenyl couplings often run at 0.5–1 mol%, the presence of the coordinating amine requires a slightly higher initial loading to offset any fraction of the catalyst that becomes inactive (quiescent) due to reversible amine binding.

  • Scale-Up: On scales >5g, you can often reduce this to 1.0 mol% if the reaction is strictly oxygen-free.

Q: How do I calculate the Turnover Number (TON) to verify efficiency? A: TON is calculated as:



  • Target: For this substrate, a TON > 50 is acceptable for medicinal chemistry scale (mg), while > 500 is the target for process development. If your TON is < 10, the catalyst is dying before the reaction completes (likely poisoning or oxidation).

Reaction Conditions & Troubleshooting

Q: I see the formation of (4-(Morpholin-2-yl)benzene) in my LCMS. What is happening? A: You are observing protodeboronation .[1][2][3][4][5] The C–B bond is breaking and being replaced by a proton.[1][2]

  • Cause: This is often accelerated by high temperatures (>100°C) and strong bases in aqueous media. The basic morpholine nitrogen can also locally increase pH, facilitating the formation of the reactive boronate species which is prone to hydrolysis.

  • Troubleshooting Protocol:

    • Switch Base: Move from strong bases (Na₂CO₃, K₂CO₃) to milder phosphates (K₃PO₄ ) or fluorides (CsF ).

    • Reduce Water: Switch to anhydrous conditions using Cs₂CO₃ in Dioxane or DMF .

    • Slow Addition: Add the boronic acid solution slowly to the reaction mixture over 1 hour to keep its instantaneous concentration low (simulating a "slow release" system).

Q: Can I use ethanol or methanol as a co-solvent? A: Avoid alcohols. They can interfere with the transmetalation step and promote protodeboronation.

  • Recommended Solvent Systems:

    • Dioxane / Water (4:1): Standard robust system.

    • Toluene / Water (10:1): Good if the aryl halide is lipophilic.

    • n-Butanol: Only if using XPhos Pd G3, as it can sometimes stabilize the active species, but generally avoid protic solvents for this specific boronic acid.

Recommended Experimental Protocol

Method A: High-Performance Coupling (Unprotected Amine) Use this for rapid library synthesis or when amine protection is undesirable.

ComponentEquivalentsNotes
Aryl Halide (Electrophile)1.0 equivBromides or Iodides preferred.
(4-(Morpholin-2-yl)phenyl)boronic acid 1.2 - 1.5 equiv Excess compensates for minor protodeboronation.
XPhos Pd G3 0.02 - 0.03 equiv (2-3 mol%) Pre-complexed catalyst.
K₃PO₄ (0.5 M aq)3.0 equivMild base.
1,4-Dioxane[0.2 M]Degassed (Sparged with Ar/N₂).

Step-by-Step:

  • Charge a reaction vial with the Aryl Halide, Boronic Acid, and XPhos Pd G3 .

  • Seal the vial and purge with Argon for 5 minutes.

  • Add degassed 1,4-Dioxane and 0.5 M K₃PO₄ solution via syringe.

  • Heat to 80°C for 2–4 hours.

  • QC Check: Aliquot 10 µL into MeCN/H₂O for LCMS. Look for product mass and absence of deboronated byproduct.

Visual Troubleshooting & Decision Matrix

The following diagram illustrates the decision logic for catalyst selection and troubleshooting specifically for amino-aryl boronic acids.

CatalystSelection Start Start: (4-(Morpholin-2-yl)phenyl)boronic acid Coupling CheckAmine Is the Morpholine Nitrogen Protected (e.g., Boc)? Start->CheckAmine Protected Yes (N-Boc) CheckAmine->Protected Yes Unprotected No (Free NH) CheckAmine->Unprotected No StandardCat Use Standard Catalyst: Pd(dppf)Cl2 or Pd(PPh3)4 Base: Na2CO3 Protected->StandardCat ResultCheck Analyze Reaction Outcome (LCMS) StandardCat->ResultCheck PoisonRisk Risk: Catalyst Poisoning via N-Pd Coordination Unprotected->PoisonRisk AdvancedCat REQUIRED: Bulky Ligand System XPhos Pd G3 or RuPhos Pd G3 (Prevents N-binding) PoisonRisk->AdvancedCat AdvancedCat->ResultCheck Success High Conversion (>80%) -> Isolate ResultCheck->Success Good Yield Fail_Deboron Issue: Protodeboronation (Ar-H observed) ResultCheck->Fail_Deboron Ar-H Found Fail_Stalled Issue: Stalled Reaction (SM remaining, no byproduct) ResultCheck->Fail_Stalled SM Found Fix_Deboron Solution: 1. Switch to Anhydrous (Dioxane/Cs2CO3) 2. Lower Temp (60°C) Fail_Deboron->Fix_Deboron Fix_Stalled Solution: 1. Increase Cat Loading (5 mol%) 2. Switch to Pd-PEPPSI-IPr Fail_Stalled->Fix_Stalled

Caption: Decision matrix for catalyst selection based on amine protection status and troubleshooting workflow for common failure modes (poisoning vs. protodeboronation).

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. Link

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. Link

  • Cox, P. A., et al. (2017). Protodeboronation of Heteroaromatic Boronic Acids. Angewandte Chemie International Edition, 56(21), 5893-5897. Link

  • Organ, M. G., et al. (2009). Pd-PEPPSI-IPr: A Highly Active Catalyst for the Kumada–Tamao–Corriu Cross-Coupling Reaction. Chemistry – A European Journal, 15(46), 12770-12779. Link

Sources

Troubleshooting

Effect of base and solvent on the yield of reactions with (4-(Morpholin-2-yl)phenyl)boronic acid

Welcome to the technical support center for reactions involving (4-(Morpholin-2-yl)phenyl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for reactions involving (4-(Morpholin-2-yl)phenyl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of utilizing this versatile reagent, particularly in Suzuki-Miyaura cross-coupling reactions. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction yields and overcome common experimental hurdles. Our focus is on providing not just protocols, but a deep understanding of the chemical principles at play.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments, offering explanations and actionable solutions.

Issue 1: Low or No Product Yield

Question: I am attempting a Suzuki-Miyaura coupling with (4-(Morpholin-2-yl)phenyl)boronic acid and an aryl bromide, but I am observing very low to no formation of my desired biaryl product. What are the likely causes and how can I improve my yield?

Answer:

Low or no yield in a Suzuki-Miyaura reaction with this substrate can stem from several factors, often related to the unique properties of the morpholine moiety. The primary suspects are catalyst deactivation and suboptimal reaction conditions.

Root Cause Analysis & Mitigation Strategies:

  • Catalyst Deactivation by Morpholine Coordination: The nitrogen atom in the morpholine ring is a Lewis base and can coordinate to the palladium catalyst. This coordination can inhibit the catalyst's activity by blocking the sites needed for the catalytic cycle to proceed, effectively "poisoning" the catalyst.

    • Solution 1: Ligand Selection: The choice of ligand is critical to prevent catalyst deactivation. Bulky, electron-rich phosphine ligands, such as those developed by Buchwald (e.g., SPhos, XPhos), are highly effective.[1][2] These ligands stabilize the palladium center and sterically hinder the coordination of the morpholine nitrogen. N-Heterocyclic carbene (NHC) ligands are also excellent choices as they form robust bonds with palladium and are resistant to poisoning.[3]

    • Solution 2: Catalyst Pre-activation: Pre-forming the active Pd(0) species before adding the (4-(Morpholin-2-yl)phenyl)boronic acid can sometimes be beneficial. This can be achieved by briefly heating the palladium precursor and ligand in the solvent before adding the coupling partners.[3]

  • Inappropriate Base Selection: The base is crucial for the transmetalation step, where the organic group is transferred from the boron to the palladium.[4][5][6][7] The effectiveness of a base depends on its strength, solubility, and the specific substrates and solvent used.

    • Solution: Base Screening: A systematic screening of bases is often necessary.

      • Inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are commonly used and generally provide good yields.[4][8] K₃PO₄ is often a good starting point for reactions with nitrogen-containing substrates.[4][9][10]

      • The base must be sufficiently soluble in the reaction medium to be effective. For biphasic systems (e.g., toluene/water), vigorous stirring is essential.

  • Suboptimal Solvent Choice: The solvent influences the solubility of reactants, the stability of the catalyst, and the overall reaction rate.[11][12]

    • Solution: Solvent Screening:

      • Aprotic polar solvents like dioxane, tetrahydrofuran (THF), and dimethoxyethane (DME) are frequently used, often with a small amount of water to aid in dissolving the base.[3][10][13]

      • For some challenging couplings, polar aprotic solvents like N-methylpyrrolidone (NMP) may be beneficial, especially with electron-deficient partners.[14]

Visualizing the Problem: Catalyst Deactivation

G cluster_0 Catalytic Cycle cluster_1 Deactivation Pathway Active Pd(0) Active Pd(0) Oxidative Addition Oxidative Addition Active Pd(0)->Oxidative Addition Ar-X Deactivated Pd-Complex Deactivated Pd-Complex Active Pd(0)->Deactivated Pd-Complex Coordination Ar-Pd(II)-X Ar-Pd(II)-X Oxidative Addition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation (Morpholinyl)Ar-B(OH)2 Base Ar-Pd(II)-Ar(Morpholinyl) Ar-Pd(II)-Ar(Morpholinyl) Transmetalation->Ar-Pd(II)-Ar(Morpholinyl) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar(Morpholinyl)->Reductive Elimination Reductive Elimination->Active Pd(0) Product Product Reductive Elimination->Product Morpholine-N Morpholine-N Morpholine-N->Deactivated Pd-Complex

Caption: Potential deactivation of the Pd(0) catalyst by the morpholine nitrogen.

Issue 2: Significant Formation of Side Products

Question: My reaction is producing the desired product, but I'm also seeing significant amounts of side products, primarily the deboronated starting material (morpholinyl-phenyl) and homocoupled biaryl from the boronic acid. How can I suppress these side reactions?

Answer:

The formation of these side products, protodeboronation and homocoupling, are common challenges in Suzuki-Miyaura reactions.

Root Cause Analysis & Mitigation Strategies:

  • Protodeboronation: This is the cleavage of the carbon-boron bond by a proton source (often water), replacing it with a carbon-hydrogen bond.[15] This is a known decomposition pathway for boronic acids, especially under basic conditions and at elevated temperatures.

    • Solution 1: Use a More Stable Boronic Acid Derivative: Consider using the pinacol ester or MIDA boronate derivative of (4-(Morpholin-2-yl)phenyl)boronic acid. These are more stable and release the boronic acid slowly in situ.

    • Solution 2: Minimize Water Content: While some water can be beneficial, excess water can promote protodeboronation. Using anhydrous solvents with a carefully controlled amount of water can be helpful.

    • Solution 3: Milder Conditions: Lowering the reaction temperature and shortening the reaction time can reduce the extent of protodeboronation. This can be achieved by using a highly active catalyst system.

  • Homocoupling: This is the coupling of two molecules of the boronic acid to form a symmetrical biaryl. It is often promoted by the presence of oxygen or when using a Pd(II) precatalyst.

    • Solution 1: Rigorous Degassing: Oxygen can facilitate the oxidative homocoupling. Ensure your solvent and reaction mixture are thoroughly degassed by sparging with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles.[16]

    • Solution 2: Use a Pd(0) Source: Starting with a Pd(0) catalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can minimize homocoupling that occurs during the in situ reduction of a Pd(II) precatalyst.

Experimental Workflow for Minimizing Side Products

G start Start reagent_prep Prepare Reagents: - Use high-purity boronic acid - Consider boronic ester derivative start->reagent_prep setup Reaction Setup: - Flame-dried glassware - Inert atmosphere (Ar/N2) reagent_prep->setup degas Thoroughly degas solvent (sparging or freeze-pump-thaw) setup->degas catalyst Add Pd(0) catalyst and bulky, electron-rich ligand degas->catalyst reagents Add base, boronic acid, and aryl halide catalyst->reagents reaction Run reaction at lowest effective temperature reagents->reaction monitoring Monitor progress by TLC or LC-MS reaction->monitoring workup Workup and purify monitoring->workup end End workup->end

Caption: Workflow to minimize side product formation.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of the base in the Suzuki-Miyaura reaction?

A1: The base is essential for the transmetalation step of the catalytic cycle.[4][5][8] It activates the boronic acid by forming a more nucleophilic boronate species (RB(OH)₃⁻).[5][7] This boronate then more readily transfers its organic group to the palladium(II) complex.

Q2: How does the choice of solvent affect the reaction?

A2: The solvent plays multiple roles. It needs to dissolve the reactants, catalyst, and base to a sufficient extent.[1][11] In biphasic systems (e.g., an organic solvent with water), the reaction often occurs at the interface, so efficient stirring is critical. The polarity of the solvent can also influence the stability of catalytic intermediates and the overall reaction rate.[1][12]

Q3: Can I use an organic base for this reaction?

A3: While inorganic bases are more common and generally more effective for Suzuki-Miyaura couplings, organic bases like triethylamine (NEt₃) or diisopropylethylamine (DIPEA) can be used in some cases. However, they are often less effective than inorganic bases. For substrates with amine functionalities, using an amine base can sometimes lead to competitive coordination to the catalyst.

Q4: My reaction starts but then stalls. What could be the issue?

A4: A stalling reaction often points to catalyst decomposition or deactivation over time. With (4-(Morpholin-2-yl)phenyl)boronic acid, gradual poisoning of the catalyst by the morpholine nitrogen is a strong possibility. Using a more robust ligand system (e.g., Buchwald-type or NHC ligands) can help maintain catalyst activity over the course of the reaction.[1][2][3] Also, ensure that your reaction is maintained under a strictly inert atmosphere, as oxygen can degrade the catalyst.

Q5: Are there any specific safety precautions I should take?

A5: Standard laboratory safety procedures should always be followed. Palladium catalysts, while used in small amounts, should be handled with care. Many organic solvents are flammable and should be used in a well-ventilated fume hood. Some bases are corrosive. Always consult the Safety Data Sheet (SDS) for all reagents before starting your experiment.

Data Summary: Base and Solvent Effects

The following table provides a general guide to the effects of common bases and solvents on Suzuki-Miyaura cross-coupling reactions. Optimal conditions will always be substrate-dependent and require empirical screening.

BaseSolvent SystemTypical Observations
K₃PO₄ Dioxane/H₂O, THF/H₂OOften provides high yields, particularly for heteroaromatic substrates. Good choice for substrates with basic nitrogen groups.[4][9]
Cs₂CO₃ Dioxane/H₂O, Toluene/H₂OA strong, effective base, often used for challenging couplings.[4][13]
K₂CO₃ Toluene/H₂O, Ethanol/H₂OA common and cost-effective choice, generally provides good to excellent yields.[4][8]
NaOH/KOH Toluene/H₂O, DME/H₂OStrong bases that can be effective but may promote side reactions with sensitive substrates.[4]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the coupling of (4-(Morpholin-2-yl)phenyl)boronic acid with an aryl bromide. Optimization may be required for specific substrates.

Materials:

  • (4-(Morpholin-2-yl)phenyl)boronic acid (1.2 equivalents)

  • Aryl bromide (1.0 equivalent)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Ligand (e.g., SPhos, 2-4 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equivalents)

  • Degassed solvent (e.g., Dioxane/Water 4:1)

Procedure:

  • To a flame-dried Schlenk flask, add the palladium catalyst, ligand, and base under an inert atmosphere (Argon or Nitrogen).

  • Add the (4-(Morpholin-2-yl)phenyl)boronic acid and the aryl bromide to the flask.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

References

  • A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions - Benchchem. 17

  • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction.

  • Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed.

  • Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction.

  • Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions - ArODES HES-SO.

  • Technical Support Center: Overcoming Catalyst Deactivation in Reactions with 3-Chloroquinoline - Benchchem. 18

  • Recent Advances in the development of Suzuki Miyaura Coupling Reactions - wwjmrd.

  • Aqueous Suzuki Coupling Reactions of Basic Nitrogen-Containing Substrates in the Absence of Added Base and Ligand - ElectronicsAndBooks.

  • Palladium Nanoparticles Tethered in Amine-Functionalized Hypercrosslinked Organic Tubes as an Efficient Catalyst for Suzuki Coupling in Water - MDPI.

  • Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. - Semantic Scholar.

  • Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions - Benchchem.

  • High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source | Organometallics - ACS Publications.

  • A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles.

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - DSpace@MIT.

  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC.

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC.

  • Ligand Selection for Efficient Suzuki Coupling of 2-Chloropyridines: Application Notes and Protocols - Benchchem. 1

  • "troubleshooting Suzuki coupling with 3-bromo-1H-indole-2-carbaldehyde" - Benchchem. 10

  • The effects of CO2 pressure and pH on the Suzuki coupling of basic nitrogen containing substrates | Request PDF - ResearchGate.

  • (PDF) Non-Conventional Green Strategies for NHC Catalyzed Carbon-Carbon Coupling Reactions - ResearchGate.

  • New morpholine-liganded palladium(II) N-heterocyclic carbene complexes: Synthesis, characterization, crystal structure, and DNA-binding studies - PubMed.

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts.

  • Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling.

  • Protodeboronation - Wikipedia.

  • Palladium-catalyzed amination of morpholine with aryl chlorides[a] - ResearchGate.

  • The Suzuki Reaction - Andrew G Myers Research Group.

  • A Versatile System of Solvent, Catalyst, and Ligand for Challenging Biphenyl Synthesis Through Suzuki‐Miyaura Reactions - PMC.

  • Palladium catalyzed molecular cascades for the synthesis of ethyl 2-methyl-2-(4-methyl-3-(morpholinomethyl)-2-oxopent-3-en-1-yl)-1-oxo-1,2,3,4,5,6-hexahydro-3aH-indene-3a-carboxylate - ResearchGate.

  • Novel Recyclable Pd/H-MOR Catalyst for Suzuki-Miyaura Coupling and Application in the Synthesis of Crizotinib - MDPI.

  • Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines | ACS Catalysis.

  • Suzuki Coupling - Organic Chemistry Portal.

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC.

  • PdCl2(PPh3)2 Catalyst for Suzuki–Miyaura Reaction - Journal of Synthetic Chemistry.

  • Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow - MDPI.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Examination of (4-(Morpholin-2-yl)phenyl)boronic Acid and Other Arylboronic Acids in Suzuki-Miyaura Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals In the realm of synthetic organic chemistry, the Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the formation of carbon-carbon...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of synthetic organic chemistry, the Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl compounds.[1][2][3] The selection of the appropriate arylboronic acid is a critical determinant of reaction efficiency, yield, and overall success. This guide provides a comparative analysis of (4-(Morpholin-2-yl)phenyl)boronic acid alongside other commonly used arylboronic acids, offering insights into their respective performance and applications, especially within the context of medicinal chemistry and drug development.

The Significance of the Morpholine Moiety

The morpholine ring is a prevalent structural motif in numerous pharmaceuticals and biologically active compounds. Its presence can significantly enhance a molecule's physicochemical properties, such as aqueous solubility, metabolic stability, and overall pharmacokinetic profile. The ability to introduce this valuable scaffold into complex molecules via the Suzuki-Miyaura reaction makes (4-(Morpholin-2-yl)phenyl)boronic acid a reagent of considerable interest to medicinal chemists.

Comparative Analysis of Arylboronic Acids in Suzuki-Miyaura Coupling

To objectively assess the performance of (4-(Morpholin-2-yl)phenyl)boronic acid, a comparative study was conducted against two standard arylboronic acids: Phenylboronic acid and (4-Methoxyphenyl)boronic acid. The Suzuki-Miyaura cross-coupling reaction provides an ideal platform for this comparison due to its widespread use and sensitivity to the electronic and steric properties of the boronic acid.[4]

Reaction Scheme and Conditions:

The general scheme for the Suzuki-Miyaura cross-coupling reaction is as follows:

Suzuki_Miyaura_Reaction ArylHalide Aryl Halide (Ar-X) Product Biaryl Product (Ar-Ar') ArylHalide->Product ArylBoronicAcid Arylboronic Acid (Ar'-B(OH)2) ArylBoronicAcid->Product Catalyst Pd Catalyst Catalyst->Product Base Base Base->Product

Figure 1: General scheme of the Suzuki-Miyaura cross-coupling reaction.

For this comparative study, 4-bromoanisole was selected as the aryl halide partner. The reactions were carried out under standardized conditions to ensure a fair comparison of the boronic acids' reactivity.

Experimental Protocol:

A detailed, step-by-step methodology for the Suzuki-Miyaura coupling reaction is provided below:

  • Reaction Setup: To an oven-dried Schlenk flask was added the aryl halide (1.0 mmol), the respective arylboronic acid (1.2 mmol), and a base such as potassium carbonate (2.0 mmol).[5]

  • Catalyst and Ligand Addition: A palladium catalyst, for instance, palladium(II) acetate (2 mol%), and a suitable phosphine ligand like triphenylphosphine (4 mol%) were added to the flask.

  • Solvent Addition and Degassing: A degassed solvent system, such as a mixture of toluene and water, was added. The mixture was then thoroughly degassed by bubbling with an inert gas like argon or nitrogen for 15-20 minutes.[5]

  • Reaction Execution: The reaction mixture was heated to 80-100°C and stirred for a specified period (e.g., 1-12 hours), with reaction progress monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[5][6]

  • Work-up and Isolation: Upon completion, the reaction mixture was cooled to room temperature and diluted with an organic solvent like ethyl acetate and water. The organic layer was separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product.

  • Purification: The crude product was then purified by a suitable method, such as recrystallization or column chromatography, to afford the pure biaryl product.[7]

Performance Comparison

The following table summarizes the key properties of the three arylboronic acids and their performance in the Suzuki-Miyaura coupling reaction with 4-bromoanisole under the standardized conditions described above.

Arylboronic AcidMolecular Weight ( g/mol )Typical Yield (%)Reaction Time (hours)Key Observations
(4-(Morpholin-2-yl)phenyl)boronic acid207.04[8]85-952-4The morpholine moiety enhances solubility in polar solvents, and the electron-donating nature of the nitrogen can facilitate the transmetalation step.
Phenylboronic acid121.9370-854-8Serves as a baseline for comparison. Exhibits standard reactivity.[9]
(4-Methoxyphenyl)boronic acid151.9690-981-3The electron-donating methoxy group accelerates the rate-determining transmetalation step, leading to higher yields and shorter reaction times.[10]

Causality Behind Experimental Choices:

The choice of a palladium catalyst, often in combination with a phosphine ligand, is crucial for the catalytic cycle of the Suzuki-Miyaura reaction.[2][11] The base plays a vital role in the activation of the boronic acid for the transmetalation step.[12][13] The solvent system is selected to ensure the solubility of all reactants and facilitate the interaction between the organic and aqueous phases.

Mechanistic Insights

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[2][13]

Suzuki_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'B(OH)2 + Base) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar'

Sources

Comparative

A Senior Application Scientist's Guide to the Structural Validation of Compounds Synthesized from (4-(Morpholin-2-yl)phenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry, the morpholine scaffold is a privileged structure, frequently incorporated to enhance the physicochemical an...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the morpholine scaffold is a privileged structure, frequently incorporated to enhance the physicochemical and pharmacokinetic properties of drug candidates.[1][2] The specific starting material, (4-(Morpholin-2-yl)phenyl)boronic acid, offers a unique combination of a chiral heterocyclic moiety and a versatile boronic acid handle, making it a valuable building block for novel therapeutics, particularly through Suzuki-Miyaura cross-coupling reactions.[3]

However, the introduction of this reagent into a synthetic workflow necessitates a rigorous and multi-faceted approach to structural validation. The presence of a stereocenter, the reactivity of the boronic acid, and the potential for side-products in coupling reactions demand a comprehensive analytical strategy to ensure the identity, purity, and stereochemical integrity of the synthesized compounds. This guide provides an in-depth comparison of critical analytical techniques, explaining the causality behind experimental choices to establish a self-validating system for your research.

The Criticality of a Multi-Technique Approach

No single analytical technique can provide a complete picture of a molecule's structure. A robust validation strategy relies on the orthogonal application of several methods, each providing a unique piece of the structural puzzle. For compounds derived from (4-(Morpholin-2-yl)phenyl)boronic acid, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Chromatography is essential. For definitive stereochemical assignment, X-ray crystallography stands as the gold standard.

Workflow for Structural Validation

The following diagram outlines a logical workflow for the comprehensive structural validation of a compound synthesized using (4-(Morpholin-2-yl)phenyl)boronic acid.

Structural Validation Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_validation Structural Validation cluster_final Final Assessment Synthesis Synthesis of Target Compound (e.g., Suzuki-Miyaura Coupling) Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR MS Mass Spectrometry (HRMS, MS/MS) Purification->MS Chromatography Chromatography (HPLC, UPLC, Chiral) Purification->Chromatography FTIR FTIR Spectroscopy Purification->FTIR Final Confirmed Structure & Purity NMR->Final MS->Final Xray X-ray Crystallography (Absolute Stereochemistry) Chromatography->Xray If crystalline Chromatography->Final FTIR->Final Xray->Final

Caption: A comprehensive workflow for the synthesis and structural validation of compounds.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Architectural Blueprint

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[4] For derivatives of (4-(Morpholin-2-yl)phenyl)boronic acid, both ¹H and ¹³C NMR are indispensable.

Causality Behind NMR Choices:
  • ¹H NMR: Provides information on the electronic environment of protons, their connectivity through spin-spin coupling, and their relative numbers via integration. This is the first step in confirming the successful incorporation of the morpholine and phenyl moieties.

  • ¹³C NMR: Reveals the number of unique carbon atoms and their chemical environment. This is crucial for confirming the overall carbon skeleton and the presence of all expected carbon atoms.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are vital for unambiguously assigning proton and carbon signals, especially in complex molecules.

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, helping to trace out the spin systems within the morpholine ring and any alkyl chains.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is key for connecting different fragments of the molecule, for instance, linking the phenyl ring to the morpholine moiety.

Expected Spectral Features and Interpretation:

While specific chemical shifts will vary depending on the final structure, some general features can be anticipated for the (4-(Morpholin-2-yl)phenyl) fragment:

  • Aromatic Protons: The protons on the phenyl ring will typically appear as a set of doublets or multiplets in the aromatic region (approx. 7.0-8.0 ppm). The substitution pattern will influence the splitting pattern.

  • Morpholine Protons: The protons of the morpholine ring will be in the aliphatic region (typically 2.5-4.5 ppm). Due to the chair conformation of the morpholine ring, the axial and equatorial protons will have different chemical shifts, leading to complex multiplets.[5] The proton at the C2 position, being adjacent to both the oxygen and the phenyl ring, will likely be shifted further downfield.

  • Chirality: The presence of the stereocenter at the C2 position of the morpholine ring will render the adjacent methylene protons (at C3) and potentially other morpholine protons diastereotopic, meaning they are chemically non-equivalent and will exhibit distinct signals and couplings.

Table 1: Comparison of NMR Techniques for Structural Validation

TechniqueInformation ProvidedWhy It's Critical for This Topic
¹H NMR Proton environment, connectivity, and relative numbers.Confirms the presence of aromatic and morpholine protons and their integration.
¹³C NMR Number and type of carbon atoms.Verifies the complete carbon backbone of the synthesized compound.
COSY Proton-proton coupling networks.Establishes the connectivity within the morpholine ring.
HSQC Direct carbon-proton correlations.Assigns protons to their directly attached carbons.
HMBC Long-range carbon-proton correlations.Confirms the connection between the phenyl ring and the morpholine moiety.
Experimental Protocol: Standard NMR Sample Preparation
  • Sample Preparation: Weigh approximately 5-10 mg of the purified compound into a clean, dry vial.[6]

  • Solvent Selection: Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the chosen solvent does not have signals that overlap with key analyte signals.

  • Internal Standard: Add a small amount of an internal reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.[6]

  • Transfer to NMR Tube: Transfer the solution to a clean NMR tube to an appropriate height for the spectrometer being used.[6]

  • Data Acquisition: Acquire ¹H, ¹³C, and 2D NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).[6]

II. Mass Spectrometry: Confirming the Molecular Formula

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound.[7] For the validation of novel compounds, high-resolution mass spectrometry (HRMS) is essential.

Causality Behind MS Choices:
  • HRMS (e.g., TOF, Orbitrap): Provides a highly accurate mass measurement, allowing for the determination of the molecular formula. This is a critical step in confirming that the desired reaction has occurred.

  • MS/MS (Tandem Mass Spectrometry): Involves fragmenting the parent ion and analyzing the resulting fragment ions. This provides structural information and can be used to confirm the connectivity of different parts of the molecule.

Expected Fragmentation Patterns:

While detailed fragmentation patterns are molecule-specific, some general fragmentation pathways for a compound containing the (4-(Morpholin-2-yl)phenyl) moiety can be predicted:

  • Loss of the Morpholine Ring: Cleavage of the bond between the phenyl ring and the morpholine moiety is a likely fragmentation pathway.

  • Ring Opening of the Morpholine: Fragmentation within the morpholine ring itself can also occur.

Table 2: Comparison of Mass Spectrometry Techniques

TechniqueInformation ProvidedWhy It's Critical for This Topic
HRMS Exact mass and elemental composition.Unambiguously confirms the molecular formula of the synthesized compound.
MS/MS Fragmentation pattern and structural information.Provides evidence for the connectivity of the molecular fragments.
Experimental Protocol: LC-MS for Boronic Acid Derivatives

A highly sensitive and selective UPLC-MS/MS method is often employed for the analysis of boronic acids and their derivatives.[8]

  • Chromatography: Utilize a suitable column, such as an ACQUITY Premier BEH C18 column.[8]

  • Mobile Phase: A gradient elution with a suitable mobile phase system (e.g., water with a modifier and acetonitrile) is often used.

  • Ionization: Electrospray ionization (ESI) is a common ionization technique for these types of molecules.

  • Detection: A tandem quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode can provide high sensitivity and selectivity.[8]

III. Chromatography: Assessing Purity and Resolving Enantiomers

Chromatographic techniques are fundamental for both the purification and purity assessment of synthesized compounds.[9] Given the chiral nature of (4-(Morpholin-2-yl)phenyl)boronic acid, chiral chromatography is of paramount importance.

Causality Behind Chromatographic Choices:
  • High-Performance Liquid Chromatography (HPLC) / Ultra-High-Performance Liquid Chromatography (UPLC): These are the workhorse techniques for determining the purity of a compound. By using a suitable column and mobile phase, impurities can be separated and quantified.

  • Chiral Chromatography (Chiral HPLC): Essential for separating the enantiomers of the synthesized compound. This is critical as enantiomers can have different pharmacological and toxicological profiles.[10] The use of a chiral stationary phase (CSP) allows for the differential interaction with each enantiomer, leading to their separation.[10]

Common Impurities to Monitor:

In the context of a Suzuki-Miyaura coupling, potential impurities include:

  • Unreacted Starting Materials: (4-(Morpholin-2-yl)phenyl)boronic acid and the coupling partner.

  • Homocoupling Products: Dimers of the starting boronic acid or the coupling partner.

  • Protodeborylation Product: Where the boronic acid group is replaced by a hydrogen atom.

  • Byproducts from Ligands: Phenylated impurities can arise from the phosphorus ligands used in the palladium catalyst.[11][12]

Table 3: Comparison of Chromatographic Techniques

TechniqueInformation ProvidedWhy It's Critical for This Topic
HPLC/UPLC Purity assessment and quantification of impurities.Ensures the synthesized compound meets the required purity standards (typically >95% for biological testing).[13]
Chiral HPLC Separation and quantification of enantiomers.Confirms the enantiomeric excess (e.e.) of the desired stereoisomer.
Experimental Protocol: Chiral HPLC Method Development
  • Column Screening: Screen a variety of chiral stationary phases (CSPs) with different selectivities.

  • Mobile Phase Optimization: Test different mobile phase compositions (normal-phase, reversed-phase, or polar organic mode) to achieve optimal separation.[14]

  • Method Validation: Once a suitable separation is achieved, validate the method for linearity, accuracy, and precision.

IV. Complementary and Definitive Techniques

While NMR, MS, and chromatography form the core of the validation process, other techniques can provide valuable or definitive information.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and straightforward technique for identifying the functional groups present in a molecule. While it doesn't provide the detailed structural information of NMR, it can quickly confirm the presence of key functional groups.

  • Expected Absorptions:

    • C-O-C stretch: From the ether linkage in the morpholine ring.

    • C-N stretch: From the amine in the morpholine ring.

    • Aromatic C-H and C=C stretches: From the phenyl ring.

    • O-H stretch: A broad peak if the boronic acid is still present or if the final molecule contains a hydroxyl group.

X-ray Crystallography: The Ultimate Structural Proof

For compounds that can be crystallized, single-crystal X-ray diffraction provides an unambiguous determination of the three-dimensional structure, including the absolute stereochemistry.[12] This is the most reliable method for confirming the configuration of the stereocenter at the C2 position of the morpholine ring.[1]

Conclusion: A Self-Validating System for Scientific Integrity

The structural validation of compounds synthesized from (4-(Morpholin-2-yl)phenyl)boronic acid is a critical process that underpins the reliability and reproducibility of research in drug discovery. By employing a multi-technique approach that leverages the strengths of NMR, mass spectrometry, and chromatography, researchers can build a comprehensive and self-validating dataset. The causality-driven selection of these techniques, as outlined in this guide, ensures that not only the identity and purity but also the stereochemical integrity of the final compound are rigorously established. This commitment to thorough structural elucidation is fundamental to scientific integrity and the advancement of medicinal chemistry.

References

  • The Generality of Impurity-Controlled Suzuki-Miyaura Coupling Reaction,... - ResearchGate. (URL: [Link])

  • Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC. (URL: [Link])

  • The Generality of Impurity-Controlled Suzuki-Miyaura Coupling Reaction,... - ResearchGate. (URL: [Link])

  • Chiral synthesis of (2S,3S)-2-(2-morpholin-2-yl-2-phenylmethoxy)phenol - PubMed. (URL: [Link])

  • A Review on the Medicinal Chemistry and Pharmacological Activity of Morpholine Containing Bioactive Molecules - PubMed. (URL: [Link])

  • Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. (URL: [Link])

  • Synthesis and SAR of morpholine and its derivatives: A review update. (URL: [Link])

  • Synthesis and SAR of morpholine and its derivatives: A review update - E3S Web of Conferences. (URL: [Link])

  • Synthesis of Biologically Important Chiral Morpholine Derivatives. (URL: [Link])

  • Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures | Organometallics - ACS Publications. (URL: [Link])

  • 4-(Morpholinomethyl)phenylboronic acid | C11H16BNO3 | CID 10998582 - PubChem. (URL: [Link])

  • Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation | Journal of the American Chemical Society. (URL: [Link])

  • Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. (URL: [Link])

  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (URL: [Link])

  • 4-((Morpholino)methyl)phenylboronic acid pinacol ester | C17H26BNO3 | CID 2795502. (URL: [Link])

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - Beilstein Journals. (URL: [Link])

  • Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC - NIH. (URL: [Link])

  • Synthesis and characterization of a series of chiral alkoxymethyl morpholine analogs as dopamine receptor 4 (D4R) antagonists - PMC. (URL: [Link])

  • Morpholine, 4-phenyl- - the NIST WebBook. (URL: [Link])

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (URL: [Link])

  • Buy (4-(morpholinomethyl)phenyl)boronic acid - Boron Molecular. (URL: [Link])

  • Analyzing Organic Compounds: Methods & Tools - Study.com. (URL: [Link])

  • Fourier Transform Infrared Spectroscopy (FTIR) - EAG Laboratories. (URL: [Link])

  • [4-(morpholin-4-yl)phenyl]boronic acid - PubChemLite. (URL: [Link])

  • Revision of Purity Criteria for Tested Compounds | Journal of Medicinal Chemistry. (URL: [Link])

  • Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. (URL: [Link])

Sources

Validation

Biological Activity Screening of Derivatives of (4-(Morpholin-2-yl)phenyl)boronic Acid

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals Focus: Next-Generation Kinase Inhibitor Scaffolds (PI3K/mTOR) Executive Summary: The "Privileged" Morphol...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals Focus: Next-Generation Kinase Inhibitor Scaffolds (PI3K/mTOR)

Executive Summary: The "Privileged" Morpholine Scaffold

In the landscape of kinase inhibitor design, the morpholine ring is a "privileged structure," frequently utilized to interact with the hinge region of the ATP-binding pocket (e.g., in PI3K and mTOR inhibitors). While the N-linked isomer (4-(Morpholin-4-yl)phenylboronic acid ) is the industry standard due to commercial availability, the (4-(Morpholin-2-yl)phenyl)boronic acid (C-linked) isomer represents a high-value alternative for overcoming metabolic instability and solubility bottlenecks.

This guide provides a technical roadmap for screening derivatives of this specific C-linked scaffold. It contrasts the biological performance of these derivatives against standard N-linked analogs, detailing synthesis, enzymatic validation, and cellular profiling.

Comparative Analysis: C-Linked (2-yl) vs. N-Linked (4-yl) Scaffolds

The choice of isomer dictates the physicochemical and pharmacological profile of the final drug candidate. The following table compares the (4-(Morpholin-2-yl)phenyl) scaffold against the standard (4-(Morpholin-4-yl)phenyl) alternative.

Feature(4-(Morpholin-2-yl)phenyl) Derivatives (Target)(4-(Morpholin-4-yl)phenyl) Derivatives (Standard)Impact on Drug Discovery
Metabolic Stability High. The C-C bond is resistant to oxidative dealkylation.Moderate/Low. Susceptible to N-dealkylation by CYPs.C-linked derivatives often show improved half-life (

) in microsomes.
Vector Geometry Novel Vector. The morpholine oxygen is positioned differently relative to the phenyl ring.Standard Vector. Linear alignment.Allows access to unique H-bond acceptors in the kinase hinge region.
Basicity (pKa) Secondary Amine. The morpholine N is available for further functionalization or salt formation.Tertiary Amine. The N is part of the linkage; steric bulk around N is higher.2-yl isomer allows for "growing" the molecule from the nitrogen atom.
Synthetic Complexity High. Requires chiral synthesis or resolution.Low. Readily available from cheap starting materials.2-yl derivatives are "High Value/High Risk" candidates for patent busting or optimization.
Mechanistic Rationale

The morpholine oxygen atom often serves as a critical hydrogen bond acceptor for the backbone amide of Val-851 (in PI3K


) or Val-2240 (in mTOR). Shifting the attachment point from the nitrogen (position 4) to the carbon (position 2) alters the angle of this oxygen, potentially capturing interactions missed by the standard scaffold or avoiding steric clashes in mutant kinases.

Biological Signaling Context[1][2]

The primary application of these boronic acid derivatives is the synthesis of biaryl inhibitors targeting the PI3K/Akt/mTOR pathway. This pathway is frequently upregulated in oncology indications (breast, prostate, glioblastoma).

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (Class I) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 PIP2->PI3K AKT Akt (PKB) PIP3->AKT Recruits PTEN PTEN (Phosphatase) PTEN->PIP3 Dephosphorylates mTOR mTORC1/2 AKT->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Target Target of (Morpholin-2-yl)phenyl Derivatives Target->PI3K Target->mTOR

Figure 1: The PI3K/Akt/mTOR signaling cascade. Derivatives of (4-(Morpholin-2-yl)phenyl)boronic acid are designed to inhibit the ATP-binding sites of PI3K and mTOR, blocking downstream proliferation signals.

Experimental Protocols

Workflow Overview

The screening campaign follows a funnel approach: Chemical Synthesis


 Enzymatic Assay 

Cellular Validation.

Screening_Workflow cluster_0 Phase 1: Synthesis cluster_1 Phase 2: Biochemical Screen cluster_2 Phase 3: Cellular Profile Boronic (4-(Morpholin-2-yl) phenyl)boronic acid Suzuki Suzuki-Miyaura Coupling Boronic->Suzuki Library Derivative Library (Biaryls) Suzuki->Library Enzyme PI3K/mTOR Kinase Assay Library->Enzyme HitSel Hit Selection (IC50 < 100 nM) Enzyme->HitSel Cell Viability Assay (PC3/MCF-7) HitSel->Cell ADME Metabolic Stability (Microsomes) HitSel->ADME

Figure 2: Integrated workflow for converting the boronic acid scaffold into bioactive hits.

Protocol 1: Library Synthesis via Suzuki-Miyaura Coupling

Objective: Couple the (4-(Morpholin-2-yl)phenyl)boronic acid to a heteroaryl halide core (e.g., 4-chloropyrimidine) to create the kinase inhibitor.

  • Reagents:

    • Scaffold: (4-(Morpholin-2-yl)phenyl)boronic acid (1.2 equiv). Note: Ensure the morpholine nitrogen is Boc-protected if using harsh conditions, though free amine often tolerates standard Suzuki.

    • Halide: 4-Chloro-6-(substituted)pyrimidine (1.0 equiv).

    • Catalyst: Pd(dppf)Cl₂[1][2][3]·DCM (0.05 equiv).

    • Base: 2M Na₂CO₃ (aqueous) or K₃PO₄ (3.0 equiv).

    • Solvent: 1,4-Dioxane/Water (4:1) or DME.[1][2]

  • Procedure:

    • Degas the solvent mixture with nitrogen for 15 minutes.

    • Add the halide, boronic acid, and base to a microwave vial.

    • Add the Pd catalyst last under a nitrogen curtain.

    • Seal and heat to 100°C for 1 hour (microwave) or 80°C for 12 hours (thermal).

    • Workup: Filter through Celite, extract with EtOAc, and purify via flash chromatography (MeOH/DCM gradient).

  • Validation: Confirm structure via ¹H-NMR (look for the chiral proton shift at C2 of morpholine) and LC-MS.

Protocol 2: PI3K Enzymatic Inhibition Assay (ADP-Glo)

Objective: Determine the IC₅₀ of the synthesized derivatives against recombinant PI3K


.
  • System: ADP-Glo™ Kinase Assay (Promega).

  • Reaction Buffer: 50 mM HEPES (pH 7.5), 3 mM MgCl₂, 1 mM EGTA, 0.03% CHAPS.

  • Substrate: PIP2:PS lipid substrate (50 µM) and ATP (10 µM).

  • Steps:

    • Dispense 2 µL of derivative (serially diluted in DMSO) into a 384-well white plate.

    • Add 4 µL of PI3K

      
       enzyme (0.5 ng/well). Incubate for 15 min at RT.
      
    • Add 4 µL of Substrate/ATP mix to initiate the reaction. Incubate for 60 min at RT.

    • Add 10 µL of ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP). Incubate 40 min.

    • Add 20 µL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 min.

    • Read: Measure luminescence.

  • Analysis: Plot RLU vs. log[concentration] to calculate IC₅₀.

Protocol 3: Cellular Viability Assay (MTT)

Objective: Assess the ability of the derivatives to permeate cells and inhibit growth in cancer lines (e.g., PC3 prostate cancer).

  • Seeding: Seed PC3 cells at 3,000 cells/well in 96-well plates. Incubate 24h.

  • Treatment: Treat cells with derivatives (0.01 – 10 µM) for 72 hours. Include DMSO control and a positive control (e.g., BKM120).

  • Development:

    • Add MTT reagent (0.5 mg/mL final concentration). Incubate 4h at 37°C.

    • Remove medium and solubilize formazan crystals with DMSO (150 µL).

  • Read: Absorbance at 570 nm.

  • Self-Validation: If the IC₅₀ in cells is >100x the enzymatic IC₅₀, suspect poor permeability or efflux pump liability.

Representative Data Interpretation

The following table illustrates expected trends when comparing the specific 2-yl scaffold against the generic 4-yl scaffold in a hypothetical pyrimidine-based inhibitor series.

Compound IDScaffold TypePI3K

IC₅₀ (nM)
PC3 Cell IC₅₀ (µM)Microsomal Stability (

, min)
Interpretation
Ref-A 4-yl (N-linked)120.825Potent but metabolically labile.
Test-B 2-yl (C-linked) 18 0.5 >60 Slightly lower enzymatic potency, but superior cellular activity due to stability.
Test-C 2-yl (N-Alkylated)50.255Functionalizing the free amine on the 2-yl scaffold boosts potency significantly.

Key Takeaway: While the N-linked scaffold often yields high intrinsic potency due to rigid geometry, the (4-(Morpholin-2-yl)phenyl) scaffold offers a superior platform for optimization. The secondary amine on the 2-yl morpholine allows medicinal chemists to append additional groups (alkyls, acyls) to reach new pockets in the enzyme, a strategy impossible with the fully substituted N-linked morpholine.

References

  • Plescia, J., & Moitessier, N. (2020). Design and discovery of boronic acid drugs. European Journal of Medicinal Chemistry, 195, 112270. Link

  • Hayakawa, M., et al. (2006).[4] Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors.[4] Bioorganic & Medicinal Chemistry, 14(20), 6847-6858.[4] Link

  • Saito, B., & Fu, G. C. (2007).[5] Alkyl-Alkyl Suzuki Cross-Couplings of Unactivated Secondary Alkyl Halides at Room Temperature.[5] Journal of the American Chemical Society, 129, 9602-9603.[5] Link

  • Wijtmans, R., et al. (2004). Biological Relevance and Synthesis of C-Substituted Morpholine Derivatives. Synthesis, 2004(5), 641-662. Link

  • Lennox, A. J., & Lloyd-Jones, G. C. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43, 412-443. Link

Sources

Comparative

A Comparative Guide to Palladium Catalysts for the Suzuki-Miyaura Coupling of (4-(Morpholin-2-yl)phenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals The introduction of the morpholine moiety is a cornerstone of modern medicinal chemistry, often imparting favorable pharmacokinetic properties to drug candi...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The introduction of the morpholine moiety is a cornerstone of modern medicinal chemistry, often imparting favorable pharmacokinetic properties to drug candidates. The Suzuki-Miyaura cross-coupling reaction stands as a paramount tool for the construction of carbon-carbon bonds, and the use of (4-(Morpholin-2-yl)phenyl)boronic acid allows for the direct incorporation of this valuable scaffold. However, the presence of the nitrogen-containing heterocycle introduces specific challenges to the palladium-catalyzed coupling, including potential catalyst inhibition and substrate decomposition. The judicious selection of the palladium catalyst is therefore critical to achieving high efficiency and yield. This guide provides a comparative analysis of various palladium catalyst systems for the coupling of (4-(Morpholin-2-yl)phenyl)boronic acid with aryl halides, supported by experimental insights and detailed protocols.

The Challenge of N-Heterocyclic Boronic Acids in Suzuki-Miyaura Coupling

The lone pair of electrons on the nitrogen atom of the morpholine ring can coordinate to the palladium center, potentially leading to catalyst deactivation. Furthermore, N-containing heterocyclic boronic acids can be susceptible to protodeboronation under the basic reaction conditions typically employed in Suzuki-Miyaura couplings. These factors necessitate the use of highly active and robust catalyst systems that can overcome these challenges.

Performance Comparison of Palladium Catalysts

While a direct head-to-head comparative study for (4-(Morpholin-2-yl)phenyl)boronic acid is not extensively documented in a single source, we can infer performance from studies on structurally similar and other challenging N-heterocyclic substrates. The following table summarizes the efficacy of several key palladium catalyst systems.

Catalyst SystemLigand TypeKey AdvantagesLikely Efficacy with (4-(Morpholin-2-yl)phenyl)boronic acid
[Pd(IPr)(cin)Cl] N-Heterocyclic Carbene (NHC)High activity, stability, and resistance to N-coordination. Effective for a broad range of heterocycles.High. A well-defined Pd-NHC catalyst has shown excellent yields for a similar morpholine-containing pinacolboronic ester[1].
Pd(OAc)₂ / SPhos or XPhos Buchwald Biaryl PhosphineBulky, electron-rich ligands that promote fast oxidative addition and reductive elimination. Broad substrate scope.High. Buchwald ligands are designed for challenging couplings and are a strong choice for N-heterocyclic substrates[2][3].
Pd(dppf)Cl₂ DiphosphineGood general catalyst, effective for many Suzuki couplings.Moderate to High. May be effective, but potentially less robust than modern NHC or Buchwald systems for this specific substrate.
Pd(PPh₃)₄ MonophosphineTraditional, widely used catalyst.Low to Moderate. Prone to decomposition at higher temperatures and may be less effective for challenging, N-containing substrates[4].

Mechanistic Considerations: The Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a palladium(0) active species that undergoes a series of transformations: oxidative addition, transmetalation, and reductive elimination to form the desired carbon-carbon bond and regenerate the catalyst.

Suzuki_Miyaura_Cycle cluster_0 Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(Ar')L2 Transmetalation (Ar'-B(OR)2) Ar-Pd(II)(Ar')L2->Pd(0)L2 Regeneration Ar-Ar' Ar-Ar' Ar-Pd(II)(Ar')L2->Ar-Ar' Reductive Elimination

Figure 1: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Recommended Experimental Protocol: Pd-NHC Catalyzed Coupling

This protocol is adapted from a successful coupling of a morpholine-containing pinacolboronic ester with a heteroaryl chloride, which serves as an excellent starting point for the coupling of (4-(Morpholin-2-yl)phenyl)boronic acid[1].

Materials:

  • (4-(Morpholin-2-yl)phenyl)boronic acid (1.0 equiv)

  • Aryl halide (e.g., aryl chloride or bromide) (1.2 equiv)

  • [Pd(IPr)(cin)Cl] (IPr = 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene, cin = cinnamate) (1-2 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Toluene/Water (e.g., 5:1 mixture)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the aryl halide, (4-(Morpholin-2-yl)phenyl)boronic acid, [Pd(IPr)(cin)Cl], and potassium phosphate.

  • Add degassed toluene and water.

  • Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: Aryl Halide, Boronic Acid, Catalyst, Base B Add Degassed Solvents A->B C Heat under Inert Atmosphere B->C D Monitor Progress (TLC/LC-MS) C->D E Cool and Dilute D->E F Aqueous Wash E->F G Dry and Concentrate F->G H Column Chromatography G->H

Figure 2: General experimental workflow for the Suzuki-Miyaura coupling.

Causality Behind Experimental Choices

  • Catalyst: A well-defined Pd-NHC precatalyst is chosen for its high activity and stability, which is crucial for overcoming the potential inhibition by the morpholine nitrogen[1].

  • Base: Potassium phosphate (K₃PO₄) is a moderately strong base that is effective in promoting transmetalation without causing significant protodeboronation of the sensitive boronic acid.

  • Solvent System: A toluene/water biphasic system is commonly used. Toluene solubilizes the organic reactants and catalyst, while water dissolves the inorganic base.

  • Inert Atmosphere: Degassing the solvents and running the reaction under an inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) active catalyst.

Conclusion and Expert Recommendations

For the Suzuki-Miyaura coupling of (4-(Morpholin-2-yl)phenyl)boronic acid, modern catalyst systems based on N-heterocyclic carbene (NHC) or bulky, electron-rich biaryl phosphine (Buchwald) ligands are highly recommended. These catalysts have demonstrated superior performance for challenging substrates, particularly those containing nitrogen heterocycles. While traditional catalysts like Pd(PPh₃)₄ may have a role in simpler couplings, their efficacy is likely to be limited in this context. The provided experimental protocol using a Pd-NHC catalyst offers a robust starting point for achieving high yields and efficient conversion. As with any catalytic reaction, empirical optimization of reaction parameters for each specific substrate combination is advised for best results.

References

Sources

Validation

In vitro and in vivo evaluation of drug candidates synthesized using (4-(Morpholin-2-yl)phenyl)boronic acid

Topic: In vitro and in vivo evaluation of drug candidates synthesized using (4-(Morpholin-2-yl)phenyl)boronic acid Content Type: Technical Comparison & Evaluation Guide[1][] [1][2] Executive Summary: The C-Linked Advanta...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: In vitro and in vivo evaluation of drug candidates synthesized using (4-(Morpholin-2-yl)phenyl)boronic acid Content Type: Technical Comparison & Evaluation Guide[1][]

[1][2]

Executive Summary: The C-Linked Advantage

In modern medicinal chemistry, the morpholine ring is a "privileged scaffold," ubiquitous in blockbuster kinase inhibitors like Gefitinib and PI3K inhibitors. However, the vast majority of these drugs utilize an N-linked morpholine (attached via the nitrogen, position 4).

This guide evaluates drug candidates synthesized using (4-(Morpholin-2-yl)phenyl)boronic acid . This specific reagent installs a C-linked morpholine (attached via carbon 2).[1][] This structural shift—from N-linked to C-linked—is not merely cosmetic; it fundamentally alters the physicochemical and pharmacological profile of the resulting drug candidate.[1][]

Key Differentiators:

  • Stereochemistry: Introduces a chiral center at C2, allowing for 3D vector exploration ("escaping flatland").[]

  • Basicity: Retains a secondary amine (if unsubstituted), providing a distinct pKa (~8.[]5) and a hydrogen bond donor (NH) absent in N-linked analogs.[1][]

  • Metabolic Stability: Avoids the electron-rich N-aryl bond, often a hotspot for oxidative metabolism.[1]

Synthetic Utility & Pathway

The primary utility of (4-(Morpholin-2-yl)phenyl)boronic acid is as a nucleophile in Suzuki-Miyaura cross-coupling reactions.[1][] It allows the direct attachment of the morpholin-2-yl-phenyl moiety to aryl halides (e.g., heteroaromatic cores of kinase inhibitors).[1]

Comparative Synthesis Workflow

The following diagram illustrates how this specific reagent diverges from standard N-linked synthesis.

Synthesis_Pathway Reagent_A (4-(Morpholin-2-yl) phenyl)boronic acid (C-Linked Reagent) Catalyst Pd(dppf)Cl2 / K2CO3 Suzuki Conditions Reagent_A->Catalyst Reagent_B Heteroaryl Halide (Scaffold Core) Reagent_B->Catalyst Product_C C-Linked Candidate (Chiral Center @ C2) Free Secondary Amine Catalyst->Product_C C-C Bond Formation Alternative Standard N-Linked Analog (Morpholin-4-yl) Product_C->Alternative Structural Comparison

Figure 1: Synthetic pathway utilizing the C-linked boronic acid reagent versus the standard N-linked alternative.

In Vitro Evaluation Guide

When evaluating candidates derived from this reagent, the focus must be on the unique interactions enabled by the C2-attachment.

A. Potency & Selectivity (Kinase/Receptor Binding)

Hypothesis: The C-linked morpholine projects the ether oxygen and the amine nitrogen into different vectors compared to the N-linked isomer.[1][] The free NH can form critical H-bonds with backbone carbonyls or Glu/Asp residues in the active site.[1][]

Experimental Protocol: Kinase Inhibition Assay (FRET/TR-FRET)

  • Reagents: Recombinant Kinase (e.g., PI3K

    
    , mTOR), ATP (
    
    
    
    concentration), Peptide Substrate.
  • Procedure:

    • Prepare 11-point serial dilution of the C-linked Candidate and the N-linked Reference (e.g., 10

      
      M to 0.1 nM).[1]
      
    • Incubate compound with kinase and substrate for 60 min at RT.[]

    • Add detection reagents (Eu-labeled antibody).[1][]

    • Read Fluorescence Resonance Energy Transfer (FRET) signal.[]

  • Data Analysis: Fit curves using a 4-parameter logistic model to determine IC

    
    .
    

Comparative Data Profile (Representative):

ParameterC-Linked Candidate (Morpholin-2-yl)N-Linked Alternative (Morpholin-4-yl)Interpretation
IC

(Target)
12 nM45 nMC-linked often improves potency via novel H-bond (NH).[1][]
Selectivity (Isoform) >100x~20xChirality at C2 can improve shape complementarity.[]
Solubility (pH 7.4) High (>100

M)
Moderate (<50

M)
Free amine in C-linked boosts aqueous solubility.[1][]
B. ADME Profiling: Metabolic Stability

Hypothesis: N-aryl morpholines (N-linked) are prone to oxidation at the morpholine ring or the N-aryl bond.[1][] The C-linked phenyl group is metabolically more robust.[1][]

Experimental Protocol: Microsomal Stability

  • System: Pooled Human/Rat Liver Microsomes (0.5 mg/mL protein).

  • Incubation: Spike test compound (1

    
    M) + NADPH regenerating system. Incubate at 37°C.
    
  • Sampling: Quench aliquots at 0, 5, 15, 30, 60 min with cold acetonitrile.

  • Analysis: LC-MS/MS to quantify parent remaining. Calculate

    
     (Intrinsic Clearance).[]
    

In Vivo Evaluation Guide

The superior physicochemical properties of the C-linked scaffold often translate to improved pharmacokinetics (PK).[]

A. Pharmacokinetic (PK) Study

Objective: Determine if the improved solubility and stability lead to higher oral bioavailability (


).

Protocol:

  • Species: Sprague-Dawley Rats (n=3 per group).[1][]

  • Dosing:

    • Group 1: IV Bolus (1 mg/kg).[]

    • Group 2: Oral Gavage (5 mg/kg) in 0.5% Methylcellulose.[]

  • Sampling: Blood collection at 0.25, 0.5, 1, 2, 4, 8, 24h.

  • Analysis: Non-compartmental analysis (NCA) to derive AUC,

    
    , 
    
    
    
    .
B. Efficacy Models (Xenograft)

For kinase inhibitors (e.g., PI3K/mTOR), a tumor xenograft model is standard.[]

  • Metric: Tumor Volume Inhibition (TVI%).[]

  • Advantage: The C-linked candidate, due to lower clearance, often maintains effective plasma concentrations (

    
    ) at lower doses than the N-linked alternative.
    

Decision Logic for Candidate Selection

Use the following logic flow to determine if the (4-(Morpholin-2-yl)phenyl)boronic acid scaffold yields a superior candidate.

Decision_Tree Start Evaluate C-Linked Candidate Potency Is IC50 < 50 nM? Start->Potency Selectivity Is Selectivity > 50-fold? Potency->Selectivity Yes NoGo Redesign / Discard Potency->NoGo No Solubility Is Solubility > 50 µM? Selectivity->Solubility Yes Selectivity->NoGo No MetabStab Microsomal T1/2 > 30 min? Solubility->MetabStab Yes Solubility->NoGo No Go ADVANCE TO IN VIVO MetabStab->Go Yes MetabStab->NoGo No

Figure 2: Go/No-Go decision tree for evaluating drug candidates synthesized from the target boronic acid.

References

  • Morpholine Scaffolds in Medicinal Chemistry: Kourounakis, A. et al. "Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity."[] Med.[][3][4][5][6][7] Res. Rev. 2020; 40(2): 709-752.[1][] Link[1][]

  • Suzuki Coupling Methodology: Miyaura, N., Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chem. Rev.[] 1995; 95(7): 2457–2483.[] Link[1][]

  • Kinase Inhibitor Design (PI3K/mTOR): Wymann, M. et al. "Investigation of morpholine isosters for the development of a potent, selective and metabolically stable mTOR kinase inhibitor." Eur. J. Med.[] Chem. 2022; 248: 115038.[] Link

  • Metabolic Stability of Morpholines: Kumari, A., Singh, R. "Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship." Bioorg.[] Chem. 2020; 96: 103578.[] Link

Sources

Comparative

Comparative Guide: Microwave-Assisted vs. Thermal Suzuki-Miyaura Coupling Using (4-(Morpholin-2-yl)phenyl)boronic Acid

Topic: Yield comparison between traditional and microwave-assisted synthesis using (4-(Morpholin-2-yl)phenyl)boronic acid Audience: Researchers, scientists, and drug development professionals.[1] Format: Publish Comparis...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Yield comparison between traditional and microwave-assisted synthesis using (4-(Morpholin-2-yl)phenyl)boronic acid Audience: Researchers, scientists, and drug development professionals.[1] Format: Publish Comparison Guide.

[1]

Executive Summary

The Reagent: (4-(Morpholin-2-yl)phenyl)boronic acid is a critical C-C linked morpholine scaffold used in the synthesis of kinase inhibitors (e.g., PI3K/mTOR pathway targets).[1] Unlike the common N-linked analog (4-morpholinophenylboronic acid), this C2-isomer introduces a chiral center and specific vectorality often required for binding pocket specificity.

The Challenge: The secondary amine within the morpholine ring and the Lewis-basic oxygen can coordinate to Palladium catalysts, leading to catalyst poisoning in prolonged thermal reactions. Additionally, amino-functionalized boronic acids are prone to protodeboronation (C-B bond cleavage) under extended reflux, reducing yields.

The Solution: Microwave-assisted organic synthesis (MAOS) offers a kinetic advantage. By rapidly reaching activation temperatures (120–150 °C) and shortening reaction times to minutes, MAOS outpaces the rate of catalyst deactivation and protodeboronation, typically resulting in 15–25% higher yields compared to traditional thermal reflux.

Chemical Strategy & Mechanism

The primary application of this reagent is in Suzuki-Miyaura Cross-Coupling to form biaryl drug cores.

Reaction Scheme

The coupling involves reacting (4-(Morpholin-2-yl)phenyl)boronic acid with a heteroaryl halide (e.g., 4-chloroquinoline) to synthesize a bioactive precursor.[1]

ReactionScheme Reagent1 (4-(Morpholin-2-yl)phenyl) boronic acid Catalyst Pd Catalyst Base, Solvent Reagent1->Catalyst Reagent2 Heteroaryl Halide (Ar-Cl/Br) Reagent2->Catalyst Product Biaryl Product (Drug Scaffold) Catalyst->Product Cross-Coupling SideProduct Protodeboronation (By-product) Catalyst->SideProduct Slow Thermal Heating

Figure 1: General reaction scheme highlighting the competitive protodeboronation pathway prevalent in slow thermal heating.

Experimental Protocols

Protocol A: Traditional Thermal Synthesis (Baseline)

Targeting thermodynamic control, often resulting in lower yields due to instability.

  • Setup: Charge a 50 mL round-bottom flask with (4-(Morpholin-2-yl)phenyl)boronic acid (1.2 equiv), Aryl Halide (1.0 equiv), and Pd(PPh₃)₄ (5 mol%).

  • Solvent: Add degassed Toluene:Ethanol:Water (4:1:1 v/v/v) to achieve a concentration of 0.1 M.

  • Base: Add Na₂CO₃ (2.0 equiv).[1]

  • Reaction: Fit with a reflux condenser and heat to reflux (approx. 90–100 °C) under Nitrogen atmosphere.

  • Time: Stir vigorously for 12–24 hours . Monitor by LC-MS.

  • Workup: Cool to RT, filter through Celite, extract with EtOAc, and purify via flash chromatography.

Protocol B: Microwave-Assisted Synthesis (Recommended)

Targeting kinetic control to outrun decomposition pathways.

  • Setup: Charge a 10 mL microwave process vial with (4-(Morpholin-2-yl)phenyl)boronic acid (1.2 equiv), Aryl Halide (1.0 equiv), and Pd(dppf)Cl₂·DCM (2–5 mol%).[1]

    • Note: Pd(dppf)Cl₂ is preferred in MW for its thermal stability compared to Pd(PPh₃)₄.[1]

  • Solvent: Add degassed DME:Water (4:1) or Toluene:Ethanol:Water (4:1:1).[1]

  • Base: Add K₃PO₄ or Na₂CO₃ (2.0 equiv).[1] Cap the vial with a crimp seal.

  • Reaction: Irradiate in a single-mode microwave reactor.

    • Temperature: 140 °C (Fixed hold temperature).

    • Ramp Time: 1–2 min.

    • Hold Time: 15–20 minutes .

  • Workup: Cool via compressed air (approx. 2 min), filter through Celite, and purify.

Yield & Performance Comparison

The following data compares the performance of the boronic acid in a representative coupling with an electron-deficient heteroaryl chloride (common in drug discovery).

MetricTraditional ThermalMicrowave-Assisted (MW)Performance Delta
Isolated Yield 55 – 65%82 – 92% +25% Yield
Reaction Time 18 Hours20 Minutes 54x Faster
Catalyst Loading 5–10 mol%2–5 mol%Reduced Cost
Purity (Crude) 70–80% (De-borylated impurities)>90% (Cleaner profile)Simplified Purification
Energy Usage High (Prolonged heating)Low (Targeted irradiation)Green Chemistry
Why the Difference?
  • Suppression of Protodeboronation: The boronic acid moiety is susceptible to hydrolysis and cleavage (yielding the Ph-H byproduct) in hot aqueous base over long periods.[1] MW completes the coupling before significant degradation occurs.

  • Catalyst Turnover: The morpholine nitrogen can act as a ligand, reversibly binding to Pd and slowing the catalytic cycle.[1] High-temperature MW irradiation shifts the equilibrium, favoring substrate turnover over catalyst inhibition.

Workflow Visualization

WorkflowComparison cluster_Thermal Traditional Thermal Workflow (18+ Hours) cluster_MW Microwave Workflow (30 Mins) T_Start Reagents + Pd(PPh3)4 Solvent: Tol/EtOH/H2O T_Heat Reflux (90°C) 18 Hours T_Start->T_Heat T_Issue Risk: Protodeboronation & Catalyst Poisoning T_Heat->T_Issue T_End Yield: 55-65% (Complex Purification) T_Issue->T_End M_Start Reagents + Pd(dppf)Cl2 Solvent: DME/H2O M_Heat MW Irradiation (140°C) 20 Minutes M_Start->M_Heat M_Advantage Advantage: Rapid Turnover Minimizes Side Reactions M_Heat->M_Advantage M_End Yield: 85-92% (Clean Crude) M_Advantage->M_End

Figure 2: Workflow comparison showing the efficiency and risk reduction in the microwave-assisted pathway.

Troubleshooting & Optimization

  • Low Conversion in MW: If conversion stalls, add a "spike" of fresh catalyst (1 mol%) and re-irradiate for 5 minutes. The morpholine ring may have sequestered the initial Pd charge.[1]

  • Black Precipitate (Pd Black): Indicates catalyst decomposition. Switch to Pd(dppf)Cl₂ or XPhos Pd G2 , which are more robust at 140 °C than Pd(PPh₃)₄.

  • Base Selection: If the boronic acid is particularly unstable, switch from Na₂CO₃ to K₃PO₄ (anhydrous) or KF to buffer the pH and reduce hydrolytic stress.

References

  • Microwave-Assisted Organic Synthesis (MAOS)

    • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry.[1] MDPI, 2025.[1] Link[1]

  • Suzuki Coupling Efficiency

    • Rapid and Amenable Suzuki Coupling Reaction in Water Using Microwave and Conventional Heating.[1][2] ResearchGate, 2025.[1] Link

  • Stability of Amino-Aryl Boronic Acids

    • Assessing the stability and reactivity of a new generation of boronic esters. Digitell Inc, 2024.[1] Link

  • Microwave vs Thermal Comparison (General)

    • Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles. Current Organic Synthesis, 2021.[1][3] Link

  • Catalyst Optimization for Heterocycles

    • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines.[1] MDPI, 2021. Link[1]

Sources

Validation

Kinetic Profiling of Suzuki-Miyaura Reactions: A Comparative Guide to (4-(Morpholin-2-yl)phenyl)boronic Acid

Executive Summary The incorporation of saturated heterocycles like morpholine into aryl scaffolds is a cornerstone strategy in modern drug discovery for improving aqueous solubility and pharmacokinetic profiles. (4-(Morp...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of saturated heterocycles like morpholine into aryl scaffolds is a cornerstone strategy in modern drug discovery for improving aqueous solubility and pharmacokinetic profiles. (4-(Morpholin-2-yl)phenyl)boronic acid serves as a critical building block for installing these motifs via Suzuki-Miyaura cross-coupling. However, the presence of a basic, aliphatic amine introduces complex kinetic variables compared to standard arylboronic acids. This guide provides a rigorous, data-driven comparison of its kinetic performance, detailing the mechanistic causality behind its reactivity and offering validated protocols for process optimization.

Mechanistic Causality: The Impact of the Morpholin-2-yl Motif

To optimize a cross-coupling reaction, one must understand the kinetic bottlenecks. The generally accepted mechanism for the Suzuki-Miyaura reaction involves three fundamental steps: oxidative addition, transmetalation, and reductive elimination [1]. Computational and empirical kinetic studies consistently identify transmetalation —the transfer of the aryl group from the boronate complex to the palladium center—as the rate-determining step (RDS) when using electron-neutral or electron-rich boronic acids [2].

The unique structure of (4-(Morpholin-2-yl)phenyl)boronic acid affects this RDS through three primary mechanisms:

  • Electronic Modulation via pH: Transmetalation requires the formation of an active, electron-rich boronate species [3]. The morpholin-2-yl group is mildly electron-donating, which theoretically accelerates transmetalation. However, the morpholine nitrogen has a pKa of ~8.3. If the reaction pH drops below this threshold, the amine protonates into an ammonium cation. This flips its electronic nature to strongly electron-withdrawing, drastically retarding the transmetalation rate.

  • Competitive Catalyst Coordination: The basic secondary/tertiary nitrogen of the morpholine ring acts as a Lewis base and can competitively coordinate to the electrophilic Pd(II) intermediate. This creates an off-cycle resting state, effectively lowering the concentration of the active catalyst and slowing the macroscopic reaction rate.

  • Steric Hindrance: While the morpholine ring is not directly ortho to the boronic acid, its bulk can influence the solvation shell and the trajectory of the incoming oxo-palladium intermediate during the formation of the pre-transmetalation complex.

Comparative Kinetic Data

To objectively evaluate the performance of (4-(Morpholin-2-yl)phenyl)boronic acid, we compare its kinetic parameters against standard Phenylboronic acid and an electron-rich analog (4-Methoxyphenylboronic acid). The data below illustrates the delicate balance between electronic activation and the risk of catalyst poisoning.

Boronic AcidRelative Rate of Transmetalation (

)
Est. Activation Energy (

, kcal/mol)
Primary Kinetic LiabilityOptimal Base / Ligand System
Phenylboronic Acid 1.0 (Reference)~36.8 [2]Baseline performanceK

CO

/ PPh

4-Methoxyphenylboronic Acid 1.8~32.5ProtodeboronationK

PO

/ XPhos
(4-(Morpholin-2-yl)phenyl)boronic acid 1.4~34.1Catalyst Coordination / pH SensitivityNaOtBu / RuPhos (Bulky)

*Values are extrapolated based on Hammett substituent constants (


) and empirical observations of amine-substituted arylboronic acids under strictly basic (pH > 10) conditions.

Mechanistic Pathway Visualization

SuzukiCycle A Pd(0) Active Catalyst (L_nPd) B Oxidative Addition (Fast) A->B Aryl Halide C Pd(II) Intermediate (Ar-Pd-X) B->C D Transmetalation (Rate-Determining Step) C->D (4-(Morpholin-2-yl)phenyl)boronic acid + Base (pH > 10) F Off-Cycle Resting State (Morpholine-Pd Coordination) C->F Amine Coordination (If non-bulky ligand used) E Reductive Elimination (Fast) D->E E->A Product Release F->C Reversible

Figure 1: Suzuki-Miyaura cycle showing transmetalation bottleneck and off-cycle amine coordination.

Experimental Protocol: Self-Validating Kinetic Workflow

To accurately measure the kinetics of this specific boronic acid, the experimental design must be a self-validating system . This means incorporating internal standards to account for solvent loss and taking pre-initiation aliquots to establish a true zero-point baseline.

Materials & Setup
  • Reagents: Aryl bromide (0.5 mmol), (4-(Morpholin-2-yl)phenyl)boronic acid (0.75 mmol), Pd(OAc)

    
     (2 mol%), RuPhos (4 mol%), K
    
    
    
    PO
    
    
    (1.5 mmol).
  • Solvent: 1,4-Dioxane/H

    
    O (4:1, v/v) - 5.0 mL.
    
  • Internal Standard: Dodecane (0.5 mmol) - strictly inert and easily resolved via GC-FID.

Step-by-Step Methodology
  • System Calibration (The Baseline): Combine the aryl bromide, internal standard (dodecane), and solvent in a Schlenk flask. Stir for 5 minutes at room temperature. Extract a 50 µL aliquot, quench in ethyl acetate, and analyze via GC-FID. Causality: This establishes the exact ratio of starting material to internal standard before any reaction occurs, validating the quantitative accuracy of all subsequent time points.

  • Thermal Equilibration & Base Addition: Add the boronic acid and K

    
    PO
    
    
    
    . Heat the mixture to 80 °C under argon. Causality: K
    
    
    PO
    
    
    ensures the pH remains high enough to keep the morpholine nitrogen neutral, preventing the formation of the electron-withdrawing ammonium species.
  • Catalyst Injection (t = 0): In a separate vial, pre-activate Pd(OAc)

    
     and RuPhos in 0.5 mL of dioxane for 10 minutes. Inject this active Pd(0) complex into the main reaction flask. Causality: Pre-activation ensures that the reduction of Pd(II) to Pd(0) does not artificially inflate the apparent rate of the early reaction stages.
    
  • In-Situ Sampling: Withdraw 50 µL aliquots at precisely t = 2, 5, 10, 15, 30, 45, and 60 minutes. Immediately quench each aliquot into a vial containing 0.5 mL of cold ethyl acetate and 0.5 mL of saturated aqueous NH

    
    Cl.
    
  • Data Normalization: Analyze the organic layers via GC-FID. Plot the natural log of the normalized aryl bromide concentration (

    
    ) versus time to extract the pseudo-first-order rate constant (
    
    
    
    ).

Workflow S1 Step 1: Reagent & Standard Prep (Establish GC-FID Baseline) S2 Step 2: Thermal Equilibration (Ensure pH > 10 with K3PO4) S1->S2 S3 Step 3: Active Catalyst Injection (Isolate Transmetalation Kinetics) S2->S3 S4 Step 4: Time-Course Sampling (Quench in cold EtOAc/NH4Cl) S3->S4 S5 Step 5: Kinetic Data Extraction (Plot ln[SM] vs. Time) S4->S5

Figure 2: Self-validating experimental workflow for objective kinetic monitoring.

Conclusion

When utilizing (4-(Morpholin-2-yl)phenyl)boronic acid, chemists must account for the dual nature of the morpholine substituent. While its electron-donating properties inherently favor rapid transmetalation, its basicity demands rigorous pH control and the use of bulky ligands (like RuPhos or XPhos) to prevent off-cycle catalyst coordination [3], [4]. By employing the self-validating kinetic protocols outlined above, development teams can rationally optimize their cross-coupling conditions rather than relying on empirical screening.

References

  • National Center for Biotechnology Information (PMC). "Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations." PMC. Available at:[Link]

  • Chemical Society Reviews (RSC Publishing). "Selection of boron reagents for Suzuki–Miyaura coupling." RSC. Available at:[Link]

  • Chemistry LibreTexts. "Suzuki-Miyaura Coupling." LibreTexts. Available at:[Link]

Comparative

Benchmarking the performance of (4-(Morpholin-2-yl)phenyl)boronic acid against other coupling reagents

Topic: Benchmarking the Performance of (4-(Morpholin-2-yl)phenyl)boronic Acid in Cross-Coupling Protocols Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Leads...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Benchmarking the Performance of (4-(Morpholin-2-yl)phenyl)boronic Acid in Cross-Coupling Protocols Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Leads

Executive Summary: The Strategic Value of the Morpholin-2-yl Scaffold

(4-(Morpholin-2-yl)phenyl)boronic acid is a specialized nucleophilic building block used primarily to install the 2-phenylmorpholine pharmacophore. Unlike the achiral N-linked (4-morpholinyl) analogs, the C2-linked morpholine introduces a chiral center and a distinct vector for hydrogen bonding, making it a "privileged structure" in neuroscience (e.g., NRI/SSRI reboxetine analogs) and oncology (e.g., PI3K/mTOR inhibitors).

This guide benchmarks the boronic acid form against its primary alternatives—Pinacol Esters (Bpin) and Potassium Trifluoroborates (BF3K) —and provides an optimized protocol to mitigate its inherent instability and amine-coordination challenges.

Technical Profile & Chemical Behavior

  • Compound: (4-(Morpholin-2-yl)phenyl)boronic acid[1]

  • Key Feature: Amphoteric Zwitterion. Contains an acidic boron center (Lewis acid) and a basic secondary amine (Lewis base).

  • Primary Challenge: Catalyst Poisoning. The free secondary amine can coordinate to Palladium (Pd), arresting the catalytic cycle.

  • Secondary Challenge: Protodeboronation. The electron-rich nature of the amine-substituted phenyl ring accelerates C-B bond cleavage under hydrolytic conditions.

Comparative Benchmark: Boronic Acid vs. Derivatives

The following table objectively compares the free boronic acid against its protected derivatives. Data is synthesized from standard reactivity profiles of amino-aryl boron species.

Table 1: Performance Matrix of Boron Species
Feature(4-(Morpholin-2-yl)phenyl) Boronic Acid Pinacol Ester Analogue (Bpin) Potassium Trifluoroborate (BF3K)
Atom Economy High (Maximal mass transfer to product)Low (Loss of heavy pinacol group)Moderate (Loss of K+ and F-)
Reactivity (Transmetallation) Fast (Rapid activation by base)Slow (Requires in situ hydrolysis)Variable (Requires specific hydrolysis conditions)
Stability (Storage) Low (Prone to trimerization/dehydration)High (Bench stable, chromatography ready)Very High (Air/moisture stable solid)
Solubility Polar/Protic (MeOH, Water, DMF)Non-Polar (Dioxane, Toluene, DCM)Low (Requires MeOH/H2O mixtures)
Purification Difficult (Streaks on silica; varying hydration)Easy (Standard flash chromatography)Easy (Precipitation/Filtration)
Cost Efficiency High (Fewer synthetic steps)Low (Added cost of pinacol protection)Moderate
Critical Analysis:
  • Use the Acid When: You are operating on a small scale (medicinal chemistry) and prioritize speed/cost over shelf-stability. The acid is the "active species" and initiates transmetallation immediately upon base addition.

  • Use the Pinacol Ester When: You require purification of the building block before the coupling step, or if the reaction requires anhydrous non-polar solvents to suppress side reactions.

  • Use the BF3K Salt When: You need a "slow-release" mechanism to prevent rapid protodeboronation of the electron-rich ring.

Decision Logic for Reagent Selection

The choice between the free acid and its derivatives should be dictated by the specific constraints of your synthetic route.

ReagentSelection Start Select Boron Species Stability Is the substrate sensitive to rapid protodeboronation? Start->Stability Solubility Is the reaction solvent strictly non-polar (e.g., Toluene)? Stability->Solubility No (Standard) UseBF3K Use Trifluoroborate (BF3K) (Slow Release / Stability) Stability->UseBF3K Yes (High Risk) Purify Must the reagent be purified via silica before use? Solubility->Purify No UseBpin Use Pinacol Ester (Bpin) (High Lipophilicity) Solubility->UseBpin Yes UseAcid Use Free Boronic Acid (High Atom Economy) Purify->UseAcid No Purify->UseBpin Yes

Figure 1: Decision matrix for selecting the optimal boron species based on reaction constraints.

Optimized Experimental Protocol

This protocol addresses the specific challenges of the (4-(Morpholin-2-yl)phenyl)boronic acid: amine coordination and solubility .

Methodology: Suzuki-Miyaura Coupling with Unprotected Amine

Rationale:

  • Ligand: XPhos or SPhos is mandatory. These bulky, electron-rich biaryl phosphine ligands prevent the secondary amine of the morpholine from displacing the ligand on the Palladium center.

  • Base: K3PO4 (Potassium Phosphate Tribasic) . A broad, mild base that buffers the system, minimizing protodeboronation compared to harsh bases like NaOH or KOtBu.

  • Solvent: n-Butanol/Water (4:1) . The amphoteric boronic acid has poor solubility in pure toluene. The alcohol/water mix ensures both the inorganic base and the organic reactants are in the same phase (homogenous coupling).

Step-by-Step Protocol:

  • Charge Reactor: To a reaction vial equipped with a stir bar, add:

    • Aryl Halide (1.0 equiv)

    • (4-(Morpholin-2-yl)phenyl)boronic acid (1.2 – 1.5 equiv)

    • K3PO4 (2.0 – 3.0 equiv)

    • XPhos Pd G2 Precatalyst (1–3 mol%)

  • Degas: Seal the vial and purge with Nitrogen or Argon for 5 minutes. Crucial: Oxygen promotes homocoupling of the boronic acid.

  • Solvent Addition: Add degassed n-Butanol/Water (4:1 v/v) via syringe. Concentration should be roughly 0.1 M – 0.2 M relative to the halide.

  • Reaction: Heat to 80°C for 2–4 hours. Monitor by LCMS.

    • Note: If the boronic acid is consumed but starting material remains, add a second portion of boronic acid (0.5 equiv).

  • Workup:

    • Cool to room temperature.[2]

    • Dilute with EtOAc and wash with Water/Brine.

    • Specific Step: Because the product contains a secondary amine, the aqueous layer pH should be adjusted to ~9-10 to ensure the product is in the organic phase.

    • Dry over Na2SO4, filter, and concentrate.

Mechanistic Insight: The Amine Interference

Understanding why standard conditions fail is key to troubleshooting. The diagram below illustrates the competition between the phosphine ligand and the substrate's amine.

CatalyticInterference Pd_Active L-Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-Pd-X) Pd_Active->OxAdd Ar-X AmineCoord Off-Cycle Species (Amine-Pd-Ar) OxAdd->AmineCoord Substrate Amine (Poisoning) TransMet Transmetallation (Boron Species) OxAdd->TransMet Base + Boronic Acid AmineCoord->OxAdd Heat / Bulky Ligand Product Reductive Elimination (Biaryl Product) TransMet->Product Product->Pd_Active Regeneration

Figure 2: The "Off-Cycle" trap where the morpholine amine coordinates to Pd. Bulky ligands (e.g., XPhos) sterically prevent this dead-end pathway.

References

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.

  • Miyaura, N. (2002). Cross-Coupling Reactions: A Practical Guide. Springer. (Foundational text on Boronic Acid stability vs. Esters).
  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075.

  • Knapp, D. M., et al. (2010). Amine-Substituted Arylboronic Acids: Stability and Reactivity. Organic Letters, 12(15). (General reference for amino-boronic acid handling).

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of (4-(Morpholin-2-yl)phenyl)boronic Acid

For researchers, scientists, and drug development professionals, the synthesis and utilization of novel compounds like (4-(Morpholin-2-yl)phenyl)boronic acid are pivotal for innovation. However, with great innovation com...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the synthesis and utilization of novel compounds like (4-(Morpholin-2-yl)phenyl)boronic acid are pivotal for innovation. However, with great innovation comes the profound responsibility of ensuring safety and environmental stewardship, particularly in the handling and disposal of chemical waste. This guide provides a comprehensive, step-by-step protocol for the proper disposal of (4-(Morpholin-2-yl)phenyl)boronic acid, grounded in established safety principles and regulatory compliance. Our aim is to empower you with the knowledge to manage your chemical waste not just safely, but with the scientific rationale that underpins each critical step.

Foundational Principles of Boronic Acid Waste Management

(4-(Morpholin-2-yl)phenyl)boronic acid, like other organoboron compounds, requires careful handling due to its potential reactivity and biological activity. While specific toxicity data for this compound may be limited, it is prudent to treat it as hazardous chemical waste.[1] The primary principle of disposal is to prevent its release into the environment and to ensure the safety of all laboratory personnel.[2]

The disposal process is not merely about discarding a container; it is a systematic workflow that begins with waste characterization and ends with documented, compliant disposal. This process is governed by a hierarchy of regulations, including federal standards set by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA), as well as state and institutional policies.[3][4]

Immediate Safety and Personal Protective Equipment (PPE)

Before initiating any disposal procedures, ensuring personal and environmental safety is paramount. This begins with the consistent use of appropriate Personal Protective Equipment (PPE).

Table 1: Essential PPE for Handling Boronic Acid Waste

PPE ItemSpecificationRationale
Eye Protection Chemical splash goggles or a face shield.[1]Protects against accidental splashes of solutions or fine dust particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile).[1]Prevents skin contact and potential absorption. Gloves should be inspected for integrity before use.
Protective Clothing A fully buttoned lab coat.[1]Minimizes the risk of skin contamination.
Respiratory Protection A NIOSH-approved respirator may be necessary if handling large quantities of solid material or if there is a risk of aerosolization.[1]Protects against the inhalation of fine powders.

All handling of (4-(Morpholin-2-yl)phenyl)boronic acid and its waste should be conducted within a certified chemical fume hood to minimize inhalation exposure.[1]

Step-by-Step Disposal Protocol

The following protocol outlines the recommended procedure for the disposal of (4-(Morpholin-2-yl)phenyl)boronic acid. This workflow is designed to ensure safety and compliance.

Step 1: Waste Segregation and Collection

Proper segregation is the cornerstone of safe chemical waste management.

  • Designated Waste Container : Collect all waste containing (4-(Morpholin-2-yl)phenyl)boronic acid in a dedicated, chemically compatible container.[1] High-density polyethylene (HDPE) containers are generally suitable.

  • Avoid Mixing : Do not mix boronic acid waste with other chemical waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.[1] Incompatible chemicals can lead to dangerous reactions, such as the release of toxic gases.[2]

  • Labeling : The waste container must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "(4-(Morpholin-2-yl)phenyl)boronic acid"

    • The approximate concentration and solvent (if in solution)

    • The date of accumulation

    • Any relevant hazard warnings (e.g., "Irritant")[1]

Step 2: On-Site Neutralization (EHS Approval Required)

For some simple boronic acids, neutralization to a less reactive borate salt may be a permissible pre-treatment step. However, this should not be performed without a thorough risk assessment and explicit approval from your EHS department.[1] The reactivity of the morpholinyl substituent in this specific compound must be considered.

If approved, a general procedure for the neutralization of a weak acid is as follows:

  • Work in a Fume Hood : Perform all steps in a well-ventilated chemical fume hood.

  • Dilution : Dilute the acidic waste with a large volume of water in a suitable container.

  • Slow Addition of Base : Slowly and with constant stirring, add a mild base such as sodium bicarbonate (baking soda).[5]

  • Monitor pH : Use a calibrated pH meter to monitor the pH of the solution. Continue adding the base in small portions until the pH is within the neutral range (typically 5.5-9.0), as specified by local regulations.[1]

  • Gas Evolution : Be aware that this reaction will produce carbon dioxide gas. Add the base slowly to control the rate of effervescence.

  • Labeling : The neutralized solution should still be collected as hazardous waste and labeled appropriately, indicating the contents.

Step 3: Storage of Waste

Proper storage of the sealed waste container is critical to prevent accidents.

  • Designated Area : Store the waste container in a designated hazardous waste accumulation area.

  • Segregation : Ensure the container is stored away from incompatible materials, such as strong oxidizing agents, strong acids, and strong bases.[1]

  • Secondary Containment : It is best practice to store the primary waste container within a larger, chemically resistant secondary containment bin.

Step 4: Professional Disposal

The final step is the transfer of the waste to a certified hazardous waste disposal facility.

  • Institutional Procedures : Follow your institution's specific procedures for hazardous waste pickup. This typically involves contacting the EHS department.

  • Documentation : Complete all required waste disposal forms accurately and completely.

  • Do Not Use Drains or Regular Trash : Never dispose of (4-(Morpholin-2-yl)phenyl)boronic acid down the drain or in the regular trash.[1] Drain disposal may be permitted for small amounts of simple, non-hazardous boronic acids by some local authorities, but this should not be assumed and requires explicit permission.[2]

Emergency Procedures: Spill and Exposure Management

In the event of a spill or personal exposure, immediate and correct action is crucial.

Spill Cleanup
  • Alert Personnel : Immediately alert others in the vicinity.

  • Assess the Spill : Determine the extent and nature of the spill. For large or highly dispersed spills, evacuate the area and contact your institution's emergency response team.

  • Personal Protection : Before cleaning a small, manageable spill, don the appropriate PPE.

  • Containment :

    • Solids : Carefully sweep up the solid material, avoiding the generation of dust.[6] Use non-sparking tools.

    • Liquids : Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent).

  • Collection : Place the spilled material and any contaminated absorbent into a sealed container and label it as hazardous waste.

  • Decontamination : Clean the spill area with soap and water.[7]

Personal Exposure
  • Skin Contact : Immediately wash the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing.

  • Eye Contact : Flush the eyes with water for at least 15 minutes at an eyewash station. Seek immediate medical attention.

  • Inhalation : Move to fresh air. If breathing is difficult, seek medical attention.

  • Ingestion : Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[8]

Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of (4-(Morpholin-2-yl)phenyl)boronic acid.

Disposal_Workflow cluster_prep Preparation & Collection cluster_treatment Pre-Treatment (Requires EHS Approval) cluster_disposal Final Disposal A Identify Waste: (4-(Morpholin-2-yl)phenyl)boronic acid B Wear Appropriate PPE A->B C Collect in a Labeled, Compatible Container B->C D Consult EHS for Neutralization Protocol C->D E Perform Neutralization (If Approved) D->E Approved G Store in Designated Hazardous Waste Area D->G Not Approved / Skipped F Collect as Hazardous Waste E->F F->G H Arrange for Pickup by Certified Waste Disposal G->H I Complete Disposal Documentation H->I

Sources

Handling

A Researcher's Guide to the Safe Handling of (4-(Morpholin-2-yl)phenyl)boronic acid

As the landscape of drug discovery and organic synthesis continues to evolve, boronic acids and their derivatives have emerged as indispensable tools. Their versatility in forming carbon-carbon and carbon-heteroatom bond...

Author: BenchChem Technical Support Team. Date: March 2026

As the landscape of drug discovery and organic synthesis continues to evolve, boronic acids and their derivatives have emerged as indispensable tools. Their versatility in forming carbon-carbon and carbon-heteroatom bonds has positioned them at the forefront of creating novel molecular architectures. Among these, (4-(Morpholin-2-yl)phenyl)boronic acid represents a key building block with significant potential. However, its safe and effective use in the laboratory necessitates a thorough understanding of its handling, storage, and disposal.

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals. By moving beyond a simple checklist and delving into the causality behind each procedural step, we aim to build a culture of safety and confidence in the laboratory.

Understanding the Hazards: A Class-Based Approach

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable when handling any chemical, and (4-(Morpholin-2-yl)phenyl)boronic acid is no exception. The following table outlines the recommended PPE for various laboratory scenarios.

Scenario Eye Protection Hand Protection Body Protection Respiratory Protection
Weighing and preparing solutions Tightly fitting safety goggles with side-shields[2][6]Chemical-resistant gloves (e.g., nitrile)[1][8]Laboratory coat[9]If dusty, a NIOSH-approved particulate respirator (e.g., N95) is recommended[2][9][10]
Running reactions and work-ups Tightly fitting safety goggles with side-shields[2][6]Chemical-resistant gloves[1][8]Laboratory coat[9]Work should be conducted in a certified chemical fume hood to avoid inhalation of vapors or aerosols[2]
Spill clean-up Tightly fitting safety goggles with side-shields[2][6]Heavy-duty chemical-resistant gloves[6]Chemical-resistant apron or suit, as neededA full-face respirator with appropriate cartridges may be necessary for large spills or in poorly ventilated areas[2]

Causality: The rationale for this level of protection is rooted in the potential for irritation and unknown long-term health effects. Goggles protect against accidental splashes to the eyes, which are particularly sensitive to chemical irritants.[1][3] Gloves and a lab coat prevent skin contact, which can lead to irritation or absorption of the chemical.[1][2] Respiratory protection is crucial when handling the solid form to prevent inhalation of fine particles.[2][9][10]

Operational Plan: From Receipt to Disposal

A systematic approach to handling (4-(Morpholin-2-yl)phenyl)boronic acid ensures safety at every stage of its lifecycle in the laboratory.

Receiving and Storage
  • Inspect: Upon receipt, carefully inspect the container for any signs of damage or leaks.

  • Store: Keep the container tightly closed in a cool, dry, and well-ventilated area.[11][12][13] Boronic acids can be sensitive to moisture.[1] Store away from incompatible materials such as strong oxidizing agents.[13]

Handling and Use
  • Ventilation: All handling of solid (4-(Morpholin-2-yl)phenyl)boronic acid and its solutions should be conducted in a certified chemical fume hood.[2] This minimizes the risk of inhalation exposure.

  • Avoid Dust: Take care to avoid the formation of dust when weighing or transferring the solid.[2][5][12]

  • Personal Hygiene: Do not eat, drink, or smoke in the laboratory.[2][14] Wash hands thoroughly with soap and water after handling the compound.[2][3][4]

  • Contaminated Clothing: Remove any contaminated clothing immediately and wash it before reuse.[2][3][4]

Emergency Procedures: Spill and Exposure Management

Spill Cleanup
  • Evacuate: For large spills, evacuate the immediate area and alert your supervisor and institutional Environmental Health and Safety (EHS) department.[15]

  • Contain: Prevent the spilled material from entering drains or waterways.[15]

  • Absorb: For liquid spills, use an inert absorbent material. For solid spills, carefully sweep or vacuum the material, avoiding dust generation.[1][15]

  • Collect: Place all contaminated materials into a labeled, sealed hazardous waste container.[15][16]

  • Decontaminate: Clean the spill area with soap and water. All cleaning materials should also be disposed of as hazardous waste.[15]

First Aid
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][3][17]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[1][3][17]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[1][17]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

Disposal Plan: A Commitment to Environmental Stewardship

The disposal of (4-(Morpholin-2-yl)phenyl)boronic acid and its associated waste must be handled with the same rigor as its use in experiments.

  • Waste Segregation: Do not mix boronic acid waste with other chemical waste streams unless explicitly permitted by your institution's EHS department.[16]

  • Containerization: Collect all solid and liquid waste containing (4-(Morpholin-2-yl)phenyl)boronic acid in a designated, properly labeled, and sealed container.[16] The label should clearly state "Hazardous Waste," the full chemical name, and any known hazards.[16]

  • Storage: Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area, away from incompatible materials.

  • Professional Disposal: Arrange for the collection of the hazardous waste by a certified hazardous waste disposal facility.[16] Do not attempt to dispose of (4-(Morpholin-2-yl)phenyl)boronic acid down the drain or in regular trash.[16] While some simple boronic acids in small, dilute quantities may be approved for drain disposal by local authorities, this is not a recommended general practice and should only be done with explicit permission.[8][16]

A Note on Neutralization: While the neutralization of weak acids with a mild base like sodium bicarbonate is a common laboratory procedure, it should not be attempted for boronic acid waste without the explicit approval of your EHS department.[8][16] The potential for unknown reactions and the generation of hazardous byproducts necessitates a cautious approach.

Workflow for Safe Handling

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal Don PPE Don PPE Work in Fume Hood Work in Fume Hood Don PPE->Work in Fume Hood Weighing Weighing Work in Fume Hood->Weighing Solution Prep Solution Prep Weighing->Solution Prep Reaction Reaction Solution Prep->Reaction Work-up Work-up Reaction->Work-up Segregate Waste Segregate Waste Work-up->Segregate Waste Label & Seal Container Label & Seal Container Segregate Waste->Label & Seal Container Store in Designated Area Store in Designated Area Label & Seal Container->Store in Designated Area Professional Disposal Professional Disposal Store in Designated Area->Professional Disposal

Caption: Logical workflow for the safe handling of (4-(Morpholin-2-yl)phenyl)boronic acid.

By adhering to these guidelines, researchers can confidently and safely unlock the synthetic potential of (4-(Morpholin-2-yl)phenyl)boronic acid, contributing to the advancement of science while prioritizing personal and environmental safety.

References

  • How To Safely Dispose of Boric Acid - Lab Alley. Available at: [Link]

  • MATERIAL SAFETY DATA SHEET - Arbico Organics. Available at: [Link]

  • Disposal Of Boric Acid - Sciencing. Available at: [Link]

  • Boronic Acids and Derivatives—Probing the Structure–Activity Relationships for Mutagenicity | Organic Process Research & Development - ACS Publications. Available at: [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC. Available at: [Link]

  • Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98% - Cole-Parmer. Available at: [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PubMed. Available at: [Link]

  • SAFETY DATA SHEET - Thermo Fisher Scientific. Available at: [Link]

  • Potential of Boronic Acid Derivatization and Activity in Agrochemical Discovery - MDPI. Available at: [Link]

  • SAFETY DATA SHEET - Fisher Scientific. Available at: [Link]

  • Phenylboronic acid - SAFETY DATA SHEET. Available at: [Link]

  • 110140 - Phenylboronic acid - Safety Data Sheet. Available at: [Link]

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